2'-Deoxyadenosine-5'-triphosphate trisodium
Description
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Properties
Molecular Formula |
C10H13N5Na3O12P3 |
|---|---|
Molecular Weight |
557.13 g/mol |
IUPAC Name |
trisodium;[[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O12P3.3Na/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(25-7)2-24-29(20,21)27-30(22,23)26-28(17,18)19;;;/h3-7,16H,1-2H2,(H,20,21)(H,22,23)(H2,11,12,13)(H2,17,18,19);;;/q;3*+1/p-3/t5-,6+,7+;;;/m0.../s1 |
InChI Key |
VEESQMCFNINIMU-PWDLANNDSA-K |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+] |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
2'-Deoxyadenosine-5'-triphosphate trisodium salt properties
An In-depth Technical Guide to 2'-Deoxyadenosine-5'-triphosphate Trisodium Salt
For Researchers, Scientists, and Drug Development Professionals
2'-Deoxyadenosine-5'-triphosphate (dATP) is a fundamental molecule in molecular biology, serving as one of the four deoxyribonucleoside triphosphates that are the essential building blocks of deoxyribonucleic acid (DNA). The trisodium salt of dATP is a stable, water-soluble form of this nucleotide that is ubiquitously used in a wide array of in vitro molecular biology techniques. This technical guide provides a comprehensive overview of the core properties of this compound salt, including its physicochemical characteristics, its critical role in various experimental applications, and its involvement in cellular processes. Detailed experimental protocols and quantitative data are presented to assist researchers in its effective application.
Physicochemical Properties
This compound salt is a purine nucleotide. Its chemical structure consists of an adenine base, a deoxyribose sugar, and a triphosphate group. The trisodium salt form enhances its stability and solubility in aqueous solutions.
| Property | Value |
| Molecular Formula | C₁₀H₁₃N₅Na₃O₁₂P₃[1] |
| Molecular Weight | 557.13 g/mol (anhydrous)[2][3][4] 611.13 g/mol (trihydrate)[1] |
| CAS Number | 54680-12-5 (trisodium salt)[2][3][5][6][7] 1927-31-7 (acid form)[1][8] |
| Appearance | White powder or crystalline solid.[8] |
| Purity | Typically >95% to >99% (HPLC)[1][9] |
| Solubility | Soluble in water.[1][2] For example, soluble in water up to 75 mM[1] or in PBS (pH 7.2) at 10 mg/ml.[10] |
| Storage and Stability | Store at -20°C under desiccating conditions.[1] The product is stable for at least 12 months under these conditions.[1] Repeated freeze-thaw cycles should be avoided.[11] |
| λmax | 259 nm[10] |
Note on conflicting data: Different suppliers may report slightly different molecular weights, often due to the hydration state (anhydrous vs. trihydrate). The CAS number 1927-31-7 generally refers to the acid form of dATP, while 54680-12-5 is more specific to the trisodium salt.[5][6] Researchers should refer to the manufacturer's certificate of analysis for specific lot details.
Applications in Molecular Biology
As a primary substrate for DNA polymerases, dATP is indispensable for numerous molecular biology techniques that involve DNA synthesis.
Polymerase Chain Reaction (PCR)
In PCR, dATP, along with dCTP, dGTP, and dTTP, serves as a building block for the amplification of a specific DNA sequence.[2][12] The concentration of dNTPs is a critical parameter for the fidelity and yield of the PCR.
Experimental Protocol: Standard PCR
This protocol is a general guideline for a standard PCR amplification.
Reaction Mixture (50 µL):
| Component | Final Concentration | Example Volume (for 50 µL reaction) |
| 10x PCR Buffer | 1x | 5 µL |
| dNTP Mix (10 mM each) | 200 µM each | 1 µL |
| Forward Primer (10 µM) | 0.1 - 1.0 µM | 2.5 µL (for 0.5 µM) |
| Reverse Primer (10 µM) | 0.1 - 1.0 µM | 2.5 µL (for 0.5 µM) |
| Template DNA | 1 pg - 1 µg | 1 µL |
| Taq DNA Polymerase (5 U/µL) | 1.25 Units | 0.25 µL |
| Nuclease-free water | to 50 µL | 37.75 µL |
Thermal Cycling Conditions:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 2-5 minutes | 1 |
| Denaturation | 95°C | 30 seconds | |
| Annealing | 55-65°C (primer dependent) | 30 seconds | 25-35 |
| Extension | 72°C | 1 minute per kb | |
| Final Extension | 72°C | 5-10 minutes | 1 |
| Hold | 4°C | Indefinite | 1 |
Note: For high-fidelity PCR using polymerases with proofreading activity (e.g., Pfu), the dNTP concentration is typically maintained at 200 µM of each nucleotide.[11][13] Increasing the dNTP concentration does not usually increase yield and may decrease fidelity. The Mg²⁺ concentration is also critical and should be optimized, typically in the range of 1.5-2.0 mM.
Experimental Workflow for PCR
A typical workflow for a Polymerase Chain Reaction experiment.
DNA Sequencing (Sanger Method)
In the Sanger chain-termination sequencing method, dATP is used as a standard building block for the growing DNA chain. A modified version, dideoxyadenosine triphosphate (ddATP), which lacks the 3'-hydroxyl group, is used in a lower concentration to terminate DNA synthesis. The random incorporation of ddATP results in a series of DNA fragments of different lengths, which are then separated by electrophoresis to determine the DNA sequence.
Experimental Protocol: Sanger Sequencing Reaction
This is a simplified protocol for one of the four chain-termination reactions (the 'A' reaction).
Reaction Mixture (20 µL):
| Component | Final Concentration |
| Sequencing Buffer | 1x |
| dNTP Mix (dGTP, dCTP, dTTP) | 200 µM each |
| dATP | 200 µM |
| ddATP | 2 µM |
| Primer (fluorescently labeled) | 0.5 µM |
| Template DNA | 200-500 ng |
| DNA Polymerase (e.g., Sequenase) | 5-10 Units |
| Nuclease-free water | to 20 µL |
Thermal Cycling Conditions:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 96°C | 1 minute | 1 |
| Denaturation | 96°C | 10 seconds | |
| Annealing | 50°C | 5 seconds | 25 |
| Extension | 60°C | 4 minutes | |
| Hold | 4°C | Indefinite | 1 |
Note: The ratio of dATP to ddATP is crucial for obtaining a good distribution of fragment lengths. This ratio may need to be optimized depending on the specific DNA template and polymerase used. In modern automated sequencing, all four ddNTPs, each with a different fluorescent label, are included in a single reaction.
Logical Diagram of Sanger Sequencing
The logical flow of the Sanger DNA sequencing method.
DNA Labeling
dATP, or its modified analogs, can be incorporated into DNA to generate labeled probes for various hybridization techniques.
Experimental Protocol: Nick Translation
This method uses DNase I to create nicks in a DNA duplex, followed by DNA Polymerase I to incorporate labeled nucleotides from these nicks.
Reaction Mixture (50 µL):
| Component | Final Concentration |
| 10x Nick Translation Buffer | 1x |
| dCTP, dGTP, dTTP Mix (0.5 mM each) | 20 µM each |
| Labeled dATP (e.g., [α-³²P]dATP or Biotin-dATP) | 1-5 µM |
| DNA Template | 1 µg |
| DNase I | Optimized concentration |
| DNA Polymerase I | 10 Units |
| Nuclease-free water | to 50 µL |
Procedure:
-
Combine all components on ice.
-
Incubate at 15°C for 1-2 hours.
-
Stop the reaction by adding EDTA.
-
Purify the labeled probe from unincorporated nucleotides.
Quantitative Data: Enzyme Kinetics
The efficiency of dATP incorporation by DNA polymerases can be described by the Michaelis-Menten kinetic parameters, Km (the concentration of dATP at which the reaction rate is half of Vmax) and kcat (the turnover number).
| DNA Polymerase | Km for dATP (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) | Conditions |
| Klenow Fragment | 145 | 0.8 | 0.0055 | Incorporation opposite an abasic site.[1] |
| Klenow Fragment | 7.52 | - | - | Binding to KF-DNA complexes.[12] |
| Taq Polymerase | ~16 (for dNTPs) | - | - | General value for dNTPs.[14] |
| Yeast DNA Polymerase δ | 36 | 1.0 | 0.028 | Correct base pair formation.[9] |
Note: Kinetic parameters are highly dependent on the specific enzyme, DNA template, and reaction conditions (e.g., temperature, pH, Mg²⁺ concentration). The data presented here are from specific studies and may not be universally applicable.
Experimental Workflow for DNA Polymerase Kinetic Assay
A generalized workflow for determining the kinetic parameters of a DNA polymerase for dATP.
Role in Cellular Signaling
While dATP is structurally similar to adenosine-5'-triphosphate (ATP), which is a key signaling molecule in purinergic signaling, the direct role of dATP as an extracellular signaling molecule is not well-established. Purinergic signaling involves the release of purines and pyrimidines into the extracellular space and their binding to specific P1 (adenosine) and P2 (ATP/ADP/UTP/UDP) receptors.
ATP is a potent agonist for most P2X and some P2Y receptors.[15][16] Although dATP is an analog of ATP, its affinity and efficacy at these receptors are generally much lower. Some studies have investigated the effects of ATP analogs, but specific data on dATP's interaction with the various P2 receptor subtypes is limited. Therefore, the following diagram represents a generalized purinergic signaling pathway, with the understanding that ATP is the primary endogenous ligand.
Generalized Purinergic Signaling Pathway
A simplified overview of the purinergic signaling pathway.
Conclusion
This compound salt is a high-purity, stable, and indispensable reagent for a multitude of molecular biology applications. A thorough understanding of its physicochemical properties, optimal concentrations in experimental setups, and the kinetic parameters of its interaction with various DNA polymerases is crucial for successful research outcomes. While its role as a primary signaling molecule is not as prominent as that of ATP, its importance as a fundamental building block of DNA remains paramount. This guide provides a foundational resource for researchers and professionals working in the fields of molecular biology, genetics, and drug development.
References
- 1. The Mechanism and Dynamics of Translesion DNA Synthesis Catalyzed by the Escherichia coli Klenow fragment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound salt | 54680-12-5 [sigmaaldrich.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. 34.237.233.138 [34.237.233.138]
- 6. chempep.com [chempep.com]
- 7. akonscientific.com [akonscientific.com]
- 8. 2'-Deoxyadenosine 5'-triphosphate [dATP] trisodium salt trihydrate [abcam.com]
- 9. P2Y nucleotide receptors: Promise of therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Distinct Complexes of DNA Polymerase I (Klenow Fragment) for Base and Sugar Discrimination during Nucleotide Substrate Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. dNTP pre-mixes, 10 mM aqueous solution | 1927-31-7 | ND46295 [biosynth.com]
- 15. Purinergic Signaling and Hippocampal Long-Term Potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound | 54680-12-5 | ND05744 [biosynth.com]
dATP chemical structure and biological function
An In-depth Technical Guide to Deoxyadenosine Triphosphate (dATP): Chemical Structure and Biological Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deoxyadenosine triphosphate (dATP) is a fundamental molecule in cellular metabolism and genetics. As one of the four deoxyribonucleoside triphosphates, it serves as a primary building block for the synthesis of deoxyribonucleic acid (DNA). Beyond this canonical role, dATP is a critical allosteric regulator of nucleotide metabolism and participates in cellular signaling pathways, including apoptosis. This technical guide provides a comprehensive overview of the chemical structure and diverse biological functions of dATP, supported by quantitative data, detailed experimental protocols, and pathway visualizations to serve as a valuable resource for researchers, scientists, and professionals in drug development.
Chemical Structure of dATP
Deoxyadenosine triphosphate is a purine nucleoside triphosphate. Its molecular structure is composed of three key components: the nitrogenous base adenine, a deoxyribose sugar, and a triphosphate group.[1][2]
-
Adenine: A purine base that forms a glycosidic bond with the deoxyribose sugar.
-
Deoxyribose Sugar: A five-carbon pentose sugar that differs from ribose (found in ATP) by the absence of a hydroxyl (-OH) group at the 2' position of the sugar ring. This structural difference is the defining feature of deoxyribonucleotides.[2]
-
Triphosphate Group: A chain of three phosphate groups attached to the 5' carbon of the deoxyribose sugar. The hydrolysis of the high-energy phosphoanhydride bonds in this group releases a significant amount of energy.
The chemical formula for dATP is C₁₀H₁₆N₅O₁₂P₃, and its molecular weight is approximately 491.18 g/mol .[1][2]
Biological Functions of dATP
dATP plays several critical roles in the cell, ranging from its well-established function in DNA synthesis to its involvement in intricate regulatory and signaling networks.
Substrate for DNA Synthesis
The most prominent biological function of dATP is to serve as a substrate for DNA polymerases during DNA replication and repair.[1] DNA polymerases catalyze the formation of a phosphodiester bond between the 3'-hydroxyl group of the growing DNA strand and the alpha-phosphate of an incoming dNTP, in this case, dATP. This process results in the incorporation of deoxyadenosine monophosphate (dAMP) into the newly synthesized DNA strand, with the release of pyrophosphate (PPi). The selection of dATP for incorporation is dictated by the principle of complementary base pairing, where it forms two hydrogen bonds with a thymine (T) residue on the template strand.
Allosteric Regulation of Ribonucleotide Reductase
dATP is a key allosteric inhibitor of ribonucleotide reductase (RNR), the enzyme responsible for converting ribonucleoside diphosphates (NDPs) into deoxyribonucleoside diphosphates (dNDPs).[2] This feedback inhibition is a critical mechanism for maintaining a balanced pool of dNTPs, which is essential for high-fidelity DNA replication. High concentrations of dATP bind to an allosteric site on the RNR enzyme, inducing a conformational change that inhibits its catalytic activity.[2] This prevents the overproduction of dNTPs, which can be mutagenic.
Role in Apoptosis
dATP is an essential component of the apoptosome, a large protein complex that plays a central role in the intrinsic pathway of apoptosis, or programmed cell death. In response to cellular stress, cytochrome c is released from the mitochondria into the cytoplasm. Cytochrome c then binds to Apaf-1 (Apoptotic protease-activating factor 1), which triggers a conformational change in Apaf-1, allowing it to bind dATP. The binding of dATP is crucial for the oligomerization of the Apaf-1/cytochrome c complex into the wheel-shaped apoptosome. The assembled apoptosome then recruits and activates pro-caspase-9, which in turn activates downstream executioner caspases, leading to the dismantling of the cell.
Energy Metabolism
While ATP is the primary energy currency of the cell, dATP can also serve as an energy-transferring molecule in certain cellular contexts. For instance, in adenosine deaminase (ADA)-deficient red blood cells where dATP can accumulate to high levels, it has been shown to compensate for the absence of ATP in maintaining cell viability.
Cellular Signaling
Emerging evidence suggests that extracellular dATP can act as a signaling molecule. For example, it has been shown to stimulate bacterial adhesion and biofilm formation by inducing cell lysis and the release of extracellular DNA (eDNA).[3][4] This suggests that bacteria may sense extracellular dATP as a "danger signal" from host cells.[3][4]
Quantitative Data
The intracellular concentration of dATP is tightly regulated and varies depending on the cell type and the phase of the cell cycle.
| Parameter | Organism/Cell Type | Condition | dATP Concentration (pmol/10⁶ cells) | Reference |
| Intracellular Concentration | Yeast (Saccharomyces cerevisiae) | Wild Type | 66 | [5] |
| Intracellular Concentration | Xenopus laevis | Embryo (2 hours) | 50 µM | [6] |
| Intracellular Concentration | Human Colon Cells | Normal | Lower than cancer cells | [7][8] |
| Intracellular Concentration | Human Colon Cells | Cancer | Higher than normal cells | [7][8] |
| Enzyme | Substrate/Inhibitor | Kₘ/Kᵢ/IC₅₀ | Organism/Enzyme Source | Reference |
| Ribonucleotide Reductase | dATP (inhibitor) | IC₅₀ = 170 µM (for 5-NITP, a dATP mimic) | Human | [3] |
| Ribonucleotide Reductase | Clofarabine triphosphate (dATP analog, inhibitor) | IC₅₀ = 65 nM | Human | [9] |
| Taq DNA Polymerase | dNTPs (substrate) | Kₘ = 33.3 µM | Thermus aquaticus | [10] |
Experimental Protocols
Measurement of Intracellular dATP Concentration by HPLC-MS/MS
This protocol describes the extraction and quantification of intracellular dNTPs from mammalian cells using High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS).
Materials:
-
Ice-cold phosphate-buffered saline (PBS)
-
Ice-cold 65% methanol
-
Microcentrifuge tubes
-
Centrifuge (refrigerated)
-
Speed vacuum concentrator
-
HPLC-MS/MS system
Procedure:
-
Cell Harvesting: For suspension cells, pellet approximately 2 x 10⁶ cells by centrifugation. For adherent cells, wash the monolayer with ice-cold PBS and then lyse the cells directly on the plate by adding ice-cold 65% methanol.
-
Extraction: Resuspend the cell pellet in 100 µL of ice-cold 65% methanol. Vortex vigorously for 1-2 minutes.
-
Heat Lysis and Denaturation: Incubate the samples at 95°C for 3 minutes to lyse the cells and denature proteins.
-
Centrifugation: Chill the samples on ice for 1 minute and then centrifuge at 14,000 x g for 3 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the dNTPs, to a new, clean microcentrifuge tube.
-
Drying: Dry the samples completely using a speed vacuum concentrator.
-
Storage: Store the dried dNTP samples at -80°C until analysis.
-
HPLC-MS/MS Analysis: Reconstitute the dried extracts in a suitable mobile phase. Inject the sample onto the HPLC column for separation. Use a mass spectrometer for detection and quantification of dATP against a standard curve. A common method uses a porous graphitic carbon column with a gradient of ammonium acetate and ammonium hydroxide in acetonitrile.[11][12]
DNA Polymerase Activity Assay (Fluorometric)
This protocol provides a general method for measuring the activity of DNA polymerases using a fluorometric assay.
Materials:
-
Purified DNA polymerase
-
DNA template-primer substrate
-
dNTP mix (dATP, dCTP, dGTP, dTTP)
-
Reaction buffer (e.g., Tris-HCl, MgCl₂, KCl)
-
Fluorescent DNA-intercalating dye (e.g., SYBR Green)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Reaction Setup: In a 96-well black microplate, prepare a reaction mixture containing the reaction buffer, DNA template-primer, and dNTP mix.
-
Enzyme Addition: Add varying concentrations of the DNA polymerase to be tested to the wells. Include a no-enzyme control.
-
Incubation: Incubate the plate at the optimal temperature for the specific DNA polymerase (e.g., 72°C for Taq polymerase) for a defined period (e.g., 30-60 minutes).
-
Stopping the Reaction: Stop the reaction by adding EDTA to chelate the Mg²⁺ ions.
-
Fluorescence Detection: Add the fluorescent DNA dye to the wells. The dye will intercalate into the newly synthesized double-stranded DNA, resulting in an increase in fluorescence.
-
Measurement: Read the fluorescence intensity in a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Subtract the background fluorescence from the no-enzyme control. Plot the fluorescence intensity against the concentration of DNA polymerase to determine the enzyme's activity.
Conclusion
Deoxyadenosine triphosphate is a molecule of central importance in molecular biology. Its primary role as a DNA precursor is intricately linked to its function as a critical regulator of the entire dNTP pool through its allosteric inhibition of ribonucleotide reductase. Furthermore, its involvement in the apoptotic pathway and as a potential signaling molecule highlights the multifunctionality of this essential nucleotide. A thorough understanding of dATP's chemical properties and biological functions is crucial for research in DNA replication and repair, cancer biology, and the development of novel therapeutic agents that target these fundamental cellular processes. The quantitative data and experimental protocols provided in this guide offer a practical resource for scientists working in these fields.
References
- 1. benchchem.com [benchchem.com]
- 2. Increased dNTP binding affinity reveals a nonprocessive role for Escherichia coli beta clamp with DNA polymerase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cells die with increased cytosolic ATP during apoptosis: a bioluminescence study with intracellular luciferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The role of dNTP metabolites in control of the embryonic cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Redox Status of Cancer Cells Supports Mechanisms behind the Warburg Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Structural Basis for the Allosteric Regulation of Ribonucleotide Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Fast and sensitive HPLC-MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fast and sensitive HPLC–MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells | UW Bioengineering [bioe.uw.edu]
Biosynthesis pathway of deoxyadenosine triphosphate in cells
An In-depth Technical Guide to the Cellular Biosynthesis of Deoxyadenosine Triphosphate
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Deoxyadenosine triphosphate (dATP) is one of the four essential precursors for the synthesis and repair of deoxyribonucleic acid (DNA). The intracellular concentration of dATP is meticulously regulated, as deviations from its optimal levels can lead to mutagenesis, cell cycle arrest, and apoptosis. Understanding the biosynthetic pathways that produce dATP is therefore critical for research in genome integrity, cancer biology, and the development of antiviral and chemotherapeutic agents. This guide provides a comprehensive overview of the de novo and salvage pathways of dATP synthesis, details the allosteric regulation of key enzymes, presents quantitative data on metabolite concentrations and enzyme kinetics, and furnishes detailed experimental protocols for the analysis of this vital metabolic process.
Core Biosynthetic Pathways
Cells utilize two primary routes to synthesize dATP: the de novo pathway, which builds the molecule from ribonucleotide precursors, and the salvage pathway, which recycles pre-existing deoxyadenosine.
De Novo Synthesis Pathway
The de novo pathway is the principal source of dATP and involves two sequential enzymatic reactions. This pathway is tightly linked to the cell cycle, with activity peaking during the S phase to meet the demands of DNA replication.[1]
-
Reduction of ADP to dADP: The rate-limiting step is the conversion of adenosine diphosphate (ADP) to deoxyadenosine diphosphate (dADP). This reaction is catalyzed by Ribonucleotide Reductase (RNR) , an enzyme that removes the 2'-hydroxyl group from the ribose sugar of ribonucleotides.[2][3] The reaction requires a complex radical-based mechanism for catalysis.[4]
-
Phosphorylation of dADP to dATP: The final step is the phosphorylation of dADP to dATP. This reaction is catalyzed by Nucleoside Diphosphate Kinase (NDPK) , which transfers the terminal phosphate group from a donor nucleoside triphosphate, typically ATP, to dADP.[5][6]
Salvage Pathway
The salvage pathway provides an alternative route for dATP production by recycling deoxyadenosine, which can be derived from DNA degradation or extracellular sources.[2][7] This pathway is particularly important in cells that have limited de novo synthesis capabilities.
-
Phosphorylation of Deoxyadenosine to dAMP: Deoxyadenosine is first phosphorylated to deoxyadenosine monophosphate (dAMP). In humans, this step is primarily catalyzed by Deoxycytidine Kinase (dCK) , an enzyme with broad substrate specificity that also phosphorylates deoxycytidine and deoxyguanosine.[3][8][9] Deoxyguanosine kinase (dGK) can also contribute to this reaction.[10]
-
Successive Phosphorylations: dAMP is then converted to dADP by adenylate kinase, and finally to dATP by NDPK, merging with the final steps of the de novo pathway.
Regulation of dATP Synthesis
The maintenance of balanced deoxyribonucleoside triphosphate (dNTP) pools is critical for genomic stability.[11] Consequently, the synthesis of dATP is subject to sophisticated allosteric regulation, primarily targeting the rate-limiting enzyme, RNR.
RNR activity is controlled by the binding of nucleotide effectors to two distinct allosteric sites: the activity site (a-site) and the specificity site (s-site).
-
Activity Regulation: The overall catalytic activity of RNR is governed by the a-site. Binding of ATP to this site activates the enzyme, signaling a state of high energy and a need for DNA precursors. Conversely, high concentrations of dATP act as a potent feedback inhibitor by binding to the a-site, shutting down the entire de novo pathway to prevent toxic overproduction of dNTPs.[4][12][13]
-
Specificity Regulation: The s-site controls substrate specificity, ensuring a balanced synthesis of all four dNTPs. For dATP production, the binding of dGTP to the s-site increases the enzyme's affinity for the substrate ADP.[4]
Quantitative Data
Table 1: Intracellular Nucleotide Concentrations
The concentrations of dNTPs are significantly lower than their ribonucleotide counterparts and are tightly regulated with the cell cycle.
| Nucleotide | Concentration in Dividing Mammalian Cells (µM, Mean ± SD) | Notes |
| dATP | 24 ± 22 | Levels are 6-11 fold higher in tumor cells compared to normal cells.[2] |
| dGTP | 5.2 ± 4.5 | |
| dCTP | 29 ± 19 | |
| dTTP | 37 ± 30 | |
| ATP | 3,152 ± 1,698 | The primary phosphate donor and energy currency. |
| GTP | 468 ± 224 | |
| CTP | 278 ± 242 | |
| UTP | 567 ± 460 | |
| Data sourced from a comparative analysis of ~600 published values, predominantly from mammalian cells and fluids.[2] |
Table 2: Enzyme Kinetic Parameters
Obtaining precise Michaelis-Menten constants (Km, Vmax) for human RNR and NDPK is challenging due to complex allosteric regulation. The following parameters describe the regulatory dynamics.
| Enzyme | Substrate/Effector | Parameter | Value | Organism/System | Notes |
| Ribonucleotide Reductase (Class III) | ATP (Activator) | KL (Activation Constant) | 0.67 ± 0.12 mM | Prevotella copri | Represents the concentration of ATP needed for half-maximal activation.[14][15] |
| dATP (Inhibitor) | Ki (Inhibition Constant) | 74 ± 24 µM | Prevotella copri | Represents the concentration of dATP that produces half-maximal inhibition.[14][15] | |
| Nucleoside Diphosphate Kinase (NDPK) | dNDPs | Dephosphorylation Rate | 3-4 fold slower than NDPs | Human | Indicates that while NDPK processes dNDPs, its affinity is higher for ribonucleotides. |
Experimental Protocols
Accurate quantification of dATP pools and the activity of related enzymes is fundamental to studying this pathway. Below are summarized protocols for key experimental procedures.
Quantification of Intracellular dATP Pools via HPLC-MS/MS
This method offers high sensitivity and specificity for the direct measurement of all dNTPs simultaneously.
1. Nucleotide Extraction:
-
Harvest approximately 2 x 10⁶ cells by centrifugation (for suspension cells) or scraping (for adherent cells) and wash with ice-cold PBS.
-
Resuspend the cell pellet in 500 µl of ice-cold 60% methanol.
-
Heat the sample at 95°C for 3 minutes to inactivate endogenous enzymes, then cool immediately on ice.
-
Centrifuge at >16,000 g for 5 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the nucleotides to a new tube for analysis.
2. HPLC-MS/MS Analysis:
-
Chromatography: Use a porous graphitic carbon column (e.g., Hypercarb, 2.1mm × 50mm, 3µm) for separation.
-
Mobile Phase A: 0.1M ammonium acetate in water, pH adjusted to 9.5 with ammonium hydroxide.
-
Mobile Phase B: 0.1% ammonium hydroxide in acetonitrile.
-
Gradient: Employ a ballistic gradient with a total run time of approximately 10 minutes.
-
Detection: Use a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. The specific mass transition for dATP is m/z 490 -> 134.
3. Quantification:
-
Prepare external calibration standards containing known concentrations of dATP (and other dNTPs) in 1:1 methanol:water.
-
Generate a standard curve by plotting the peak area ratio of the analyte to an internal standard against concentration.
-
Calculate the dATP concentration in the cellular extracts by interpolation from the standard curve and normalize to the initial cell count.
Ribonucleotide Reductase (RNR) Activity Assay
This assay measures the conversion of ADP to dADP using LC-MS/MS to detect the product.
1. Reaction Setup (per time point):
-
Prepare a master mix in a suitable buffer (e.g., 50 mM HEPES, pH 7.6) containing:
-
RNR large (α) and small (β) subunits (e.g., 0.1 µM and 0.5 µM dimer, respectively).
-
ATP (activity effector, e.g., 3 mM).
-
dGTP (specificity effector, e.g., 100 µM).
-
ADP (substrate, e.g., 110 µM).
-
A reducing system (e.g., 30 µM Thioredoxin, 0.5 µM Thioredoxin Reductase, 200 µM NADPH).
-
-
Take a zero-time point aliquot immediately before initiating the reaction.
2. Reaction and Quenching:
-
Initiate the reaction by adding the final component (e.g., the RNR β subunit).
-
Incubate at 37°C. Take aliquots at regular intervals (e.g., every 30 seconds for 2 minutes).
-
Quench each aliquot by heating to 95°C for 3 minutes.
3. Sample Preparation for Analysis:
-
Add calf intestinal phosphatase (CIP) to each quenched time point and incubate at 37°C for 2 hours to dephosphorylate dADP to deoxyadenosine (dA) for easier detection.
-
Filter samples through a 0.2 µm filter into mass spectrometry vials.
4. LC-MS/MS Analysis:
-
Analyze the samples to quantify the amount of deoxyadenosine produced.
-
Generate a standard curve using known concentrations of deoxyadenosine.
-
Calculate the rate of product formation (nmol/mg-min) from the slope of the time course plot. This slope represents the RNR activity.
Conclusion
The biosynthesis of dATP is a cornerstone of cellular proliferation and genome maintenance, governed by the interplay between the de novo and salvage pathways and the intricate allosteric regulation of Ribonucleotide Reductase. The quantitative data and experimental methodologies presented in this guide offer a robust framework for professionals engaged in oncology, virology, and drug development. A thorough understanding of these pathways is indispensable for identifying novel therapeutic targets and for elucidating the mechanisms of existing drugs that perturb nucleotide metabolism. Future research, particularly in obtaining precise kinetic parameters for human enzymes under varied physiological conditions, will further refine our models and enhance our ability to manipulate these critical pathways for therapeutic benefit.
References
- 1. Permeation and salvage of dideoxyadenosine in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pnas.org [pnas.org]
- 4. How ATP and dATP Act as Molecular Switches to Regulate Enzymatic Activity in the Prototypical Bacterial Class Ia Ribonucleotide Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nucleoside-diphosphate kinase - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Deoxycytidine kinase - Wikipedia [en.wikipedia.org]
- 8. Structural and kinetic characterization of human deoxycytidine kinase variants able to phosphorylate 5-substituted deoxycytidine and thymidine analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Low enantioselectivities of human deoxycytidine kinase and human deoxyguanosine kinase with respect to 2'-deoxyadenosine, 2'-deoxyguanosine and their analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dNTPpoolDB: a manually curated database of experimentally determined dNTP pools and pool changes in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Allosteric Inhibition of Human Ribonucleotide Reductase by dATP Entails the Stabilization of a Hexamer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Activity modulation in anaerobic ribonucleotide reductases: nucleotide binding to the ATP-cone allosterically mediates substrate binding to the active site [elifesciences.org]
- 14. biorxiv.org [biorxiv.org]
- 15. Substrate specificity of human nucleoside-diphosphate kinase revealed by transient kinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Biochemical Differences Between dATP and ATP: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deoxyadenosine triphosphate (dATP) and adenosine triphosphate (ATP) are fundamental molecules in cellular metabolism, yet their subtle structural difference—the absence of a 2'-hydroxyl group in dATP—leads to vastly different primary roles and regulatory functions. While ATP is the universal energy currency and a key component of RNA, dATP is a primary building block for DNA synthesis. Beyond these canonical roles, both molecules are crucial signaling molecules, with ATP being a well-established extracellular signaling agent and dATP playing critical roles in intracellular processes such as apoptosis and the allosteric regulation of key enzymes. This technical guide provides a comprehensive overview of the core biochemical differences between dATP and ATP, including their structural distinctions, comparative quantitative data on their interactions with enzymes, their divergent roles in signaling pathways, and their implications in disease. Detailed experimental protocols for their quantification and the study of their interactions are also provided to aid researchers in their investigations.
Structural and Core Functional Distinctions
The primary difference between dATP and ATP lies in the sugar moiety of their structure. ATP contains a ribose sugar, which has a hydroxyl (-OH) group at the 2' position, making it a ribonucleotide.[1][2][3] In contrast, dATP contains a deoxyribose sugar, which lacks the 2'-hydroxyl group and has a hydrogen atom instead.[1][2][4] This seemingly minor structural variation has profound functional consequences.
ATP's 2'-hydroxyl group makes it more susceptible to hydrolysis, which is suitable for its role as a transient energy carrier.[5] Its primary functions include:
-
Energy Currency: ATP is the main energy source for the majority of cellular processes.[5][6]
-
RNA Synthesis: It is one of the four essential ribonucleoside triphosphates required for the synthesis of RNA by RNA polymerases.[5][6]
-
Signal Transduction: ATP serves as a substrate for kinases in phosphorylation cascades and as a precursor for the second messenger cyclic AMP (cAMP).[6]
-
Extracellular Signaling: ATP is released into the extracellular space and acts as a signaling molecule by activating purinergic receptors on adjacent cells.[6][7][8][9]
dATP's lack of the 2'-hydroxyl group contributes to the greater stability of DNA, making it an ideal building block for the storage of genetic information.[1] Its main functions are:
-
DNA Synthesis: dATP is one of the four deoxyribonucleoside triphosphates that serve as the fundamental monomers for DNA replication and repair, utilized by DNA polymerases.[1][10][11]
-
Allosteric Regulation: dATP is a critical allosteric regulator, most notably of the enzyme ribonucleotide reductase (RNR), which is responsible for the synthesis of all deoxyribonucleotides.[12][13][14][15]
-
Apoptosis: dATP is a key cofactor in the intrinsic pathway of apoptosis, where it participates in the formation of the apoptosome.
Quantitative Data Summary
The differential roles of dATP and ATP are reflected in their binding affinities to various enzymes and their intracellular concentrations. The following tables summarize key quantitative data.
Table 1: Comparative Binding Affinities and Kinetic Parameters
| Enzyme/Protein | Ligand | Parameter | Value | Organism/System |
| Ribonucleotide Reductase (Class Ia, E. coli) | dATP | Kd | ~6 μM | E. coli |
| ATP | Kd | ~120 μM | E. coli | |
| Ribonucleotide Reductase (Anaerobic, P. copri) | dATP | KD | 6 µM (ITC), 23 µM (MST) | Prevotella copri |
| ATP | KD | 26 µM (ITC), 25 µM (MST) | Prevotella copri | |
| DNA Polymerase (KlenTaq wt) | dTTP (as dNTP) | KD | 25.0 ± 3.4 µM | Thermus aquaticus |
| kpol | 8.80 ± 0.37 s⁻¹ | Thermus aquaticus | ||
| Vent DNA Polymerase | dCTP (as dNTP) | Burst rate (r) | 85 s⁻¹ | Thermococcus litoralis |
Table 2: Intracellular Concentrations
| Molecule | Cell Type/Condition | Concentration Range |
| ATP | Various normal mammalian cells and tissues | 1 - 10 mM |
| Cancer cells | Generally lower than normal cells | |
| dATP | Normal proliferating cells | Low micromolar (µM) range |
| Adenosine deaminase (ADA) deficient patients | >50-fold elevation in erythrocytes | |
| Malignant T-cell lines | Accumulate toxic concentrations |
Roles in Signaling Pathways
Allosteric Regulation of Ribonucleotide Reductase (RNR)
One of the most critical differences between dATP and ATP is their opposing roles in the allosteric regulation of Class I ribonucleotide reductase (RNR), the enzyme that catalyzes the rate-limiting step in the production of deoxyribonucleotides (dNTPs) for DNA synthesis.[12][13][14][15]
-
dATP as an Inhibitor: At high concentrations, dATP binds to the activity site (a-site) of RNR, inducing a conformational change that leads to the formation of inactive oligomers (e.g., hexamers in humans, α4β4 rings in E. coli).[12][13] This effectively shuts down dNTP production, preventing the toxic accumulation of deoxyribonucleotides.
-
ATP as an Activator: Conversely, ATP binds to the a-site and promotes the formation of active RNR complexes, thereby stimulating the synthesis of dNTPs when the cell has sufficient energy.[12][13]
This differential regulation by the dATP/ATP ratio is a crucial mechanism for maintaining a balanced pool of dNTPs, which is essential for high-fidelity DNA replication and repair.
dATP in Apoptosome Formation
dATP plays a crucial and specific role in the intrinsic pathway of apoptosis. Following the release of cytochrome c from the mitochondria in response to apoptotic stimuli, dATP binds to the Apoptotic Protease Activating Factor 1 (Apaf-1). This binding induces a conformational change in Apaf-1, allowing it to oligomerize and form a large protein complex known as the apoptosome. The apoptosome then recruits and activates procaspase-9, which in turn activates downstream effector caspases, leading to the execution of apoptosis. While ATP can also bind to Apaf-1, dATP is significantly more effective at promoting apoptosome formation and caspase activation.
References
- 1. Purinergic receptor - Wikipedia [en.wikipedia.org]
- 2. Purinergic signalling - Wikipedia [en.wikipedia.org]
- 3. Purinergic signaling in inflammatory cells: P2 receptor expression, functional effects, and modulation of inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dATP: Role in DNA Synthesis, Research & Applications [baseclick.eu]
- 5. youtube.com [youtube.com]
- 6. What are Purinergic P2 receptor agonists and how do they work? [synapse.patsnap.com]
- 7. dATP/ATP, a Multifunctional Nucleotide, Stimulates Bacterial Cell Lysis, Extracellular DNA Release and Biofilm Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dATP/ATP, a multifunctional nucleotide, stimulates bacterial cell lysis, extracellular DNA release and biofilm development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. m.youtube.com [m.youtube.com]
- 11. sites.lsa.umich.edu [sites.lsa.umich.edu]
- 12. Biochemical basis for the enhanced toxicity of deoxyribonucleosides toward malignant human T cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How ATP and dATP Act as Molecular Switches to Regulate Enzymatic Activity in the Prototypical Bacterial Class Ia Ribonucleotide Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Purinergic Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Steady-State Kinetic Analysis of DNA Polymerase Single-Nucleotide Incorporation Products - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Trisodium Salt Form of dATP for Researchers, Scientists, and Drug Development Professionals
Introduction: Deoxyadenosine triphosphate (dATP), a fundamental building block of DNA, plays a critical role in cellular metabolism, DNA replication and repair, and cell signaling. In its trisodium salt form, dATP is a stable and readily usable reagent in a wide array of molecular biology applications and serves as a key molecule of interest in the field of drug development. This technical guide provides a comprehensive overview of the core properties, biological significance, and practical applications of dATP trisodium salt, tailored for professionals in the life sciences.
Core Chemical and Physical Properties
dATP trisodium salt is commercially available as a stable, aqueous solution or a lyophilized powder. Its key properties are summarized in the table below, providing essential data for experimental design and execution.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₃N₅Na₃O₁₂P₃ | [1] |
| Molar Mass | 557.13 g/mol | [1] |
| Appearance | White powder or clear, colorless solution | [2] |
| Purity (for PCR grade) | ≥99% (HPLC) | [3][4] |
| Solubility | Soluble in water | [5] |
| Storage Conditions | -20°C for long-term storage. Avoid multiple freeze-thaw cycles. | [6][7] |
| pH of Solution | Typically 7.5 in purified water | [3] |
| IUPAC Name | trisodium;[[[5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate | [1] |
Key Signaling Pathways Involving dATP
dATP is not merely a substrate for DNA synthesis; it is also a critical signaling molecule that allosterically regulates enzymatic activity and is implicated in specific pathological conditions and fundamental cellular processes.
Allosteric Regulation of Ribonucleotide Reductase (RNR)
Ribonucleotide reductase is a rate-limiting enzyme in the de novo synthesis of deoxyribonucleotides (dNTPs). The activity of RNR is tightly controlled by a complex allosteric mechanism to maintain a balanced pool of dNTPs for DNA replication and repair. dATP plays a pivotal role as a negative feedback inhibitor of RNR. High concentrations of dATP bind to the allosteric activity site of RNR, inducing a conformational change that inhibits the enzyme's catalytic activity. This prevents the overproduction of dNTPs, which can be mutagenic.
Pathophysiology of Adenosine Deaminase (ADA) Deficiency
Adenosine deaminase is a crucial enzyme in the purine salvage pathway, responsible for the deamination of adenosine and deoxyadenosine. In individuals with ADA deficiency, the accumulation of deoxyadenosine leads to its phosphorylation to dAMP, dADP, and subsequently dATP. The resulting high intracellular concentrations of dATP are particularly toxic to lymphocytes. This toxicity stems from the potent inhibition of ribonucleotide reductase by dATP, which starves the rapidly dividing lymphocytes of the necessary dNTPs for DNA replication, leading to apoptosis and severe combined immunodeficiency (SCID).
Role in the Intrinsic Pathway of Apoptosis
dATP is a critical cofactor, along with cytochrome c, in the activation of the intrinsic pathway of apoptosis. Upon cellular stress, cytochrome c is released from the mitochondria into the cytoplasm. In the presence of dATP, cytochrome c binds to Apaf-1 (Apoptotic Protease Activating Factor 1), inducing a conformational change in Apaf-1. This leads to the assembly of the apoptosome, a large protein complex that recruits and activates pro-caspase-9. Activated caspase-9 then initiates a caspase cascade, leading to the execution of apoptosis.
Applications in Research and Drug Development
The unique properties of dATP trisodium salt make it an indispensable tool in molecular biology research and a focal point for the development of novel therapeutics.
Use in Molecular Biology Techniques
dATP trisodium salt is a standard reagent in numerous molecular biology applications that involve DNA synthesis. Its high purity and stability in solution are critical for the accuracy and reproducibility of these techniques. Key applications include:
-
Polymerase Chain Reaction (PCR): As one of the four essential deoxynucleoside triphosphates (dNTPs), dATP is a fundamental component of the PCR master mix, enabling the exponential amplification of DNA fragments.
-
DNA Sequencing: In Sanger sequencing, dideoxynucleotide analogs of dATP (ddATP) are used as chain terminators to generate DNA fragments of varying lengths, allowing for the determination of the DNA sequence.
-
Site-Directed Mutagenesis: dATP is a necessary substrate for the DNA polymerase used to introduce specific mutations into a DNA sequence.
Relevance in Drug Development
The central role of dATP in DNA synthesis and cell proliferation makes the pathways it is involved in attractive targets for therapeutic intervention, particularly in oncology and virology.
-
Anticancer Therapies: Many chemotherapeutic agents are nucleoside analogs that, once phosphorylated within the cell, compete with endogenous dNTPs like dATP for incorporation into DNA by DNA polymerases. This leads to chain termination and inhibition of cancer cell proliferation. For example, Fludarabine is an adenosine analog that competes with dATP.
-
Antiviral Agents: Similar to anticancer drugs, many antiviral medications are nucleoside or nucleotide analogs. These drugs are selectively incorporated by viral polymerases, leading to the termination of viral genome replication. Remdesivir, an adenosine analog, is a prodrug that is metabolized to its active triphosphate form and competes with ATP/dATP for incorporation by viral RNA-dependent RNA polymerases.
Experimental Protocols
Below are detailed methodologies for common experiments involving dATP trisodium salt.
Standard Polymerase Chain Reaction (PCR)
This protocol outlines a standard PCR setup for the amplification of a DNA template.
1. Reagent Preparation:
- Thaw all reagents, including dATP trisodium salt (typically supplied as a 100 mM solution), on ice.
- Prepare a working solution of dNTP mix containing 10 mM of each dATP, dCTP, dGTP, and dTTP.
2. Reaction Setup:
- In a sterile PCR tube, assemble the following components on ice:
| Component | Volume (for a 50 µL reaction) | Final Concentration |
| Nuclease-free water | to 50 µL | - |
| 10x PCR Buffer | 5 µL | 1x |
| 10 mM dNTP Mix | 1 µL | 200 µM each |
| Forward Primer (10 µM) | 2.5 µL | 0.5 µM |
| Reverse Primer (10 µM) | 2.5 µL | 0.5 µM |
| DNA Template (1-100 ng) | 1-5 µL | Variable |
| Taq DNA Polymerase (5 U/µL) | 0.25 µL | 1.25 Units |
3. Thermal Cycling:
- Place the PCR tubes in a thermal cycler and perform the following program:
| Step | Temperature | Duration | Cycles |
| Initial Denaturation | 95°C | 2-5 minutes | 1 |
| Denaturation | 95°C | 30 seconds | 25-35 |
| Annealing | 55-65°C | 30 seconds | |
| Extension | 72°C | 1 minute/kb | |
| Final Extension | 72°C | 5-10 minutes | 1 |
| Hold | 4°C | Indefinite | - |
4. Analysis:
- Analyze the PCR product by agarose gel electrophoresis.
Site-Directed Mutagenesis
This protocol describes a common method for introducing a point mutation into a plasmid DNA using PCR.
1. Primer Design:
- Design two complementary oligonucleotide primers, each containing the desired mutation. The primers should be 25-45 bases in length with the mutation in the center.
2. Reaction Setup:
- Assemble the PCR reaction as follows:
| Component | Volume (for a 50 µL reaction) | Final Concentration |
| Nuclease-free water | to 50 µL | - |
| 10x High-Fidelity Buffer | 5 µL | 1x |
| 10 mM dNTP Mix | 1 µL | 200 µM each |
| Forward Primer (10 µM) | 1.25 µL | 0.25 µM |
| Reverse Primer (10 µM) | 1.25 µL | 0.25 µM |
| Plasmid DNA Template (5-50 ng) | 1 µL | Variable |
| High-Fidelity DNA Polymerase | 1 µL | - |
3. Thermal Cycling:
- Perform PCR with the following cycling conditions:
| Step | Temperature | Duration | Cycles |
| Initial Denaturation | 98°C | 30 seconds | 1 |
| Denaturation | 98°C | 10 seconds | 18 |
| Annealing | 60-68°C | 20 seconds | |
| Extension | 72°C | 30 seconds/kb | |
| Final Extension | 72°C | 5 minutes | 1 |
| Hold | 4°C | Indefinite | - |
4. DpnI Digestion:
- Add 1 µL of DpnI restriction enzyme to the PCR product and incubate at 37°C for 1 hour to digest the parental, methylated template DNA.
5. Transformation:
- Transform the DpnI-treated DNA into competent E. coli cells.
6. Verification:
- Isolate plasmid DNA from the resulting colonies and verify the mutation by DNA sequencing.
Conclusion
dATP trisodium salt is a cornerstone reagent in modern molecular biology and a molecule of significant interest in the development of novel therapeutics. A thorough understanding of its chemical properties, its multifaceted roles in cellular signaling, and its applications in experimental and clinical settings is essential for researchers, scientists, and drug development professionals. This guide provides a foundational understanding to facilitate the effective use of dATP trisodium salt in research and to stimulate further investigation into its therapeutic potential.
References
- 1. dATP (trisodium) | C10H13N5Na3O12P3 | CID 155899246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. thomassci.com [thomassci.com]
- 3. meridianbioscience.com [meridianbioscience.com]
- 4. larova.com [larova.com]
- 5. 2'-Deoxyadenosine 5'-triphosphate [dATP] trisodium salt trihydrate [abcam.com]
- 6. meridianbioscience.com [meridianbioscience.com]
- 7. medchemexpress.com [medchemexpress.com]
Long-term storage and stability of dATP solutions
An In-depth Technical Guide to the Long-term Storage and Stability of dATP Solutions
For researchers, scientists, and drug development professionals, ensuring the integrity of reagents is paramount. Deoxyadenosine triphosphate (dATP), a fundamental building block for DNA synthesis, is a critical component in numerous molecular biology applications, including polymerase chain reaction (PCR), DNA sequencing, and various enzymatic assays. The stability of dATP solutions directly impacts the reliability and reproducibility of experimental results. This guide provides a comprehensive overview of the factors influencing dATP stability, recommended storage conditions, and methodologies for assessing its integrity over time.
Factors Influencing dATP Stability
The long-term stability of dATP in aqueous solutions is influenced by several key factors:
-
Temperature: Temperature is a critical factor affecting the stability of dNTPs. For long-term storage, dNTPs should be kept at -20°C, where the rate of degradation is significantly low.[1]
-
pH: The optimal pH for the storage of dNTP solutions is between 7.5 and 8.2.[1] Storing dNTPs outside of this range can lead to hydrolysis and degradation.[1] Commercially available dATP solutions are often supplied at a pH of 7.3-7.5.[2]
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles should be avoided as they can degrade dATP.[3][4] For long-term storage, it is highly recommended to aliquot the dATP solution into smaller, single-use volumes.[3][4]
-
Cation Content: dATP is commonly supplied as either a lithium or sodium salt. Lithium salts are known to have greater resistance to repeated freezing and thawing cycles compared to sodium salts.[3] Additionally, lithium salt preparations can remain sterile over their shelf-life due to the bacteriostatic activity of lithium.[3]
-
Enzymatic Degradation: In biological systems, dATP levels are regulated by enzymatic synthesis and degradation. Enzymes like SAMHD1 can hydrolyze dNTPs, playing a role in maintaining dNTP pools.[5] While less of a concern for purified solutions, awareness of potential nuclease contamination is important.
Recommended Storage and Handling
To ensure the optimal stability and performance of dATP solutions, the following storage and handling procedures are recommended:
-
Long-Term Storage: For long-term storage, dATP solutions should be stored at -20°C.[3][4] When stored under these conditions, dATP solutions are stable for years.[6]
-
Aliquoting: Upon arrival, it is best practice to aliquot the dATP solution into smaller volumes to avoid repeated freeze-thaw cycles.[3][4]
-
Thawing: When needed, thaw aliquots on ice. Before use, and prior to opening the vial, it is recommended that the product be allowed to equilibrate to room temperature for at least 60 minutes.
-
Short-Term Storage: If dATP solutions are stored at 4°C, they should be used within a week, as bacterial growth can occur, especially if the solution is diluted in a buffer containing magnesium.[6]
Quantitative Data on dATP Stability
The following table summarizes the stability of dNTP solutions under various storage conditions.
| Storage Temperature | Solution Type | Stability/Degradation Rate | Reference |
| -20°C | Aqueous Solution | Less than 1% degradation per year. Stable for years. | [1][6] |
| 4°C | Aqueous Solution | Stable for up to 15 days. Discard after one week to avoid bacterial growth. | [1][6] |
| 95°C | ATP analog in buffered solution (pH ~5) | Half-life of approximately 1 hour. | [7] |
dATP Degradation Pathway
The primary non-enzymatic degradation pathway for dATP in solution is the hydrolysis of the triphosphate chain, sequentially yielding deoxyadenosine diphosphate (dADP) and deoxyadenosine monophosphate (dAMP). This process is accelerated by acidic conditions and elevated temperatures.
Caption: Hydrolysis pathway of dATP.
Experimental Protocols for Stability Assessment
To ensure the quality and integrity of dATP solutions, particularly in regulated environments like drug development, it is essential to perform stability testing.
Protocol 1: High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a powerful technique for separating, identifying, and quantifying dATP and its degradation products.[8][9] This method provides a direct measure of the purity of the dATP solution.
Methodology:
-
Sample Preparation: Dilute the dATP solution to a suitable concentration in a mobile phase-like buffer.
-
Chromatographic Separation: Inject the sample onto a reverse-phase HPLC column (e.g., C18).[10]
-
Isocratic or Gradient Elution: Use an appropriate mobile phase to separate dATP, dADP, and dAMP.[9]
-
Detection: Monitor the elution profile using a UV detector at 260 nm.
-
Quantification: Determine the concentration of each component by comparing the peak areas to those of known standards. Purity is often reported as ≥99% by HPLC analysis.[10][11]
Caption: Experimental workflow for HPLC analysis of dATP.
Protocol 2: PCR-Based Functional Assay
This assay assesses the functional integrity of dATP by evaluating its performance in a sensitive PCR reaction, such as a long-range PCR.
Methodology:
-
Sample Incubation: Aliquot the dATP solution and incubate at an elevated temperature (e.g., 37°C) for various time points. Keep a control aliquot at -20°C.[1]
-
PCR Reaction Setup: Prepare PCR master mixes using the heat-treated and control dATP aliquots. The master mix should contain a DNA template, primers, DNA polymerase, and reaction buffer.
-
Thermal Cycling: Perform the PCR amplification using a thermal cycler.
-
Analysis of PCR Products: Analyze the PCR products by agarose gel electrophoresis.
-
Evaluation: Compare the intensity of the PCR product bands generated with the heat-treated dATP to the control. A decrease in band intensity indicates functional degradation of the dATP.[1]
Caption: Workflow for PCR-based functional assay of dATP.
Quality Control in Drug Development
In the pharmaceutical industry, robust quality control strategies are essential for ensuring that products consistently meet predefined standards of identity, strength, purity, and quality.[12][13] The quality control of raw materials, such as dATP, is a critical first step in the manufacturing process of nucleic acid-based therapeutics and diagnostics.[12] Stability testing is a core component of this, helping to determine shelf life and identify potential degradation pathways.[8] Regulatory bodies like the FDA and international organizations such as the International Council for Harmonisation (ICH) provide guidelines for stability testing (e.g., ICH Q1A(R2)) and analytical procedure development.[14][15]
Conclusion
The long-term stability of dATP solutions is critical for the accuracy and reproducibility of a wide range of molecular biology applications. By adhering to proper storage conditions, primarily at -20°C and within a pH range of 7.5-8.2, and by minimizing freeze-thaw cycles through aliquoting, the integrity of dATP can be maintained for extended periods. For applications in drug development and diagnostics, rigorous stability testing using methods like HPLC and functional PCR assays is essential to ensure the quality and reliability of the final product.
References
- 1. benchchem.com [benchchem.com]
- 2. dATP Solution (100 mM) 0.25 mL | Contact Us | Thermo Scientific™ | thermofisher.com [thermofisher.com]
- 3. meridianbioscience.com [meridianbioscience.com]
- 4. meridianbioscience.com [meridianbioscience.com]
- 5. RRM2B deficiency causes dATP and dGTP depletion through enhanced degradation and slower synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. neb.com [neb.com]
- 7. biology.stackexchange.com [biology.stackexchange.com]
- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 9. Isocratic HPLC analysis for the simultaneous determination of dNTPs, rNTPs and ADP in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jenabioscience.com [jenabioscience.com]
- 11. neb.com [neb.com]
- 12. Pharma Quality Control in Drug Development and Compliance | AMSbiopharma [amsbiopharma.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. fda.gov [fda.gov]
Function of dATP as a substrate for DNA polymerase
An In-depth Technical Guide on the Function of Deoxyadenosine Triphosphate (dATP) as a Substrate for DNA Polymerase
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Deoxyadenosine triphosphate (dATP) is a fundamental building block for the synthesis, replication, and repair of deoxyribonucleic acid (DNA).[1][2] As one of the four deoxyribonucleoside triphosphates (dNTPs), it serves as an essential substrate for DNA polymerases.[1][3] These enzymes catalyze the template-directed incorporation of dATP into a growing DNA strand, forming a phosphodiester bond and releasing pyrophosphate. The fidelity and efficiency of this incorporation are critical for maintaining genomic stability.[4] This document provides a comprehensive overview of the structure and function of dATP, the detailed kinetic and chemical mechanism of its incorporation by DNA polymerases, standard experimental protocols for its study, and its applications in biotechnology and drug development.
Structure and Core Function of dATP
dATP is a purine nucleoside triphosphate. Its molecular structure consists of three key components:
-
A Deoxyribose Sugar: A five-carbon sugar that lacks a hydroxyl group at the 2' position, distinguishing it from the ribose found in ATP.[3]
-
An Adenine Base: A purine nitrogenous base that forms two hydrogen bonds specifically with thymine (T) on a template DNA strand, ensuring the accuracy of replication through complementary base pairing.[1][4]
-
A Triphosphate Group: Three phosphate groups linked to the 5' carbon of the deoxyribose sugar. The hydrolysis of the high-energy bond between the alpha (α) and beta (β) phosphates provides the energy required for the formation of the phosphodiester bond during DNA synthesis.[1][3]
The primary role of dATP is to serve as a precursor for DNA synthesis.[3] During cellular division, DNA polymerases incorporate dATP, alongside dGTP, dCTP, and dTTP, to duplicate the cell's genome, ensuring that genetic information is faithfully passed to daughter cells.[1] It is also indispensable for DNA repair mechanisms that correct damaged DNA and maintain genetic integrity.[1]
References
The Pivotal Role of Deoxyadenosine Triphosphate (dATP) in Cellular Metabolism and Energy Dynamics: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Deoxyadenosine triphosphate (dATP), a cornerstone of cellular life, extends its functional repertoire far beyond its canonical role as a fundamental precursor for DNA synthesis and repair. This technical guide provides an in-depth exploration of dATP's multifaceted involvement in cellular metabolism and energy transfer. We will dissect its critical function as an allosteric regulator of ribonucleotide reductase (RNR), a key enzyme in the de novo synthesis of deoxyribonucleotides, and its pro-apoptotic signaling activity through the formation of the apoptosome. Furthermore, this document will explore the less conventional, yet significant, capacity of dATP to act as an energy currency in specific cellular contexts. Through a comprehensive review of quantitative data, detailed experimental protocols, and visual representations of key signaling pathways, this guide aims to equip researchers and drug development professionals with a thorough understanding of dATP's intricate cellular functions, thereby facilitating novel therapeutic strategies targeting these pathways.
Introduction: Beyond a Building Block
Deoxyadenosine triphosphate (dATP) is one of the four deoxyribonucleoside triphosphates (dNTPs) that serve as the fundamental building blocks for DNA replication and repair.[1][2] Its molecular structure comprises a deoxyribose sugar, the nitrogenous base adenine, and a triphosphate group.[1][3] The high-energy phosphate bonds within dATP store significant chemical energy, which is harnessed during the process of DNA polymerization.[1] While this role is paramount for genetic integrity, the functions of dATP are not confined to DNA synthesis. It plays a crucial role in maintaining the delicate balance of the intracellular dNTP pool through the allosteric regulation of ribonucleotide reductase (RNR), the enzyme responsible for converting ribonucleotides to deoxyribonucleotides.[2][4][5] Imbalances in dNTP pools can lead to increased mutation rates and genomic instability, highlighting the importance of this regulatory function.[6] Moreover, dATP is a key signaling molecule in the intrinsic pathway of apoptosis, where it binds to Apaf-1 to initiate the formation of the apoptosome, a multi-protein complex that activates caspases and orchestrates programmed cell death.[7][8][9] Emerging evidence also suggests that in certain cellular states, dATP can substitute for adenosine triphosphate (ATP) as an energy-transferring molecule, underscoring its metabolic versatility.[10] This guide will provide a detailed technical overview of these critical functions of dATP.
Quantitative Data on dATP in Cellular Processes
The intracellular concentration and kinetic parameters of dATP are tightly regulated and vary depending on the cell type, cell cycle phase, and metabolic state. The following tables summarize key quantitative data related to dATP's function.
Table 1: Intracellular Concentrations of dATP
| Cell Type/Tissue | Condition | dATP Concentration (pmol/10⁶ cells or pmol/mg tissue) | Reference(s) |
| Mouse T lymphoma cells (S49) | - | ~10-100 | [11] |
| Human Colorectal Cancer Cells (HCT116) | Untreated | ~5-15 | [12] |
| Embryonic Chick Cardiomyocytes | Basal | ~46 µM | [13] |
| Mouse Tissues (liver, heart, skeletal muscle) | - | ~0.2 pmol/mg tissue | [14] |
| V79 and 3T3 cells | S-phase | - | [15] |
| 3T6 mouse fibroblast nuclei | S-phase | Nuclear ATP/ADP ratio decreases | [16] |
Table 2: Kinetic Parameters of Enzymes Utilizing dATP
| Enzyme | Organism/Source | Substrate(s) | Km (µM) | Ki (µM) | Reference(s) |
| Taq DNA Polymerase | Thermus aquaticus | dNTPs | ~16 | - | [5] |
| DNA Polymerase γ | Human | dNTPs | - | - | [17] |
| Ribonucleotide Reductase (Class Ia) | Escherichia coli | CDP, UDP | - | Varies | [4][11] |
| Ribonucleotide Reductase (anaerobic) | Prevotella copri | GTP | - | dATP KD of 23 µM | [1] |
Table 3: Thermodynamic Properties of Triphosphate Hydrolysis
| Parameter | ATP Hydrolysis (to ADP + Pi) | dATP Hydrolysis (to dADP + Pi) | Reference(s) |
| Standard Gibbs Free Energy (ΔG°') (kJ/mol) | -28 to -34 | Estimated to be similar to ATP | [10] |
| Cellular Gibbs Free Energy (ΔG) (kJ/mol) | -50 to -69 | Estimated to be similar to ATP | [12] |
Note: The Gibbs free energy of dATP hydrolysis is not as extensively studied as that of ATP, but it is expected to be of a similar magnitude due to the similarity in the high-energy phosphoanhydride bonds.
Experimental Protocols
Accurate quantification of dATP and the characterization of its interactions are crucial for understanding its cellular roles. This section provides detailed methodologies for key experiments.
Quantification of Intracellular dATP Pools
Several methods are available for the precise measurement of intracellular dNTP concentrations, each with its own advantages and limitations.
This is a highly sensitive and specific method for the simultaneous quantification of all four dNTPs.[5][18]
Protocol Outline:
-
Cell Lysis and dNTP Extraction:
-
Chromatographic Separation:
-
Mass Spectrometry Detection:
-
Couple the HPLC eluent to a tandem mass spectrometer (MS/MS).
-
Utilize electrospray ionization (ESI) in negative ion mode.
-
Perform multiple reaction monitoring (MRM) for each dNTP, monitoring specific precursor-to-product ion transitions for accurate quantification.[19]
-
-
Quantification:
-
Generate a standard curve using known concentrations of dATP.
-
Determine the concentration of dATP in the samples by comparing their peak areas to the standard curve.
-
This method offers a safer and more high-throughput alternative to radioactive assays.[18]
Protocol Outline:
-
Reaction Setup:
-
Sample Addition:
-
Add the cell extract containing the unknown amount of dATP to the reaction mixture.
-
-
Real-Time Fluorescence Measurement:
-
Perform the reaction in a real-time PCR instrument.
-
As the DNA polymerase incorporates dATP from the sample, the fluorescent signal increases proportionally.[18]
-
-
Quantification:
-
Generate a standard curve by running the assay with known concentrations of dATP.
-
Determine the dATP concentration in the samples by interpolating their fluorescence signal on the standard curve.[18]
-
This is a classic and highly sensitive method for dNTP quantification.
Protocol Outline:
-
Reaction Setup:
-
Sample Addition:
-
Add the cell extract containing the unknown amount of dATP to the reaction mixture. The amount of dATP will be the limiting factor for the polymerase reaction.[18]
-
-
Incubation:
-
Incubate the reaction to allow for DNA synthesis.
-
-
Separation and Detection:
-
Quantification:
-
Create a standard curve by performing the assay with known concentrations of dATP.
-
Determine the dATP concentration in the sample by comparing the incorporated radioactivity to the standard curve.[18]
-
Ribonucleotide Reductase (RNR) Activity Assay
Assaying RNR activity is essential for studying the regulation of dNTP synthesis.
Protocol Outline:
-
Reaction Mixture Preparation:
-
Initiation of Reaction:
-
Initiate the reaction by adding the enzyme or substrate.
-
-
Monitoring dNTP Formation:
-
The activity of RNR can be monitored by measuring the formation of the corresponding dNTP (e.g., dCDP) over time. This can be done using HPLC or by a coupled enzymatic assay that links dNTP production to the oxidation of NADPH, which can be monitored spectrophotometrically at 340 nm.[22] A more modern approach involves using LC-MS/MS to simultaneously measure the production of all four dNTPs.[8]
-
-
Data Analysis:
-
Calculate the initial reaction velocity and determine the kinetic parameters of the enzyme. To study the inhibitory effect of dATP, perform the assay in the presence of varying concentrations of dATP and determine the inhibition constant (Ki).
-
In Vitro Apoptosome Assembly and Caspase Activation Assay
This assay allows for the reconstitution and study of the dATP-dependent apoptotic signaling pathway.
Protocol Outline:
-
Preparation of Cell-Free Extract:
-
Prepare a cytosolic extract from a suitable cell line (e.g., HeLa or Jurkat cells) that is rich in Apaf-1 and procaspases.
-
-
Apoptosome Assembly:
-
Caspase Activity Measurement:
-
Analysis of Apoptosome Complex:
-
The assembled apoptosome complex can be isolated by size-exclusion chromatography and its components (Apaf-1, procaspase-9) can be identified by Western blotting.[1]
-
Signaling Pathways and Logical Relationships Involving dATP
The intricate roles of dATP in cellular regulation are best understood by visualizing the signaling pathways in which it participates.
Allosteric Regulation of Ribonucleotide Reductase (RNR)
dATP is a potent allosteric inhibitor of RNR, providing a negative feedback mechanism to control the overall dNTP pool size. In contrast, ATP acts as a general activator.
Caption: Allosteric regulation of Ribonucleotide Reductase by ATP and dATP.
dATP-Mediated Apoptosome Formation and Apoptosis Initiation
In the intrinsic pathway of apoptosis, cytosolic cytochrome c triggers the assembly of the apoptosome in a dATP-dependent manner, leading to the activation of the caspase cascade.
Caption: The role of dATP in the intrinsic apoptosis signaling pathway.
Experimental Workflow for dATP Quantification
The following diagram illustrates a generalized workflow for the quantification of intracellular dATP.
Caption: Generalized workflow for the quantification of intracellular dATP.
Conclusion and Future Directions
Deoxyadenosine triphosphate is a molecule of profound importance in cellular physiology, acting as a critical substrate for DNA replication, a key allosteric regulator of nucleotide metabolism, and a potent signaling molecule in programmed cell death. The intricate balance of its intracellular concentration is vital for maintaining genomic stability and determining cell fate. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to investigate the multifaceted roles of dATP.
Future research should continue to explore the nuances of dATP's function in different cellular compartments, such as the mitochondria, and its potential as a biomarker or therapeutic target in various diseases, including cancer and autoimmune disorders. A deeper understanding of the interplay between dATP metabolism and other cellular signaling pathways will undoubtedly unveil new avenues for therapeutic intervention. The development of more sophisticated and sensitive techniques for real-time monitoring of dATP dynamics within living cells will be instrumental in these future endeavors. By continuing to unravel the complexities of dATP's cellular roles, the scientific community can pave the way for innovative diagnostic and therapeutic strategies.
References
- 1. In Vitro Assembly and Analysis of the Apoptosome Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activity modulation in anaerobic ribonucleotide reductases: nucleotide binding to the ATP-cone allosterically mediates substrate binding to the active site [elifesciences.org]
- 3. dNTPs Quantification Using Mass Spectrometry: A Comprehensive Guide - Creative Proteomics [creative-proteomics.com]
- 4. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Taq polymerase: Km for dNTPs [bio.net]
- 6. us.bioneer.com [us.bioneer.com]
- 7. researchgate.net [researchgate.net]
- 8. Standard free energy (ΔG°') of hydrolysis of - Generic - BNID 111336 [bionumbers.hms.harvard.edu]
- 9. youtube.com [youtube.com]
- 10. » How much energy is released in ATP hydrolysis? [book.bionumbers.org]
- 11. A novel fluorescence-based assay for the rapid detection and quantification of cellular deoxyribonucleoside triphosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DNA Polymerase, Taq - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]
- 13. DOT Language | Graphviz [graphviz.org]
- 14. researchgate.net [researchgate.net]
- 15. biology.stackexchange.com [biology.stackexchange.com]
- 16. dk-01.installer.hardenedbsd.org [dk-01.installer.hardenedbsd.org]
- 17. Protocol for automated multivariate quantitative-image-based cytometry analysis by fluorescence microscopy of asynchronous adherent cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fast and sensitive HPLC–MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells | UW Bioengineering [bioe.uw.edu]
- 19. Fast and sensitive HPLC-MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A user-friendly, high-throughput tool for the precise fluorescent quantification of deoxyribonucleoside triphosphates from biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A sensitive assay for dNTPs based on long synthetic oligonucleotides, EvaGreen dye and inhibitor-resistant high-fidelity DNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. m.youtube.com [m.youtube.com]
- 24. Analysis of the composition, assembly kinetics and activity of native Apaf-1 apoptosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Deoxyadenosine Triphosphate (dATP): A Comprehensive Technical Guide on its Natural Occurrence and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deoxyadenosine triphosphate (dATP), a critical deoxyribonucleoside triphosphate, serves as a fundamental building block for DNA replication and repair.[1][2] Its intracellular concentration is meticulously regulated, as imbalances can lead to genetic instability and cellular dysfunction.[1] This technical guide provides an in-depth exploration of the natural occurrence of dATP, its biosynthetic and salvage pathways, and detailed methodologies for its enzymatic and chemical synthesis. Furthermore, it elucidates the pivotal role of dATP in cellular signaling, particularly in the allosteric regulation of ribonucleotide reductase and the induction of apoptosis. This document is intended to be a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of key pathways and workflows.
Natural Occurrence and Intracellular Concentrations
Deoxyadenosine triphosphate is a naturally occurring molecule within all living organisms, where it functions as one of the four essential precursors for the synthesis of deoxyribonucleic acid (DNA) by DNA polymerases.[1][3] The intracellular pools of dATP are tightly controlled and fluctuate with the cell cycle, increasing significantly during the S phase to meet the demands of DNA replication.[4][5] Imbalances in the dNTP pool, including dATP levels, can have genotoxic consequences, leading to replication errors and mutations.[1]
Quantitative Data on Intracellular dATP Pools
The concentration of dATP varies depending on the cell type, organism, and proliferative state. The following table summarizes representative intracellular concentrations of dATP.
| Cellular State | Cell Line / Organism | dATP Concentration (pmol/10⁶ cells) | dATP Concentration (µM) | Reference(s) |
| Proliferating | Mammalian Cells (general) | 10 - 100 | 5 - 10 | [4] |
| S-Phase | V79 and 3T3 cells | Half-life of 4 minutes | - | [6] |
| Non-proliferating | Mammalian Cells (general) | ~1 - 10 | < 1 | [4][7] |
| Embryonic | Drosophila melanogaster embryo | 0.8 pmol/embryo | ~89 | [8] |
| Embryonic | Xenopus laevis egg | 13 pmol/egg | ~50 | [8] |
Note: Concentrations can vary significantly based on the specific cell line, growth conditions, and extraction and quantification methods used.
Biosynthesis of Deoxyadenosine Triphosphate
The production of dATP in cells occurs through two primary pathways: the de novo pathway and the salvage pathway.
De Novo Biosynthesis Pathway
The de novo pathway synthesizes dATP from simpler precursor molecules. The key regulated step is the conversion of ribonucleotides to deoxyribonucleotides, catalyzed by the enzyme ribonucleotide reductase (RNR).[9]
The pathway proceeds as follows:
-
Ribonucleotide Reduction: Adenosine diphosphate (ADP) is reduced to deoxyadenosine diphosphate (dADP) by ribonucleotide reductase (RNR). This is the rate-limiting step in dNTP synthesis.[3]
-
Phosphorylation: dADP is then phosphorylated to dATP by a nucleoside diphosphate kinase.[3]
Salvage Pathway
The salvage pathway recycles pre-existing deoxyadenosine nucleosides and bases to generate dATP. This pathway is crucial in tissues that have a limited capacity for de novo synthesis.[10][11]
The key enzymatic steps in the purine salvage pathway leading to dATP are:
-
Phosphorylation of Deoxyadenosine: Deoxyadenosine is phosphorylated by deoxyadenosine kinase to form deoxyadenosine monophosphate (dAMP).
-
Further Phosphorylation: dAMP is subsequently phosphorylated to dADP and then to dATP by the actions of nucleoside monophosphate and diphosphate kinases, respectively.
Figure 1: De Novo and Salvage Pathways of dATP Biosynthesis
Synthesis of Deoxyadenosine Triphosphate
dATP can be synthesized through both enzymatic and chemical methods, each with its own advantages and applications.
Enzymatic Synthesis
Enzymatic synthesis is often preferred for producing high-purity dATP for molecular biology applications.[12][13] These methods typically involve the phosphorylation of deoxyadenosine monophosphate (dAMP) or the enzymatic digestion of DNA.
This method utilizes a cascade of enzymatic reactions to phosphorylate dAMP to dATP.
Experimental Protocol: Enzymatic Synthesis of dATP from dAMP
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer (e.g., 70 mM Tris-HCl, pH 7.6).[14]
-
Add the following components to the buffer:
-
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for several hours.[14]
-
Monitoring: Monitor the progress of the reaction by taking aliquots at different time points and analyzing them using HPLC.
-
Purification: Purify the synthesized dATP using anion-exchange chromatography or HPLC.[16]
This method involves the enzymatic degradation of DNA to deoxynucleoside monophosphates, followed by the selective phosphorylation of dAMP.
Experimental Protocol: Enzymatic Synthesis of dATP from DNA
-
DNA Denaturation and Digestion:
-
Selective Phosphorylation of dAMP:
-
To the mixture of dNMPs, add a reaction mixture containing:
-
ATP (catalytic amount)
-
Phosphoenolpyruvate (PEP)
-
Adenylate kinase
-
Pyruvate kinase[16]
-
-
Adenylate kinase selectively phosphorylates dAMP to dADP, which is then converted to dATP by pyruvate kinase.
-
-
Purification: Isolate the dATP from the reaction mixture, for example, by precipitation as a barium salt, followed by further purification using chromatography.[16]
Chemical Synthesis
Chemical synthesis provides a scalable method for producing dATP and its analogs. A common approach is the "one-pot, three-step" synthesis from the corresponding nucleoside.[17]
Experimental Protocol: Chemical Synthesis of dATP from Deoxyadenosine
-
Monophosphorylation: React deoxyadenosine with a phosphorylating agent (e.g., phosphorus oxychloride) in an appropriate solvent to yield deoxyadenosine monophosphate (dAMP).
-
Activation and Pyrophosphate Coupling: Convert the monophosphate to an activated intermediate, which is then reacted with tributylammonium pyrophosphate.
-
Hydrolysis: Hydrolyze the resulting cyclic intermediate to yield dATP.
-
Purification: Purify the final product using ion-exchange chromatography and/or HPLC to obtain the sodium or lithium salt of dATP.[17][18]
Comparison of Synthesis Methods
| Method | Starting Material | Key Reagents/Enzymes | Typical Yield | Purity | Advantages | Disadvantages | Reference(s) |
| Enzymatic | dAMP | Adenylate kinase, Pyruvate kinase, ATP | 60% (without regeneration) to >90% (with regeneration) | >99% (HPLC) | High purity, specific, environmentally friendly. | Higher cost of enzymes, potential for enzyme instability. | [12][15] |
| Enzymatic | DNA | DNase I, Nuclease P1, Adenylate kinase, Pyruvate kinase | ~40% (overall) | >95% | Utilizes an inexpensive starting material. | Multi-step process, requires careful purification. | [16] |
| Chemical | Deoxyadenosine | POCl₃, Tributylammonium pyrophosphate | 65-80% | High | Scalable, can be used for analog synthesis. | Use of harsh reagents, potential for environmental pollution, may require more extensive purification. | [17][19] |
Role in Cellular Signaling
Beyond its role as a DNA precursor, dATP is a critical signaling molecule, primarily through its allosteric regulation of ribonucleotide reductase and its essential function in the intrinsic pathway of apoptosis.
Allosteric Regulation of Ribonucleotide Reductase (RNR)
dATP is a potent allosteric inhibitor of RNR, the enzyme responsible for the de novo synthesis of all four dNTPs.[20][21] This feedback inhibition is a crucial mechanism for maintaining balanced dNTP pools.
-
Mechanism of Inhibition: High concentrations of dATP bind to the activity site (A-site) of the large subunit (α) of RNR.[1][22] This binding induces a conformational change in the enzyme, leading to the formation of an inactive oligomeric state (e.g., a hexamer in humans), which prevents the interaction between the large and small subunits, thereby inhibiting catalysis.[1][22] In contrast, ATP binding to the same site activates the enzyme.[1]
Figure 2: Allosteric Regulation of Ribonucleotide Reductase by dATP
Role in Apoptosis
dATP is an essential cofactor for the formation of the apoptosome, a key protein complex that initiates the caspase cascade in the intrinsic pathway of apoptosis.[3][9]
-
Apoptosome Formation and Caspase Activation: In response to apoptotic stimuli, cytochrome c is released from the mitochondria. Cytochrome c binds to the apoptotic protease-activating factor 1 (Apaf-1). This binding, in the presence of dATP, induces a conformational change in Apaf-1, leading to its oligomerization into a heptameric wheel-like structure known as the apoptosome.[9][23] The apoptosome then recruits and activates procaspase-9, which in turn activates downstream effector caspases (e.g., caspase-3), leading to the execution of apoptosis.[3][9] dATP hydrolysis is a required step for the formation of the active apoptosome.[9][24]
Figure 3: Role of dATP in Apoptosome Formation and Caspase Activation
Quantification of dATP
Accurate quantification of intracellular dATP levels is crucial for studying DNA metabolism and its dysregulation in disease. Several methods are available, with HPLC and mass spectrometry being the most common.
High-Performance Liquid Chromatography (HPLC)
HPLC, often coupled with UV detection, is a widely used method for separating and quantifying dNTPs.[25][26]
Experimental Workflow: dATP Quantification by HPLC
Figure 4: Experimental Workflow for dATP Quantification by HPLC
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), offers high sensitivity and specificity for dNTP quantification.[25][27][28]
Experimental Protocol: dATP Quantification by LC-MS/MS
-
Sample Preparation:
-
LC-MS/MS Analysis:
-
Separate the dNTPs using a suitable chromatography column (e.g., Hypercarb).[25]
-
Use a mass spectrometer operating in negative ion mode with electrospray ionization (ESI).[25]
-
Employ multiple reaction monitoring (MRM) for specific detection and quantification of dATP, using specific precursor and product ion transitions (e.g., m/z 490.1 > 158.9).[25]
-
-
Data Analysis:
-
Construct a standard curve using known concentrations of dATP.
-
Calculate the absolute concentration of dATP in the samples based on the standard curve.
-
Conclusion
Deoxyadenosine triphosphate is a molecule of central importance in molecular biology, serving not only as a cornerstone for DNA synthesis but also as a key regulator of cellular processes. A thorough understanding of its natural occurrence, biosynthetic pathways, and methods of synthesis is essential for researchers in genetics, cell biology, and drug development. The detailed protocols and quantitative data presented in this guide provide a valuable resource for the scientific community, facilitating further research into the multifaceted roles of dATP in health and disease.
References
- 1. Allosteric Inhibition of Human Ribonucleotide Reductase by dATP Entails the Stabilization of a Hexamer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dATP: What Is Deoxyadenosine Triphosphate? [excedr.com]
- 3. Role of cytochrome c and dATP/ATP hydrolysis in Apaf‐1‐mediated caspase‐9 activation and apoptosis | The EMBO Journal [link.springer.com]
- 4. Understanding the interplay between dNTP metabolism and genome stability in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of dNTP supply that play an essential role in maintaining genome integrity in eukaryotic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dynamics of the dATP pool in cultured mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitation of cellular deoxynucleoside triphosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of dNTP metabolites in control of the embryonic cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Formation of apoptosome is initiated by cytochrome c-induced dATP hydrolysis and subsequent nucleotide exchange on Apaf-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio.libretexts.org [bio.libretexts.org]
- 11. Nucleotide salvage - Wikipedia [en.wikipedia.org]
- 12. meridianbioscience.com [meridianbioscience.com]
- 13. difference between chemical synthesis and enzymatic synthesis [biosyn.com]
- 14. Frontiers | Modular Enzymatic Cascade Synthesis of Nucleotides Using a (d)ATP Regeneration System [frontiersin.org]
- 15. Improved Synthesis of Deoxyadenosine Triphosphate by Saccharomyces cerevisiae Using an Efficient ATP Regeneration System: Optimization of Response Surface Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. projects.iq.harvard.edu [projects.iq.harvard.edu]
- 17. Gram-scale chemical synthesis of 2'-deoxynucleoside-5'-o-triphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. dATP | Bioline | Meridian Bioscience [bioline.com]
- 19. mdpi.com [mdpi.com]
- 20. How ATP and dATP reposition class III ribonucleotide reductase cone domains to regulate enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Atomic structure of the apoptosome: mechanism of cytochrome c- and dATP-mediated activation of Apaf-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Fast and sensitive HPLC-MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Isocratic HPLC analysis for the simultaneous determination of dNTPs, rNTPs and ADP in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 27. A liquid chromatography-tandem mass spectrometry based method for the quantification of adenosine nucleotides and NAD precursors and products in various biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 28. dNTPs Quantification Using Mass Spectrometry: A Comprehensive Guide - Creative Proteomics [creative-proteomics.com]
Methodological & Application
The Cornerstone of Amplification: Leveraging 2'-Deoxyadenosine-5'-triphosphate (dATP) in PCR
Application Note: AN-PCR-dATP-2025
Introduction
2'-Deoxyadenosine-5'-triphosphate (dATP), a fundamental building block of DNA, is an indispensable component in the Polymerase Chain Reaction (PCR).[1][2][] As a substrate for DNA polymerase, dATP is incorporated into the nascent DNA strand opposite a thymine base in the template, enabling the exponential amplification of a target DNA sequence.[2] This document provides detailed application notes and protocols for the effective use of 2'-Deoxyadenosine-5'-triphosphate trisodium salt in various PCR applications, offering guidance to researchers, scientists, and drug development professionals on optimizing PCR performance.
The Critical Role of dATP in PCR
In conjunction with dGTP, dCTP, and dTTP, dATP is a key substrate for DNA polymerase in the extension phase of PCR.[1][2] The fidelity, yield, and specificity of the PCR amplification are critically dependent on the concentration and purity of the dNTPs, including dATP. An optimal and balanced concentration of all four dNTPs is crucial for accurate DNA synthesis.[][4][5]
Impact of dATP Concentration on PCR Performance
The concentration of dATP, as part of the total dNTP pool, significantly influences the outcome of a PCR experiment:
-
Low dNTP Concentrations: Can lead to reduced PCR product yield due to insufficient building blocks for the polymerase.[6] However, lower concentrations may increase the fidelity of some DNA polymerases.[4][7]
-
Optimal dNTP Concentrations: Typically, a final concentration of 200 µM for each dNTP is recommended for standard PCR applications.[1][][7][8][9] This concentration provides a good balance between yield, specificity, and fidelity.
-
High dNTP Concentrations: While potentially increasing the yield, especially for long PCR products, excessive dNTP concentrations can inhibit the reaction.[1][4][10] High levels of dNTPs can chelate Mg²⁺ ions, which are essential cofactors for DNA polymerase, thereby reducing enzyme activity.[6][10] Furthermore, an imbalance in the dNTP pool can lead to a higher misincorporation rate by the polymerase, decreasing fidelity.[1]
Data Presentation: Optimizing dATP Concentration
The following table summarizes the recommended final concentrations of each dNTP (including dATP) for various PCR applications and the potential effects of concentration adjustments.
| Application | Recommended Final Concentration (each dNTP) | Effect of Lower Concentration | Effect of Higher Concentration |
| Standard PCR | 200 µM[1][][7][8][9] | Increased fidelity, but reduced yield[4][7] | Increased yield (especially for long PCR), but can reduce fidelity and inhibit the reaction[1][4][7][10] |
| High-Fidelity PCR | 50 - 200 µM[6][7] | Enhances fidelity of polymerization[7] | Can decrease the fidelity of some polymerases[6] |
| Long PCR | 200 - 500 µM[4][9][11] | Reduced yield | Increased yield[7] |
| Quantitative PCR (qPCR) | 200 - 400 µM[12] | Lower signal | Potential for inhibition and reduced specificity |
| Random Mutagenesis | Unbalanced concentrations (e.g., one dNTP at a lower concentration)[1] | Promotes misincorporation by non-proofreading polymerases[1] | Not applicable |
Experimental Protocols
Protocol 1: Standard PCR Amplification
This protocol is a general guideline for a standard PCR reaction. Optimization of each component, including the dNTP concentration, may be necessary for specific applications.
Materials:
-
This compound salt (as part of a dNTP mix, 10 mM each)
-
Forward and reverse primers (0.1 - 1.0 µM final concentration)[1][10]
-
Taq DNA Polymerase (or other thermostable polymerase)
-
10X PCR buffer (containing MgCl₂)
-
Nuclease-free water
Procedure:
-
Prepare a master mix: For multiple reactions, prepare a master mix to ensure consistency and reduce pipetting errors. The master mix should contain water, buffer, dNTPs, and polymerase.
-
Assemble the reaction: In a PCR tube, combine the following components on ice:
| Component | Volume (for a 50 µL reaction) | Final Concentration |
| Nuclease-free water | to 50 µL | - |
| 10X PCR Buffer | 5 µL | 1X |
| dNTP mix (10 mM each) | 1 µL | 200 µM each |
| Forward Primer (10 µM) | 2.5 µL | 0.5 µM |
| Reverse Primer (10 µM) | 2.5 µL | 0.5 µM |
| DNA Template | variable | 1 pg - 1 µg |
| Taq DNA Polymerase | 0.25 µL | 1.25 units |
-
Thermal Cycling: Place the PCR tubes in a thermal cycler and perform the following steps:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 2-5 minutes | 1 |
| Denaturation | 95°C | 30 seconds | 25-35 |
| Annealing | 55-65°C | 30 seconds | |
| Extension | 72°C | 1 min/kb | |
| Final Extension | 72°C | 5-10 minutes | 1 |
| Hold | 4°C | ∞ | 1 |
-
Analysis: Analyze the PCR product by agarose gel electrophoresis.
Protocol 2: High-Fidelity PCR
For applications requiring high accuracy, such as cloning and sequencing, a high-fidelity polymerase with proofreading activity should be used. The dNTP concentration is a critical parameter to optimize for these enzymes.
Materials:
-
High-fidelity DNA polymerase (e.g., Pfu, Q5)
-
High-fidelity PCR buffer
-
dNTP mix (10 mM each)
-
DNA template
-
Primers
-
Nuclease-free water
Procedure:
-
Assemble the reaction: Follow the manufacturer's recommendations for the specific high-fidelity polymerase. A typical reaction setup is as follows:
| Component | Volume (for a 50 µL reaction) | Final Concentration |
| Nuclease-free water | to 50 µL | - |
| 5X High-Fidelity Buffer | 10 µL | 1X |
| dNTP mix (10 mM each) | 1 µL | 200 µM each |
| Forward Primer (10 µM) | 2.5 µL | 0.5 µM |
| Reverse Primer (10 µM) | 2.5 µL | 0.5 µM |
| DNA Template | variable | As recommended |
| High-Fidelity Polymerase | 0.5 µL | As recommended |
-
Thermal Cycling: Adjust the cycling parameters according to the polymerase and primer characteristics. The extension time is generally shorter for high-fidelity polymerases.
Mandatory Visualizations
Experimental Workflow for PCR
Caption: Standard workflow for a Polymerase Chain Reaction experiment.
Logical Relationship of PCR Components
References
- 1. PCR Setup—Six Critical Components to Consider | Thermo Fisher Scientific - UK [thermofisher.com]
- 2. dATP: Role in DNA Synthesis, Research & Applications [baseclick.eu]
- 4. Polymerase Chain Reaction: Basic Protocol Plus Troubleshooting and Optimization Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PCR Basic Troubleshooting Guide [creative-biogene.com]
- 6. benchchem.com [benchchem.com]
- 7. neb.com [neb.com]
- 8. bio-rad.com [bio-rad.com]
- 9. 使用PCR [sigmaaldrich.com]
- 10. PCR Troubleshooting [caister.com]
- 11. ProtocolsStandardPCR < Lab < TWiki [barricklab.org]
- 12. Optimizing dNTP Concentration in PCR Reactions for Effi... [sbsgenetech.com]
The Cornerstone of Reverse Transcription: The Role of dATP in cDNA Synthesis
Application Note
Deoxyadenosine triphosphate (dATP) is a fundamental building block in the synthesis of complementary DNA (cDNA) from an RNA template, a process catalyzed by the enzyme reverse transcriptase. As one of the four deoxyribonucleoside triphosphates (dNTPs), dATP is essential for the accurate and efficient conversion of genetic information from RNA to DNA, a cornerstone of numerous applications in molecular biology, diagnostics, and drug development. This document provides a detailed overview of the role of dATP in reverse transcription, experimental protocols for cDNA synthesis, and quantitative data to guide researchers in optimizing their experiments.
The Biochemical Role of dATP in Reverse Transcription
Reverse transcription is a key process that defies the central dogma of molecular biology by transcribing single-stranded RNA into double-stranded DNA.[1] The enzyme responsible for this, reverse transcriptase, utilizes dNTPs, including dATP, as substrates to build a new DNA strand that is complementary to the RNA template.[2]
The process begins with the annealing of a primer to the RNA template. The reverse transcriptase then binds to this primer-template complex and initiates the synthesis of the cDNA strand. The core of this synthesis is the sequential addition of dNTPs. Specifically, when the reverse transcriptase encounters a uridine (U) base on the RNA template, it incorporates a dATP molecule into the growing cDNA strand, forming a U-A base pair.[3] This incorporation involves a nucleophilic attack by the 3'-hydroxyl group of the primer on the alpha-phosphate of the dATP, leading to the formation of a phosphodiester bond and the release of pyrophosphate.[3] This process is repeated along the length of the RNA template, resulting in a complete cDNA strand.
The concentration and purity of dATP, along with the other dNTPs, are critical for the efficiency and fidelity of reverse transcription.[2] An optimal concentration ensures that the reverse transcriptase has an ample supply of substrates for robust cDNA synthesis. Conversely, imbalanced or suboptimal dNTP concentrations can lead to decreased yield, shorter cDNA products, and an increased error rate.[4][5]
Quantitative Data on dATP in Reverse Transcription
The efficiency of dATP incorporation is dependent on the specific reverse transcriptase being used, as different enzymes exhibit varying affinities for their substrates. This is often quantified by the Michaelis constant (Km), which represents the substrate concentration at which the enzyme operates at half of its maximum velocity. A lower Km value indicates a higher affinity of the enzyme for the substrate.
| Reverse Transcriptase | dATP Km (µM) | Optimal dNTP Concentration (each) | Reference |
| Moloney Murine Leukemia Virus (M-MuLV) Reverse Transcriptase | 74.2 ± 1.2 | 0.5 - 1 mM | [6] |
| HIV-1 Reverse Transcriptase | Lower than M-MuLV RT | 0.5 - 1 mM | [7] |
Note: The optimal dNTP concentration is a general recommendation and may need to be optimized for specific applications and RNA templates.[8][9]
Experimental Protocols
First-Strand cDNA Synthesis Protocol
This protocol is a general guideline for the synthesis of first-strand cDNA from a total RNA or mRNA template.
Materials:
-
Total RNA or mRNA template
-
Reverse Transcriptase (e.g., M-MuLV Reverse Transcriptase)
-
5X Reverse Transcription Buffer
-
dNTP Mix (10 mM each of dATP, dCTP, dGTP, dTTP)
-
Primer (Oligo(dT)s, random hexamers, or gene-specific primers)
-
RNase Inhibitor
-
Nuclease-free water
Procedure:
-
Template-Primer Mix Preparation:
-
In a sterile, nuclease-free tube, combine the following:
-
1 µg of total RNA or 100 ng of mRNA
-
1 µL of primer (50 µM Oligo(dT) or 100 ng/µL random hexamers)
-
1 µL of 10 mM dNTP mix
-
Nuclease-free water to a final volume of 13 µL
-
-
Mix gently and centrifuge briefly.
-
-
Denaturation and Annealing:
-
Incubate the tube at 65°C for 5 minutes.
-
Immediately place the tube on ice for at least 1 minute to allow the primers to anneal to the RNA.
-
-
Reverse Transcription Reaction Setup:
-
To the chilled template-primer mix, add the following components on ice:
-
4 µL of 5X Reverse Transcription Buffer
-
1 µL of 0.1 M DTT (if required by the enzyme)
-
1 µL of RNase Inhibitor (40 units/µL)
-
1 µL of Reverse Transcriptase (200 units/µL)
-
-
The total reaction volume should be 20 µL. Mix gently by pipetting.
-
-
Incubation:
-
Incubate the reaction at 42°C for 50 minutes. If using a thermostable reverse transcriptase, the temperature can be increased to 50-55°C to overcome RNA secondary structures.
-
-
Enzyme Inactivation:
-
Inactivate the reverse transcriptase by heating the reaction at 70°C for 15 minutes.[10]
-
-
Storage:
-
The synthesized cDNA can be used immediately for downstream applications like PCR or stored at -20°C.
-
Visualizing the Process
cDNA Synthesis Workflow
Caption: A flowchart illustrating the key steps in a typical first-strand cDNA synthesis workflow.
Mechanism of dATP Incorporation
Caption: The enzymatic mechanism of dATP incorporation by reverse transcriptase during cDNA synthesis.
References
- 1. Reverse transcriptase - Wikipedia [en.wikipedia.org]
- 2. What are the reaction components for reverse transcription? | AAT Bioquest [aatbio.com]
- 3. Biochemistry of Reverse Transcription - Retroviruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. go.zageno.com [go.zageno.com]
- 5. genetics - dNTP concentration for reverse transcription from RNA to cDNA - Biology Stack Exchange [biology.stackexchange.com]
- 6. M-MuLV reverse transcriptase: Selected properties and improved mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanistic and Kinetic Differences between Reverse Transcriptases of Vpx Coding and Non-coding Lentiviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Five Steps to Optimal cDNA Synthesis | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. Reverse Transcription Reaction Setup | Thermo Fisher Scientific - UK [thermofisher.com]
- 10. ccr.cancer.gov [ccr.cancer.gov]
Application Notes and Protocols for dATP in Nick Translation for DNA Labeling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of deoxyadenosine triphosphate (dATP) and its analogs in nick translation for DNA labeling. The information is intended to guide researchers in preparing high-quality labeled DNA probes for various molecular biology applications.
Introduction to Nick Translation
Nick translation is a widely used enzymatic method to label DNA probes in vitro. The process relies on the coordinated activities of two enzymes: DNase I and E. coli DNA Polymerase I.
-
DNase I introduces single-stranded breaks, or "nicks," at random locations in the phosphodiester backbone of double-stranded DNA.
-
E. coli DNA Polymerase I binds to these nicks and exhibits two key enzymatic activities:
-
A 5'→3' exonuclease activity that removes nucleotides from the 5' side of the nick.
-
A 5'→3' polymerase activity that sequentially adds new nucleotides to the 3'-hydroxyl terminus of the nick, using the intact complementary strand as a template.
-
This simultaneous removal and replacement of nucleotides effectively "translates" the nick along the DNA strand. By including labeled deoxynucleoside triphosphates (dNTPs), such as a modified dATP, in the reaction mixture, the newly synthesized DNA strand incorporates these labels. The resulting labeled DNA probes are suitable for a variety of applications, including in situ hybridization (ISH), fluorescent in situ hybridization (FISH), Southern blotting, and Northern blotting.
DNA probes labeled via nick translation are particularly effective for DNA targets larger than 1 kilobase (kb).[1] The process does not result in a net synthesis of DNA.[1]
The Role of dATP in Nick Translation
In a standard nick translation reaction, all four dNTPs (dATP, dCTP, dGTP, and dTTP) are required for the synthesis of the new DNA strand. To create a labeled probe, one or more of these dNTPs is replaced with a labeled analog. Labeled dATP can be a radioisotope, or be conjugated to a hapten (like biotin or digoxigenin) or a fluorophore.
The choice of which dNTP to label can influence the specific activity and detection sensitivity of the resulting probe. While dCTP and dUTP (as a substitute for dTTP) are commonly labeled, the use of labeled dATP is also a valid strategy.
Quantitative Data on Labeled dNTPs in Nick Translation
The efficiency of incorporation and the resulting signal intensity can vary depending on the labeled nucleotide used. Below are tables summarizing available quantitative data.
Table 1: Comparison of Radiolabeled dNTPs
| Labeled Nucleotide | Observation | Source |
| [α-³²P]dATP | Substitution of [α-³²P]dCTP with an equivalent amount of [α-³²P]dATP results in a lower specific activity of the labeled product. | |
| [α-³²P]dCTP | Generally recommended for achieving high specific activity in radioactive labeling. | |
| Expected Specific Activity | ≥ 1 x 10⁸ cpm/µg of DNA |
Table 2: Comparison of Non-Radioactively Labeled dNTPs
| Labeled Nucleotide | Application | Observation | Source |
| Biotin-7-dATP | DNA:DNA Hybridization | Reading of results was challenging, and some false positives were observed. | [2] |
| Digoxigenin-11-dUTP | DNA:DNA Hybridization | Excellent correlation with results from analytical isoelectric focusing, with no false positives. | [2] |
| Biotin-16-dUTP | In situ Hybridization | A molar ratio of Biotin-16-dUTP to dTTP that modifies every 20th to 25th nucleotide yields the highest sensitivity. | [3] |
Table 3: Influence of Linker Length on Fluorescent Probe Labeling
| Labeled Nucleotide | Method | Observation | Source |
| Cy3-dUTP with varying linker lengths | Nick Translation | Both the level of incorporation and the hybridization fluorescence signal increase with longer linker arms. | [4] |
| Cy3-dUTP with the longest linker | Nick Translation | Up to 18% of possible substitution sites on the target DNA can be labeled with reasonable yield. | [4] |
Experimental Protocols
The following protocols provide detailed methodologies for preparing DNA probes using nick translation with a focus on incorporating labeled dATP.
General Considerations
-
DNA Template: The DNA to be labeled should be of high purity. Linear or supercoiled plasmid DNA, cosmid DNA, and purified PCR products can be used.
-
Reagents: Use high-quality, nuclease-free water and reagents. Store enzymes and dNTPs at -20°C in a non-frost-free freezer.
-
Safety: When working with radioactive materials, follow all institutional safety guidelines and regulations.
Protocol for Radioactive Labeling with [α-³²P]dATP
This protocol is adapted for a standard 50 µL reaction.
Materials:
-
DNA template (1 µg)
-
Nuclease-free water
-
10x Nick Translation Buffer (0.5 M Tris-HCl pH 7.8, 0.05 M MgCl₂, 0.1 M 2-mercaptoethanol)
-
dNTP mix (minus dATP): 0.2 mM each of dCTP, dGTP, and dTTP
-
[α-³²P]dATP (e.g., 3000 Ci/mmol)
-
DNA Polymerase I/DNase I mix
-
Stop Buffer (0.5 M EDTA, pH 8.0)
Procedure:
-
In a sterile microcentrifuge tube on ice, combine the following:
-
1 µg of DNA template
-
5 µL of 10x Nick Translation Buffer
-
5 µL of dNTP mix (minus dATP)
-
Labeled [α-³²P]dATP to a final concentration of 3.25 µM (162.5 pmol per 50 µL reaction)
-
Nuclease-free water to a final volume of 45 µL
-
-
Add 5 µL of the DNA Polymerase I/DNase I mix to the tube.
-
Mix gently but thoroughly by pipetting up and down.
-
Centrifuge briefly to collect the reaction mixture at the bottom of the tube.
-
Incubate the reaction at 15°C for 60-120 minutes.
-
Stop the reaction by adding 5 µL of Stop Buffer.
-
Proceed to probe purification to remove unincorporated nucleotides.
Protocol for Non-Radioactive Labeling with Biotin-dATP
This protocol is for a standard 50 µL reaction using a biotinylated dATP analog.
Materials:
-
DNA template (1 µg)
-
Nuclease-free water
-
10x Nick Translation Buffer (0.5 M Tris-HCl pH 7.8, 0.05 M MgCl₂, 0.1 M 2-mercaptoethanol)
-
dNTP mix (containing dCTP, dGTP, dTTP at appropriate concentrations)
-
Biotin-labeled dATP (e.g., Biotin-7-dATP or Biotin-11-dATP)
-
DNA Polymerase I/DNase I mix
-
Stop Buffer (0.5 M EDTA, pH 8.0)
Procedure:
-
In a sterile microcentrifuge tube on ice, combine the following:
-
1 µg of DNA template
-
5 µL of 10x Nick Translation Buffer
-
A dNTP mix containing dCTP, dGTP, dTTP, and biotin-labeled dATP. The optimal ratio of biotin-dATP to unlabeled dATP may need to be determined empirically, but a starting point is to substitute a portion of the unlabeled dATP with the biotinylated version.
-
Nuclease-free water to a final volume of 45 µL.
-
-
Add 5 µL of the DNA Polymerase I/DNase I mix.
-
Mix gently and centrifuge briefly.
-
Incubate at 15°C for 90-120 minutes.
-
Stop the reaction by adding 5 µL of Stop Buffer.
-
(Optional) Heat the reaction to 65°C for 10 minutes to inactivate the enzymes.
-
Proceed with probe purification.
Probe Purification
Unincorporated labeled dNTPs must be removed from the labeled probe to reduce background in downstream applications. Common purification methods include:
-
Ethanol Precipitation: Add 0.1 volumes of 3 M sodium acetate (pH 5.2) and 2.5 volumes of cold 100% ethanol. Incubate at -20°C for at least 30 minutes, then centrifuge at high speed to pellet the DNA. Wash the pellet with 70% ethanol.
-
Spin Column Chromatography: Use commercially available spin columns designed for DNA purification (e.g., Sephadex G-50 or Bio-Gel P-60). Follow the manufacturer's instructions.
Quality Control of Labeled Probes
-
Agarose Gel Electrophoresis: Run a small aliquot of the purified probe on a 1.2-1.4% agarose gel. A successful nick translation reaction should yield a smear of DNA fragments, typically ranging from 200 to 1000 base pairs.
-
Quantification of Incorporation (Radioactive Probes): The specific activity can be determined by measuring the amount of radioactivity incorporated into the DNA. This is typically done by trichloroacetic acid (TCA) precipitation of a small aliquot of the reaction, followed by scintillation counting. A specific activity of at least 10⁸ cpm/µg DNA is generally expected.
-
Spectrophotometry (Non-Radioactive Probes): The concentration and labeling efficiency of fluorescently labeled probes can be determined by measuring the absorbance at 260 nm (for DNA) and the excitation maximum of the fluorophore.
Visualizations
Experimental Workflow for Nick Translation
Caption: Workflow for DNA labeling by nick translation.
Application of Labeled Probes in FISH
Caption: Application of labeled probes in FISH.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Incorporation of Labeled dATP | - Inactive enzymes (DNA Pol I / DNase I)- Poor quality DNA template- Incorrect incubation temperature or time- Suboptimal concentration of labeled dATP- Degraded dNTPs | - Use fresh, properly stored enzymes.- Re-purify the DNA template.- Ensure the water bath is at 15°C. Optimize incubation time (try longer incubations).- Titrate the concentration of labeled dATP.- Use fresh dNTP solutions. |
| Probe Size is Too Small (<200 bp) | - Excessive DNase I activity | - Reduce the concentration of DNase I in the reaction.- Decrease the incubation time. |
| Probe Size is Too Large (>1000 bp) | - Insufficient DNase I activity | - Increase the concentration of DNase I.- Increase the incubation time. |
| High Background in Hybridization | - Unincorporated labeled dNTPs not fully removed- Probe concentration is too high | - Ensure thorough purification of the probe after labeling.- Optimize the probe concentration used in the hybridization buffer. |
| Weak or No Signal in Hybridization | - Low specific activity of the probe- Insufficient probe concentration- Inefficient hybridization | - Re-label the probe, ensuring optimal reaction conditions.- Increase the probe concentration in the hybridization step.- Optimize hybridization temperature and time. |
By following these guidelines and protocols, researchers can effectively utilize dATP and its analogs in nick translation to generate high-quality labeled DNA probes for a wide range of applications in molecular biology and drug development.
References
Application Notes and Protocols for Incorporating dATP in Random Priming Labeling Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction
Random priming is a robust and widely used technique for labeling DNA probes to high specific activity. This method relies on the ability of a mixture of random oligonucleotides (hexamers or nonamers) to anneal to multiple sites along a denatured DNA template. The Klenow fragment of E. coli DNA polymerase I then extends these primers, incorporating labeled deoxynucleoside triphosphates (dNTPs) into the newly synthesized DNA strands. This application note provides detailed protocols and technical guidance for the incorporation of deoxyadenosine triphosphate (dATP), particularly radiolabeled [α-³²P]dATP, in random priming labeling reactions. The resulting high-specific-activity probes are suitable for a variety of applications, including Southern and Northern blotting, colony/plaque hybridizations, and in situ hybridization.
Principle of the Method
The random priming method is based on the hybridization of a mixture of random oligonucleotides to a denatured, single-stranded DNA template. These oligonucleotides act as primers for the Klenow fragment, which synthesizes a new DNA strand complementary to the template. By including a labeled dNTP, such as [α-³²P]dATP, in the reaction mixture, the newly synthesized DNA becomes labeled to a high specific activity.[1][2] The other three unlabeled dNTPs (dCTP, dGTP, and dTTP) are present in the reaction to ensure full-length probe synthesis.
Data Presentation
Table 1: Effect of Template DNA Concentration on Specific Activity
The concentration of the DNA template is a critical factor influencing the specific activity of the resulting probe. Using smaller quantities of template DNA generally results in higher specific activity probes, although the percentage of incorporated label may be lower.
| Template DNA (ng) | Percent Incorporation (%) | Specific Activity (dpm/µg) |
| 2.5 | 30 | > 2.5 x 10⁹ |
| 10 | 50 | > 2.5 x 10⁹ |
| 25 | 70 | 2.0 x 10⁹ |
| 100 | 75 | 1.0 x 10⁹ |
Data adapted from studies on the influence of template concentration in random primed labeling reactions. Actual results may vary depending on the specific template and reaction conditions.
Table 2: Influence of [α-³²P]dATP Concentration on Labeling Efficiency (PCR Model)
While specific data for random priming is limited, studies on PCR labeling demonstrate the principle that optimizing the concentration of the labeled dNTP is crucial for achieving high specific activity. Lowering the concentration of the labeled dNTP can increase the specific activity of the product, although it may decrease the overall yield.
| [α-³²P]dATP (µM) | Relative Labeling Intensity | Relative PCR Yield | Relative Specific Activity (Labeling/Yield) |
| 70 | 1.0 | 1.0 | 1.0 |
| 7.0 | 8.5 | 0.4 | 21.3 |
| 1.8 | 9.3 | 0.24 | 38.8 |
| 0.9 | 7.5 | 0.15 | 50.0 |
This data is derived from a PCR labeling model and serves to illustrate the inverse relationship between labeled dNTP concentration and specific activity.[3] The optimal concentration for random priming should be determined empirically.
Experimental Protocols
Protocol 1: Standard Random Priming Labeling with [α-³²P]dATP
This protocol is designed for labeling 25 ng of DNA to a high specific activity.
Materials:
-
DNA template (25 ng in ≤ 8 µL of TE buffer)
-
5X dNTP Mixture (dCTP, dGTP, dTTP at 0.5 mM each)
-
Random primers (hexamers or nonamers)
-
Klenow fragment (5 U/µL)
-
[α-³²P]dATP (3000 Ci/mmol, 10 mCi/mL)[4]
-
Nuclease-free water
-
Stop Buffer (0.5 M EDTA, pH 8.0)
Procedure:
-
In a microcentrifuge tube, combine 25 ng of the DNA template with nuclease-free water to a final volume of 9 µL.
-
Denature the DNA by heating at 95-100°C for 5 minutes, then immediately place on ice for 2-3 minutes to prevent re-annealing.[1][5]
-
To the denatured DNA, add the following reagents in the specified order:
-
3 µL of 5X dNTP Mixture
-
2 µL of random primers
-
5 µL of [α-³²P]dATP
-
1 µL of Klenow fragment
-
-
Mix the components gently by pipetting up and down.
-
Incubate the reaction at 37°C for 30-60 minutes.[5]
-
Stop the reaction by adding 2 µL of Stop Buffer.
-
(Optional) The labeled probe can be purified from unincorporated nucleotides using a spin column (e.g., Sephadex G-50).
Protocol 2: Quality Control of Labeled Probe
To ensure the labeling reaction was successful, it is important to determine the incorporation efficiency.
Materials:
-
Labeled probe from Protocol 1
-
TE buffer
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Glass fiber filters
-
Scintillation counter and vials
Procedure:
-
Dilute a small aliquot (e.g., 1 µL) of the stopped labeling reaction into 99 µL of TE buffer.
-
Spot 2 µL of the diluted sample onto two separate glass fiber filters.
-
Total Counts: Allow one filter to dry completely. This represents the total amount of radioactivity in the reaction.
-
Incorporated Counts: Wash the second filter three times with ice-cold 10% TCA and then once with 95% ethanol. Allow the filter to dry completely. This represents the radioactivity incorporated into the DNA probe.
-
Place each filter in a scintillation vial with an appropriate scintillant and measure the radioactivity (counts per minute, CPM) in a scintillation counter.
-
Calculate the percent incorporation using the following formula: % Incorporation = (CPM of washed filter / CPM of unwashed filter) x 100
A successful labeling reaction should yield an incorporation of at least 50-80%.
Mandatory Visualizations
References
Application Notes and Protocols for the Use of dATP in Terminal Deoxynucleotidyl Transferase (TdT) Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terminal deoxynucleotidyl transferase (TdT), also known as DNA nucleotidylexotransferase (DNTT), is a unique DNA polymerase that catalyzes the template-independent addition of deoxynucleotides to the 3'-hydroxyl terminus of a DNA molecule.[1][2][3] This distinct characteristic makes TdT a valuable tool in a wide array of molecular biology applications, ranging from the detection of apoptosis to the enzymatic synthesis of oligonucleotides.[2]
One of the four canonical deoxynucleoside triphosphates, deoxyadenosine triphosphate (dATP), is a common substrate in TdT-mediated assays. Its incorporation is essential for various techniques, including 3' end labeling of DNA probes and the generation of poly(A) tails for cloning and other downstream applications.[4][5] Understanding the kinetics and optimal conditions for dATP incorporation by TdT is crucial for the successful design and execution of these assays.
These application notes provide a comprehensive overview of the use of dATP in TdT assays, including detailed protocols, quantitative data on enzyme kinetics, and diagrams of key workflows and mechanisms.
Biochemical Principles of dATP Incorporation by TdT
TdT catalyzes the addition of dNTPs, including dATP, to the 3'-OH group of a DNA primer, which can be single-stranded or double-stranded with a 3' overhang.[2][6] Unlike most DNA polymerases, TdT does not require a template strand to guide nucleotide addition.[2] The catalytic activity of TdT is dependent on the presence of a divalent cation cofactor.[2][7]
The Role of Divalent Cations
The choice of divalent cation significantly influences TdT's catalytic efficiency and substrate preference. While Mg²⁺ is a common cofactor for many polymerases, TdT can also utilize Co²⁺, Mn²⁺, and Zn²⁺.[2][7] Notably, Co²⁺ has been shown to enhance the efficiency of TdT-mediated reactions, particularly for the incorporation of dATP and dTTP.[4][5] For this reason, many commercial TdT buffers are supplied with CoCl₂ for applications such as homopolymeric tailing.[4]
Nucleotide Incorporation Efficiency
Studies on the substrate specificity of TdT have revealed a general preference for different deoxynucleotides. In the presence of Mg²⁺, the incorporation efficiency often follows the order: dGTP > dTTP ≈ dATP > dCTP. However, the reaction kinetics can be modulated by the specific reaction conditions, including the choice of divalent cation and the concentration of the nucleotide. For instance, while dATP incorporation might be less efficient than dGTP with a Mg²⁺ cofactor, the use of Co²⁺ can significantly improve the rate of dATP addition, making it a preferred condition for generating poly(A) tails.[4]
Quantitative Data on TdT-Mediated dNTP Incorporation
The following tables summarize the available quantitative data on the kinetics and efficiency of dNTP incorporation by TdT, with a focus on dATP.
| Nucleotide | Relative Incorporation Efficiency (with Mg²⁺) | Polymerization Mode (with Mg²⁺) |
| dGTP | Highest | Processive |
| dTTP | Intermediate | Distributive |
| dATP | Intermediate | Distributive |
| dCTP | Lowest | Distributive |
Table 1: Relative Incorporation Efficiency and Polymerization Mode of dNTPs by Human TdT in the Presence of Mg²⁺. This table provides a qualitative and functional comparison of the incorporation of the four standard dNTPs by human TdT with a magnesium cofactor. The data indicates that dGTP is incorporated most efficiently and in a processive manner, while dATP, dTTP, and dCTP are incorporated distributively with lower efficiencies.[8]
| Divalent Cation | Effect on dATP Incorporation | Recommended Applications |
| Mg²⁺ | Moderate efficiency | General labeling, assays where high processivity is not required |
| Co²⁺ | Enhanced efficiency | Homopolymeric tailing (poly(A) tails), applications requiring high dATP incorporation |
| Mn²⁺ | Variable, can increase processivity | Specific research applications, may alter enzyme fidelity |
| Zn²⁺ | Lower efficiency than Mg²⁺ | Less commonly used in standard assays |
Table 2: Influence of Divalent Cations on dATP Incorporation by TdT. This table outlines the impact of different divalent cations on the efficiency of dATP incorporation by TdT. Cobalt is highlighted as a key cofactor for enhancing poly(A) tailing reactions.[4][5][7]
| Parameter | dATP | dCTP | dGTP | dTTP |
| Recommended Concentration Range for Tailing | 50 - 500 µM | 5 - 50 µM | 5 - 50 µM | 5 - 50 µM |
Table 3: Recommended Nucleotide Concentration Ranges for DNA Tailing Reactions. This table provides a comparative guide for the optimal concentration ranges of different dNTPs in homopolymeric tailing reactions. Notably, a higher concentration of dATP is often recommended to achieve efficient tailing.[5]
Applications and Protocols
Application 1: TUNEL Assay for Apoptosis Detection
The Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) assay is a widely used method for detecting DNA fragmentation, a hallmark of late-stage apoptosis.[9][10][11][12][13][14][15] The assay relies on TdT to incorporate labeled deoxynucleotides, often dUTP analogs, into the 3'-hydroxyl termini of DNA breaks.[9][10][12] While dUTP is commonly used, labeled dATP can also be employed for this application.
References
- 1. Terminal deoxynucleotidyl transferase catalyzes the reaction of DNA phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Terminal deoxynucleotidyl transferase - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Terminal deoxynucleotidyl transferase-mediated formation of protein binding polynucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. Methods for Labeling Nucleic Acids | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Insight into the mechanism of DNA synthesis by human terminal deoxynucleotidyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Insight into the mechanism of DNA synthesis by human terminal deoxynucleotidyltransferase | Life Science Alliance [life-science-alliance.org]
- 9. [PDF] Substrate Specificity Diversity of Human Terminal Deoxynucleotidyltransferase May Be a Naturally Programmed Feature Facilitating Its Biological Function | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Labeling the 3' Termini of Oligonucleotides Using Terminal Deoxynucleotidyl Transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. clyte.tech [clyte.tech]
- 13. sileks.com [sileks.com]
- 14. TUNEL Assay to Assess Extent of DNA Fragmentation and Programmed Cell Death in Root Cells under Various Stress Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. TUNEL Assay | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for In Vitro Transcription and RNA Synthesis
Topic: The Role and Application of Nucleotides in In Vitro Transcription for High-Yield RNA Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
In vitro transcription (IVT) is a cornerstone of molecular biology, enabling the cell-free synthesis of RNA from a DNA template.[1] This technique is fundamental for a wide range of applications, from generating RNA probes for hybridization assays to producing therapeutic mRNA for vaccines and gene therapy.[2][3] A standard IVT reaction relies on a specific set of core components: a linear DNA template containing a promoter sequence, an appropriate RNA polymerase (e.g., T7, SP6, or T3), and a buffered solution containing the four essential ribonucleoside triphosphates (NTPs): adenosine triphosphate (ATP), guanosine triphosphate (GTP), cytidine triphosphate (CTP), and uridine triphosphate (UTP).[4]
It is crucial to distinguish between ribonucleotides (NTPs) and deoxyribonucleotides (dNTPs). NTPs possess a hydroxyl group at the 2' position of the ribose sugar and are the building blocks for RNA.[5][6] In contrast, dNTPs, such as deoxyadenosine triphosphate (dATP), lack this 2' hydroxyl group and serve as the precursors for DNA synthesis by DNA polymerases.[5][7] Consequently, standard dATP is not utilized as a substrate for RNA synthesis in conventional IVT reactions. However, specific chemically modified dATP analogs can be incorporated by RNA polymerases for specialized applications, such as RNA labeling and functionalization.[8]
These application notes will provide a detailed overview of standard IVT protocols using canonical NTPs for maximizing RNA yield and integrity, followed by a discussion and conceptual protocol for the specialized use of dATP analogs.
Section 1: Standard In Vitro Transcription for High-Yield RNA
High-yield IVT reactions are optimized to produce milligram quantities of RNA from a single reaction.[9] The efficiency of the reaction is highly dependent on the concentration and quality of the core components, particularly the NTPs and the magnesium ion (Mg²⁺) cofactor.[10]
Data Presentation: Optimizing IVT Reaction Components
The concentrations of NTPs and Mg²⁺ are critical parameters that must be carefully balanced for optimal RNA polymerase activity and yield.[] Excessive Mg²⁺ levels can lead to the production of double-stranded RNA (dsRNA) byproducts, while insufficient levels decrease enzyme performance.[10][]
| Parameter | Concentration Range Tested | Optimal Concentration/Ratio | Impact on RNA Yield and Quality | Reference |
| NTP Concentration (each) | 1 mM - 15 mM | 8 mM - 10 mM | Standard concentrations range from 1-2 mM, but high-yield reactions benefit from higher concentrations. Yields may plateau or decrease above 10-15 mM.[10][][12] | [10][][12] |
| Mg²⁺ Concentration | 6 mM - 75 mM | Dependent on total NTP concentration | The Mg²⁺:NTP ratio is a critical factor. Optimal yields are often achieved when the Mg²⁺ concentration is slightly higher than the total NTP concentration.[10][12] | [10][12] |
| DNA Template | 0.1 µg - 1 µg per 20 µL reaction | ~1 µg (plasmid) or 0.1-0.2 µg (PCR) | Higher template concentrations generally increase mRNA yields up to a saturation point.[9][] | [9][] |
| pH | 7.0 - 7.9 | ~7.6 | Higher pH values (up to 7.6) can increase reaction efficiency and mRNA yield without a noticeable reduction in quality.[10] | [10] |
Experimental Workflow: Standard IVT
The standard workflow for producing high-yield RNA via IVT involves transcription, template removal, and purification.
Caption: Standard workflow for in vitro transcription (IVT).
Protocol 1: High-Yield In Vitro Transcription
This protocol is a generalized procedure for synthesizing large quantities of uncapped RNA. For capped mRNA, a cap analog must be added during the reaction.
1. Template Preparation: a. Linearize plasmid DNA containing the gene of interest downstream of a T7 promoter using a restriction enzyme. b. Purify the linearized DNA template using a column purification kit or phenol:chloroform extraction followed by ethanol precipitation.[13] c. Resuspend the purified template in nuclease-free water to a final concentration of 0.5-1.0 µg/µL.[9]
2. In Vitro Transcription Reaction Assembly: a. Thaw all reagents on ice. Vortex and briefly centrifuge all components except the enzyme mix.[13] b. At room temperature, assemble the following components in a nuclease-free microcentrifuge tube in the order listed:
| Component | Volume (20 µL reaction) | Final Concentration |
| Nuclease-Free Water | Up to 20 µL | - |
| 10X Transcription Buffer | 2 µL | 1X |
| ATP Solution (100 mM) | 2 µL | 10 mM |
| CTP Solution (100 mM) | 2 µL | 10 mM |
| GTP Solution (100 mM) | 2 µL | 10 mM |
| UTP Solution (100 mM) | 2 µL | 10 mM |
| Linearized DNA Template | 1 µg | 50 ng/µL |
| T7 RNA Polymerase Mix | 2 µL | - |
c. Mix gently by flicking the tube and centrifuge briefly to collect the contents.
3. Incubation: a. Incubate the reaction at 37°C for 2 to 4 hours. Longer incubation times can increase yield but may also increase the generation of byproducts.
4. DNA Template Removal: a. Add 1 µL of RNase-free DNase I to the reaction mixture.[9] b. Mix gently and incubate at 37°C for 15-30 minutes.[9][14]
5. RNA Purification: a. Lithium Chloride (LiCl) Precipitation (for RNA >300 nt): i. Add 30 µL of nuclease-free water and 30 µL of LiCl Precipitation Solution to the DNase-treated reaction.[15] ii. Mix well and incubate at -20°C for at least 30 minutes.[15] iii. Centrifuge at maximum speed at 4°C for 15 minutes to pellet the RNA. iv. Carefully remove the supernatant and wash the pellet with 500 µL of cold 70% ethanol. v. Centrifuge again, remove the supernatant, and air-dry the pellet for 5-10 minutes. vi. Resuspend the purified RNA in an appropriate volume of nuclease-free water. b. Column-Based Purification: Alternatively, use a commercial RNA cleanup kit according to the manufacturer's instructions.
6. Quality Control: a. Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). b. Assess RNA integrity by running an aliquot on a denaturing agarose gel. A sharp, single band should be visible at the expected size.
Section 2: Application of dATP Analogs in Specialty RNA Synthesis
While standard dATP is not a substrate for RNA polymerases, certain dATP analogs with modifications on the base or sugar can be incorporated into RNA transcripts during IVT.[8] This allows for the production of functionally modified RNA. A primary application is the enzymatic incorporation of azide- or alkyne-modified nucleotides, which can then be used for post-transcriptional labeling via "click chemistry".[8] This is invaluable for applications requiring RNA tracking, visualization, or immobilization.
Logical Relationship: IVT Optimization Factors
Optimizing an IVT reaction, especially when using non-standard nucleotides, requires balancing multiple factors to achieve both high yield and high integrity of the final RNA product.
Caption: Key factors influencing IVT reaction outcomes.
Protocol 2: IVT for RNA Labeling with a dATP Analog (Conceptual)
This protocol outlines a conceptual approach for incorporating a modified dATP analog (e.g., 7-deaza-7-ethynyl-dATP for click chemistry) into an RNA transcript.
Note: This is a conceptual protocol. The optimal concentration of the dATP analog and the ratio to standard ATP must be determined empirically for each specific analog and experimental context.
1. Reagent Preparation: a. Prepare the linearized DNA template as described in Protocol 1. b. Prepare stock solutions of ATP, CTP, GTP, UTP, and the modified dATP analog at a concentration of 100 mM in nuclease-free water.
2. Reaction Assembly with dATP Analog: a. In a nuclease-free tube, assemble the reaction by substituting a portion of the ATP with the dATP analog. A common starting point is to substitute 10% of the ATP.[8] b. For a 20 µL reaction aiming for a final concentration of 10 mM total adenine nucleotides:
| Component | Volume (20 µL reaction) | Final Concentration |
| Nuclease-Free Water | Up to 20 µL | - |
| 10X Transcription Buffer | 2 µL | 1X |
| ATP Solution (100 mM) | 1.8 µL | 9 mM |
| dATP Analog (100 mM) | 0.2 µL | 1 mM |
| CTP Solution (100 mM) | 2 µL | 10 mM |
| GTP Solution (100 mM) | 2 µL | 10 mM |
| UTP Solution (100 mM) | 2 µL | 10 mM |
| Linearized DNA Template | 1 µg | 50 ng/µL |
| T7 RNA Polymerase Mix | 2 µL | - |
3. Incubation, Purification, and Quality Control: a. Follow steps 3 through 6 as detailed in Protocol 1. b. Additional QC: The successful incorporation of the modified nucleotide may need to be verified using methods such as mass spectrometry or by proceeding with the downstream labeling reaction (e.g., copper-catalyzed click reaction) and detecting the label.
The synthesis of high-quality RNA through in vitro transcription is a highly optimizable process critical for modern molecular biology and therapeutic development. While standard IVT exclusively uses the four canonical ribonucleotides (ATP, CTP, GTP, UTP), the strategic use of modified dNTP analogs, such as those derived from dATP, provides a powerful method for producing functionalized RNA for advanced applications.[8] Successful implementation requires a thorough understanding of the reaction components and empirical optimization of their concentrations to balance high yield with the desired product integrity and functionality.
References
- 1. Chemical Modifications of mRNA Ends for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. idtdna.com [idtdna.com]
- 3. trilinkbiotech.com [trilinkbiotech.com]
- 4. Overview of In Vitro Transcription | Thermo Fisher Scientific - UK [thermofisher.com]
- 5. dATP: What Is Deoxyadenosine Triphosphate? [excedr.com]
- 6. quora.com [quora.com]
- 7. Nucleoside triphosphate - Wikipedia [en.wikipedia.org]
- 8. dATP: Role in DNA Synthesis, Research & Applications [baseclick.eu]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 12. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 13. mclab.com [mclab.com]
- 14. Preparation of dsRNA by In Vitro Transcription Protocol - Creative Biogene [creative-biogene.com]
- 15. takarabio.com [takarabio.com]
Application Notes and Protocols: Preparing Working Concentrations of dATP from a 100mM Stock
Introduction
Deoxyadenosine triphosphate (dATP) is a critical precursor for the synthesis of DNA. As one of the four essential deoxynucleoside triphosphates (dNTPs), it serves as a fundamental building block for DNA polymerases in a wide array of molecular biology applications. These include the polymerase chain reaction (PCR), quantitative PCR (qPCR), DNA sequencing, reverse transcription, and DNA labeling.[1][2] The purity and concentration of dATP are paramount, as contaminants or incorrect concentrations can lead to reduced enzyme fidelity, non-specific amplification, and overall failure of the experiment.[]
Commercial dATP is typically supplied as a highly concentrated 100mM aqueous solution, often as a sodium or lithium salt at a pH between 7.0 and 8.5.[1][2][4][5] This stock solution must be carefully diluted to a working concentration suitable for the specific application. This document provides a detailed protocol for the preparation of dATP working solutions from a 100mM stock, ensuring accuracy and stability for downstream applications.
Materials and Reagents
-
100mM dATP stock solution (e.g., sodium or lithium salt)
-
Nuclease-free water or sterile TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)[6]
-
Sterile, nuclease-free 1.5 mL or 2.0 mL microcentrifuge tubes
-
Calibrated P2, P10, P20, P200, and P1000 micropipettes
-
Sterile, nuclease-free pipette tips with aerosol filters
-
Vortex mixer
-
Microcentrifuge
-
Ice bucket
Experimental Protocols
Protocol 1: Preparation of Intermediate dATP Stock Solutions
It is often convenient to first prepare an intermediate stock solution (e.g., 10mM) from the 100mM master stock. This reduces the potential for pipetting errors when preparing more dilute working solutions. The principle of dilution, C₁V₁ = C₂V₂, is used for all calculations, where:
-
C₁ = Initial concentration (e.g., 100mM)
-
V₁ = Initial volume (to be calculated)
-
C₂ = Final concentration (e.g., 10mM)
-
V₂ = Final volume (e.g., 100 µL)
Procedure:
-
Briefly thaw the 100mM dATP stock solution on ice.
-
Once thawed, gently vortex the tube and centrifuge briefly to collect the entire volume at the bottom.
-
Label a sterile microcentrifuge tube with the desired intermediate concentration (e.g., "10mM dATP").
-
On ice, add the calculated volume of nuclease-free water or TE buffer to the new tube.
-
Add the calculated volume of the 100mM dATP stock to the tube containing the diluent.
-
Gently vortex the new solution and perform a quick spin in a microcentrifuge to ensure it is homogenous.
-
Place the prepared intermediate stock on ice for immediate use or store it at -20°C.
Protocol 2: Preparation of a Combined 10mM dNTP Mix
For applications like PCR, a balanced mix of all four dNTPs (dATP, dCTP, dGTP, dTTP) is required. A common practice is to create a 10mM combined dNTP mix, where each individual dNTP is at a concentration of 10mM.
Procedure:
-
Thaw the 100mM stock solutions of dATP, dCTP, dGTP, and dTTP on ice.
-
Once thawed, gently vortex and briefly centrifuge each tube.
-
Label a new sterile microcentrifuge tube as "10mM dNTP Mix".
-
To prepare 100 µL of the mix, combine the following in the labeled tube:[2][7]
-
10 µL of 100mM dATP
-
10 µL of 100mM dCTP
-
10 µL of 100mM dGTP
-
10 µL of 100mM dTTP
-
60 µL of nuclease-free water
-
-
Gently vortex the dNTP mix and centrifuge briefly.
-
This mix is now ready to be used for setting up PCR reactions. For a final concentration of 200 µM of each dNTP in a 50 µL PCR reaction, 1 µL of this 10mM dNTP mix would be added.
Data Presentation: Dilution Tables
The following tables provide quick-reference volumes for preparing common dATP concentrations.
Table 1: Preparation of Single dATP Intermediate Stocks
| Final Concentration (C₂) | Final Volume (V₂) | Volume of 100mM dATP (V₁) | Volume of Diluent (Water or TE Buffer) |
|---|---|---|---|
| 25 mM | 100 µL | 25 µL | 75 µL |
| 10 mM | 100 µL | 10 µL | 90 µL |
| 2.5 mM | 100 µL | 2.5 µL | 97.5 µL |
Table 2: Preparation of Combined dNTP Mixes
| Final Concentration (each dNTP) | Final Volume | Volume of each 100mM dNTP | Volume of Nuclease-Free Water |
|---|---|---|---|
| 10 mM | 100 µL | 10 µL | 60 µL |
| 2.5 mM | 200 µL | 5 µL | 180 µL |
| 2 mM | 1000 µL | 20 µL | 920 µL |
Quality Control and Storage
-
Purity: Use only high-purity (≥99% by HPLC) dATP solutions to avoid PCR inhibition.[4][6][8] Quality control for commercial solutions typically involves testing for the absence of nucleases and ensuring functionality in sensitive applications like PCR.[2][4]
-
Handling: Always use sterile, nuclease-free tubes and filtered pipette tips to prevent contamination.[8] Keep dATP solutions on ice while in use.
-
Storage: Upon receipt, store the 100mM dATP stock at -20°C.[1][4][5][9] It is crucial to prepare smaller aliquots of both the master stock and the prepared working solutions to avoid repeated freeze-thaw cycles, which can degrade the nucleotide.[4][5][10] Properly stored solutions are stable for up to one month or longer.[11]
Application Example: dATP in PCR
In standard PCR applications, the recommended final concentration for each dNTP is typically 200 µM.[8][12][13] Higher concentrations can chelate Mg²⁺ ions, which are essential for polymerase activity, and may reduce the fidelity of DNA synthesis.[12] Using a 10mM combined dNTP mix (as prepared in Protocol 2), a 1:50 dilution is needed to achieve a 200 µM final concentration in the PCR reaction.
Visualizations
Caption: Workflow for preparing dATP working solutions.
Caption: Preparation of a combined 10mM dNTP mix.
References
- 1. larova.com [larova.com]
- 2. dATP 99% (dNTP), <0.9% (dNDP), solution, 100 mM | Sigma-Aldrich [sigmaaldrich.com]
- 4. meridianbioscience.com [meridianbioscience.com]
- 5. meridianbioscience.com [meridianbioscience.com]
- 6. neb.com [neb.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. biotechrabbit.com [biotechrabbit.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. Stability and Storage | Tocris Bioscience [tocris.com]
- 12. PCR Setup—Six Critical Components to Consider | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. geneticeducation.co.in [geneticeducation.co.in]
Application Notes and Protocols: The Role of dATP in Site-Directed Mutagenesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxyadenosine triphosphate (dATP) is a fundamental component in the synthesis of DNA, serving as one of the four essential deoxynucleoside triphosphates (dNTPs) utilized by DNA polymerases. In the context of site-directed mutagenesis, the concentration and chemical nature of dATP can be manipulated to achieve distinct experimental outcomes. While high-fidelity site-directed mutagenesis relies on a balanced supply of all four dNTPs to ensure accurate incorporation of specific mutations, alternative strategies leverage dATP imbalances or the use of dATP analogs to introduce random mutations. These random mutagenesis techniques are powerful tools for generating libraries of protein variants for directed evolution, structure-function studies, and the development of novel therapeutics.
This document provides detailed application notes and protocols for three distinct applications of dATP in mutagenesis experiments:
-
High-Fidelity Site-Directed Mutagenesis: The standard application of dATP in a balanced dNTP mix for precise, targeted mutations.
-
Error-Prone PCR for Random Mutagenesis: The intentional reduction of dATP concentration to promote misincorporation by DNA polymerase, leading to random mutations.
-
Random Mutagenesis using dATP Analogs: The use of a modified dATP, 2-hydroxy-dATP (2-OH-dATP), to induce a broad spectrum of mutations.
Data Presentation
Table 1: High-Fidelity Site-Directed Mutagenesis - dNTP Concentrations and Polymerase Fidelity
| DNA Polymerase | dNTP Concentration (each) | Error Rate (per 10^6 bases) | Primary Application |
| PfuUltra HF | 200-300 µM | ~1.3 | High-fidelity PCR and site-directed mutagenesis |
| Q5 High-Fidelity | 200 µM | < 1 | Site-directed mutagenesis, long or difficult amplicons |
| Phusion High-Fidelity | 200 µM | ~4.4 | High-fidelity PCR and mutagenesis |
Table 2: Error-Prone PCR - Effect of Imbalanced dATP Concentration on Mutation Rate[1]
| dNTP:dATP Ratio | Base Mutation Rate (%) | Sequence Variation Rate (%) | Predominant Mutation Type |
| 1:1 (Control) | < 0.1 | Low | N/A |
| 20:1 | 1.4 | 77.8 | A:T → G:C transition |
| 40:1 | 1.8 | 100 | A:T → G:C transition |
Table 3: Random Mutagenesis - Mutagenic Potential of dATP Analog 2-hydroxy-dATP (2-OH-dATP)
| Mutagenic Analog | Concentration | Induced Mutation Types | Reference |
| 2-hydroxy-dATP | 400 µM | Transitions (G·C→A·T) and Transversions (G·C→T·A) | [1] |
| 2-hydroxy-dATP | Not specified | A:T→G:C, A:T→C:G, G:C→T:A | [2][3] |
Experimental Workflows and Signaling Pathways
Caption: High-Fidelity Site-Directed Mutagenesis Workflow.
Caption: Error-Prone PCR Workflow with Imbalanced dATP.
Caption: Random Mutagenesis Workflow using 2-hydroxy-dATP.
Experimental Protocols
Protocol 1: High-Fidelity Site-Directed Mutagenesis (e.g., QuikChange-like method)
This protocol is designed for introducing specific point mutations, insertions, or deletions into a plasmid vector using a high-fidelity DNA polymerase and complementary mutagenic primers.
Materials:
-
dsDNA plasmid template (5-50 ng/µL) isolated from a dam+E. coli strain
-
Mutagenic forward and reverse primers (10 µM each)
-
High-fidelity DNA polymerase (e.g., PfuUltra or Q5)
-
10x reaction buffer for the polymerase
-
dNTP mix (10 mM each of dATP, dCTP, dGTP, dTTP)
-
DpnI restriction enzyme (10-20 U/µL)
-
Nuclease-free water
-
High-efficiency competent E. coli cells
-
Selective agar plates
Procedure:
-
PCR Reaction Setup:
-
In a sterile PCR tube, combine the following reagents on ice:
-
10x Reaction Buffer: 5 µL
-
dNTP Mix (10 mM each): 1 µL
-
Forward Primer (10 µM): 1.25 µL (125 ng)
-
Reverse Primer (10 µM): 1.25 µL (125 ng)
-
Plasmid DNA Template: 1 µL (10-50 ng)
-
High-Fidelity DNA Polymerase: 1 µL
-
Nuclease-free water: to a final volume of 50 µL
-
-
Gently mix the components and centrifuge briefly.
-
-
Thermal Cycling:
-
Perform PCR using the following cycling conditions:
-
Initial Denaturation: 95°C for 2 minutes
-
18 Cycles:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 30 seconds (optimize based on primer Tm)
-
Extension: 68°C for 1 minute per kb of plasmid length
-
-
Final Extension: 68°C for 5 minutes
-
Hold: 4°C
-
-
-
DpnI Digestion:
-
Add 1 µL of DpnI directly to the PCR product.
-
Incubate at 37°C for 1-2 hours to digest the parental methylated DNA.
-
-
Transformation:
-
Transform high-efficiency competent E. coli cells with 1-5 µL of the DpnI-treated PCR product.
-
Plate the transformation mixture on selective agar plates.
-
Incubate overnight at 37°C.
-
-
Analysis:
-
Pick individual colonies and grow overnight cultures.
-
Isolate plasmid DNA using a miniprep kit.
-
Verify the desired mutation by DNA sequencing.
-
Protocol 2: Error-Prone PCR with Imbalanced dATP Concentration[1]
This protocol is designed to introduce random mutations into a target gene by reducing the concentration of dATP relative to the other dNTPs.
Materials:
-
DNA template containing the gene of interest
-
Gene-specific forward and reverse primers (10 µM each)
-
Taq DNA polymerase
-
10x Taq reaction buffer
-
dNTP mix (10 mM each of dGTP, dCTP, dTTP)
-
dATP solution (variable concentration, e.g., 0.25 mM for a 40:1 ratio)
-
Nuclease-free water
-
Cloning vector and competent cells for library construction
Procedure:
-
PCR Reaction Setup:
-
Prepare a master mix with the desired dNTP:dATP ratio. For a 40:1 ratio in a 50 µL reaction with a final concentration of 200 µM for dGTP, dCTP, and dTTP, the final dATP concentration will be 5 µM.
-
Combine the following reagents:
-
10x Taq Reaction Buffer: 5 µL
-
dGTP, dCTP, dTTP mix (10 mM each): 1 µL
-
dATP (e.g., 0.25 mM stock): 1 µL
-
Forward Primer (10 µM): 1 µL
-
Reverse Primer (10 µM): 1 µL
-
DNA Template: 10-100 ng
-
Taq DNA Polymerase: 0.5 µL
-
Nuclease-free water: to a final volume of 50 µL
-
-
Gently mix and centrifuge briefly.
-
-
Thermal Cycling:
-
Perform PCR with the following conditions:
-
Initial Denaturation: 94°C for 3 minutes
-
30 Cycles:
-
Denaturation: 94°C for 45 seconds
-
Annealing: 50-60°C for 30 seconds
-
Extension: 72°C for 1 minute per kb
-
-
Final Extension: 72°C for 10 minutes
-
Hold: 4°C
-
-
-
Purification and Cloning:
-
Run the PCR product on an agarose gel and purify the desired band.
-
Clone the purified PCR products into a suitable vector to generate a mutant library.
-
-
Analysis:
-
Transform competent cells with the ligated product.
-
Sequence a representative number of clones to determine the mutation rate and spectrum.
-
Protocol 3: Random Mutagenesis with 2-hydroxy-dATP[3][4]
This protocol utilizes the dATP analog 2-hydroxy-dATP to induce both transition and transversion mutations during PCR.
Materials:
-
DNA template containing the gene of interest
-
Gene-specific forward and reverse primers (10 µM each)
-
Taq DNA polymerase
-
10x Taq reaction buffer
-
Standard dNTP mix (10 mM each of dATP, dCTP, dGTP, dTTP)
-
2-hydroxy-dATP (2-OH-dATP) solution (e.g., 10 mM)
-
Nuclease-free water
-
Cloning vector and competent cells
Procedure:
-
PCR Reaction Setup:
-
In a sterile PCR tube, combine the following reagents:
-
10x Taq Reaction Buffer: 5 µL
-
Standard dNTP Mix (10 mM each): 1 µL (final concentration 200 µM each)
-
2-hydroxy-dATP (10 mM): 2 µL (final concentration 400 µM)
-
Forward Primer (10 µM): 1 µL
-
Reverse Primer (10 µM): 1 µL
-
DNA Template: 10-100 ng
-
Taq DNA Polymerase: 0.5 µL
-
Nuclease-free water: to a final volume of 50 µL
-
-
Gently mix and centrifuge briefly.
-
-
Thermal Cycling:
-
Perform PCR with standard cycling conditions, similar to Protocol 2.
-
-
Purification and Cloning:
-
Purify the PCR product to remove the unincorporated mutagenic nucleotide.
-
Clone the purified fragments to create a mutant library.
-
-
Analysis:
-
Transform and plate the library.
-
Sequence several clones to analyze the mutation frequency and the types of substitutions introduced.
-
References
- 1. Mutagenic effects of 2-hydroxy-dATP on replication in a HeLa extract: induction of substitution and deletion mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thescholarpost.com [thescholarpost.com]
- 3. Induction of transition and transversion mutations during random mutagenesis PCR by the addition of 2-hydroxy-dATP - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Welcome to the Technical Support Center. This guide provides detailed troubleshooting advice and protocols for researchers, scientists, and drug development professionals experiencing PCR failure related to dATP and general dNTP concentration.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration for each dNTP in a standard PCR reaction?
A1: For most common PCR applications, the recommended final concentration for each deoxynucleoside triphosphate (dNTP)—dATP, dCTP, dGTP, and dTTP—is 200 µM.[1][2][3] However, the functional range can be between 40 µM and 400 µM for each dNTP.[4] For high-fidelity polymerases like Phusion and Q5, a concentration of 200 µM each is strongly recommended, and increasing this concentration does not typically improve yield.[5] Lowering dNTP concentrations to a range of 50-200 µM can sometimes increase fidelity, though it may reduce the overall yield.[1][6]
Q2: What are the consequences of having a dATP/dNTP concentration that is too high?
A2: Excessively high dNTP concentrations can inhibit the PCR process.[4][7][8] This occurs because dNTPs chelate (bind to) magnesium ions (Mg²⁺), which are an essential cofactor for DNA polymerase activity.[1][5] Depleting the available Mg²⁺ can reduce polymerase efficiency and may also decrease the fidelity of some polymerases.[5] High dNTP levels can also contribute to mispriming and the amplification of non-specific products.[4]
Q3: What happens if the dATP/dNTP concentration is too low?
A3: A suboptimal concentration of dNTPs can lead to reduced PCR yield, weak bands, or complete amplification failure.[4][5] This is because there are not enough building blocks for the polymerase to synthesize new DNA strands efficiently, which can cause incomplete primer elongation or premature termination of DNA synthesis.[4] For efficient incorporation, the concentration of free dNTPs should not fall below the estimated Km of the polymerase, which is around 10–15 µM.[7]
Q4: How does the dNTP concentration relate to the MgCl₂ concentration?
A4: The concentrations of dNTPs and MgCl₂ are directly linked. Since dNTPs bind to Mg²⁺ ions, a significant change in the dNTP concentration requires a corresponding adjustment in the MgCl₂ concentration to maintain optimal polymerase function.[4][5] A general guideline is to maintain the Mg²⁺ concentration at 0.5 to 1.0 mM above the total dNTP concentration.[5] For example, if the total dNTP concentration is 0.8 mM (200 µM each), the optimal MgCl₂ concentration would likely be between 1.3 mM and 1.8 mM. The typical final concentration range for Mg²⁺ in PCR is 1–4 mM.[7]
Q5: My PCR failed. How can I tell if dNTP degradation is the cause?
A5: Degraded dNTPs are a common cause of PCR failure, leading to reduced efficiency, weak bands, or no product at all.[8][9] Degradation often results from repeated freeze-thaw cycles, improper storage temperatures, or acidic pH (below 7.0).[9] The degradation products, dNDPs and dNMPs, can inhibit DNA polymerase.[9] To check for degradation, you can run a control reaction with a new, fresh aliquot of dNTPs and compare it to a reaction using your current working stock. If the reaction with fresh dNTPs succeeds while the other fails, your working stock has likely degraded.[9]
Q6: What are the best practices for storing and handling dNTPs to prevent failure?
A6: To ensure dNTP stability, follow these guidelines:
-
Long-term Storage: Store dNTP solutions at -20°C in a non-frost-free freezer.[9] At this temperature, the degradation rate is typically less than 1% per year.[10]
-
Aliquot: To minimize freeze-thaw cycles, aliquot the dNTP stock into smaller, single-use volumes upon arrival.[8][9] High-quality dNTPs may tolerate up to 20 freeze-thaw cycles, but it is best to limit this to fewer than ten as a general practice.[9][11]
-
Maintain pH: Ensure the dNTP solution is buffered to a pH between 7.5 and 8.2 to prevent acid-catalyzed hydrolysis.[9][10]
-
Keep on Ice: When setting up reactions, always keep dNTP solutions on ice to minimize degradation.[12]
Data Presentation
Table 1: Recommended Concentration Ranges for Standard PCR Components
| Component | Stock Concentration | Recommended Final Concentration | Key Considerations |
| Each dNTP | 10 mM - 100 mM | 200 µM (Range: 50 µM - 400 µM) | Must be equimolar. Higher concentrations chelate Mg²⁺.[1][6][7] |
| MgCl₂ / MgSO₄ | 25 mM - 50 mM | 1.5 - 2.0 mM (Range: 1.0 - 4.0 mM) | Optimize via titration. Concentration depends on dNTP levels.[4][7] |
| Primers | 10 µM - 100 µM | 0.1 - 0.5 µM (Range: 0.1 - 1.0 µM) | Higher concentrations can cause non-specific products.[2][7] |
| DNA Polymerase | 1 - 5 U/µL | 1.25 U per 50 µL reaction | Refer to manufacturer's guidelines; excess can be inhibitory.[2] |
| Template DNA | Varies | Plasmid: 1 pg - 10 ng; gDNA: 1 ng - 1 µg | High concentrations can inhibit the reaction and reduce specificity.[8] |
Mandatory Visualization
Below are diagrams illustrating key troubleshooting and experimental workflows.
Caption: A flowchart for troubleshooting PCR failure with a focus on dNTP-related issues.
Caption: Experimental workflow for optimizing dNTP concentration in a PCR assay.
Experimental Protocols
Protocol 1: Verifying dNTP Stock Integrity
This protocol uses a simple side-by-side comparison to determine if your current working stock of dNTPs has degraded.
Methodology:
-
Objective: To test the functionality of a questionable dNTP stock against a new, reliable dNTP stock.
-
Materials:
-
Your current working dNTP mix ("Test dNTPs").
-
A new, previously unopened dNTP mix ("Control dNTPs").
-
A reliable positive control template and primer set known to produce a strong band.
-
All other necessary PCR reagents (polymerase, buffer, MgCl₂, nuclease-free water).
-
-
Procedure:
-
Prepare two PCR master mixes. They should be identical in every way except for the source of dNTPs.
-
Master Mix A: Contains "Test dNTPs".
-
Master Mix B: Contains "Control dNTPs".
-
-
Set up three PCR reactions:
-
Reaction 1 (Test): Master Mix A + Positive Control Template/Primers.
-
Reaction 2 (Control): Master Mix B + Positive Control Template/Primers.
-
Reaction 3 (Negative Control): Master Mix B + No Template.
-
-
Run all three reactions in the same thermocycler using the standard, validated protocol for your positive control.
-
Visualize the results on an agarose gel.
-
-
Interpretation of Results:
-
Successful Control, Failed Test: If Reaction 2 produces a strong, clear band and Reaction 1 produces a weak or no band, your "Test dNTPs" have likely degraded and should be discarded.[9]
-
Both Reactions Fail: If neither Reaction 1 nor 2 works, the problem likely lies with another component in the master mix (e.g., polymerase, buffer) or the thermocycler conditions.
-
Both Reactions Succeed: Your "Test dNTPs" are likely still functional. The original PCR failure was due to another factor.
-
Protocol 2: Optimizing dNTP Concentration via Gradient PCR
This protocol helps identify the ideal dNTP concentration for a specific target, especially for long amplicons or templates with high GC content that may require adjustments.[5][13]
Methodology:
-
Objective: To determine the optimal final concentration of dNTPs for a specific PCR assay by testing a range of concentrations.
-
Materials:
-
High-concentration dNTP mix (e.g., 10 mM each).
-
MgCl₂ solution (e.g., 50 mM).
-
All other standard PCR reagents.
-
-
Procedure:
-
Prepare a dNTP Gradient: Set up a series of PCR reactions with varying final concentrations of dNTPs. A typical range to test is from 50 µM to 400 µM of each dNTP.[5]
-
Reaction 1: 50 µM each dNTP
-
Reaction 2: 100 µM each dNTP
-
Reaction 3: 200 µM each dNTP
-
Reaction 4: 300 µM each dNTP
-
Reaction 5: 400 µM each dNTP
-
-
Adjust MgCl₂ Concentration: For each dNTP concentration, calculate and add the appropriate amount of MgCl₂. Aim to keep the free Mg²⁺ concentration consistent. A good starting point is to have the MgCl₂ concentration be 1.5 mM to 2.0 mM when using 200 µM of each dNTP.[2] Adjust proportionally for the other reactions.
-
Set up Reactions: Prepare a master mix for each dNTP/MgCl₂ combination to ensure consistency. Add your template and primers to each respective tube.
-
Thermocycling: Run all reactions simultaneously using your standard cycling protocol.
-
Analysis: Run all reaction products on an agarose gel.
-
-
Interpretation of Results:
-
Compare the intensity and specificity of the bands across the different concentrations.
-
Identify the lowest dNTP concentration that produces a bright, specific band with minimal non-specific products. This is your optimal concentration for this specific assay.[4]
-
References
- 1. General Guidelines for PCR Optimization [primerdigital.com]
- 2. neb.com [neb.com]
- 3. bio-rad.com [bio-rad.com]
- 4. PCR Troubleshooting [caister.com]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. PCR Setup—Six Critical Components to Consider | Thermo Fisher Scientific - US [thermofisher.com]
- 8. PCR Basic Troubleshooting Guide [creative-biogene.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. bioline.com [bioline.com]
- 12. researchgate.net [researchgate.net]
- 13. Optimizing dNTP Concentration in PCR Reactions for Effi... [sbsgenetech.com]
Technical Support Center: Effects of dATP Degradation on PCR Amplification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address issues related to dATP degradation and its impact on PCR amplification results. The information is tailored for researchers, scientists, and drug development professionals to help ensure the success of their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of dATP and other dNTP degradation?
A1: The primary causes of dNTP degradation, including dATP, are exposure to acidic pH, repeated freeze-thaw cycles, and improper storage temperatures.[1] dNTPs are susceptible to hydrolysis, especially at a pH below 7.0.[1]
Q2: How does dATP degradation specifically affect my PCR results?
A2: Degraded dATP and other dNTPs can lead to several PCR issues, including:
-
Reduced amplification efficiency: This results in a lower yield of the PCR product.[1]
-
Weak or absent PCR bands: Insufficient levels of functional dNTPs can lead to little or no amplification.[1]
-
Complete PCR failure: In severe cases of degradation, the PCR reaction may fail entirely.[1]
The degradation products, deoxyribonucleoside diphosphates (dNDPs) and monophosphates (dNMPs), can act as inhibitors of DNA polymerase, further hindering the amplification process.[1][2]
Q3: What are the optimal storage conditions to prevent dATP degradation?
A3: To maintain the integrity of dATP and other dNTPs, it is crucial to adhere to proper storage conditions. For long-term storage, dNTP solutions should be kept at -20°C in a non-frost-free freezer.[1] The optimal pH for dNTP solutions is between 7.5 and 8.2 to prevent acid-catalyzed hydrolysis.[1] It is also highly recommended to aliquot dNTPs into smaller, single-use volumes to minimize the number of freeze-thaw cycles.[1][2][3]
Q4: How many freeze-thaw cycles can a dNTP solution tolerate?
A4: While it is best to limit freeze-thaw cycles, some high-quality dNTP preparations, particularly those supplied as lithium salts, can be stable for up to 20 cycles without a significant impact on PCR performance.[1][4] However, a general best practice is to keep the number of freeze-thaw cycles below ten.[1]
Q5: Can I use dNTPs that have been stored at 4°C?
A5: dNTP solutions can be stored at 4°C for short durations, typically up to 15 days, without significant degradation.[1] For storage longer than this period, -20°C is essential to preserve their integrity.[1]
Q6: How can I check the quality of my dNTPs?
A6: The quality of dNTPs can be evaluated through several methods. A straightforward approach is to perform a PCR with a known positive control; successful amplification indicates functional dNTPs.[1] For a more in-depth analysis, techniques like High-Performance Liquid Chromatography (HPLC) can be used to determine the purity of the dNTPs and quantify any degradation products.[1][5]
Troubleshooting Guide: PCR Failure and dNTP Degradation
If you suspect that dATP degradation is the cause of your PCR failure, follow this step-by-step guide to troubleshoot the issue.
Step 1: Review dNTP Storage and Handling
-
Question: Were the dNTPs stored at a constant -20°C?
-
Action: Confirm that your freezer is not a frost-free model, as these cycle through warmer temperatures that can lead to dNTP degradation.[1]
-
-
Question: How many times have the dNTPs been subjected to freeze-thaw cycles?
-
Action: If the number of cycles is high (more than 10-20), it is advisable to use a fresh aliquot.[1]
-
-
Question: What is the pH of your dNTP solution?
-
Action: Ensure the pH is within the optimal range of 7.5-8.2. Acidic conditions can accelerate hydrolysis.[1]
-
Step 2: Perform a Control PCR
-
Action: Set up two PCR reactions. In one, use a fresh aliquot of dNTPs, and in the other, use your current working stock. Both reactions should include a reliable positive control template and primers that have previously worked.
-
Interpretation:
Quantitative Data Summary
The following tables summarize key quantitative data related to dNTP storage and usage in PCR.
Table 1: Recommended Storage Conditions for dNTPs
| Parameter | Recommendation | Rationale |
| Long-Term Storage Temp. | -20°C (non-frost-free freezer) | Prevents degradation from temperature fluctuations.[1] |
| Short-Term Storage Temp. | 4°C (up to 15 days) | Suitable for working solutions for a limited time.[1] |
| pH of Solution | 7.5 - 8.2 | Prevents acid-catalyzed hydrolysis.[1] |
| Freeze-Thaw Cycles | < 10 cycles (general) < 20 cycles (high-quality lithium salts) | Minimizes degradation from repeated temperature changes.[1] |
Table 2: Standard dNTP Concentration in PCR
| Component | Final Concentration | Notes |
| Each dNTP (dATP, dCTP, dGTP, dTTP) | 200 µM | This is a standard concentration for most PCR applications.[6][7] |
Experimental Protocols
Protocol 1: Functional Assay of dNTPs using Control PCR
Objective: To determine if dNTP degradation is the cause of PCR failure by comparing a suspect dNTP stock to a fresh, reliable stock.
Materials:
-
Suspect dNTP mix
-
Fresh, unopened dNTP mix
-
Positive control DNA template (e.g., plasmid DNA with a known insert)
-
Primer pair specific to the positive control template
-
DNA Polymerase and corresponding reaction buffer
-
Nuclease-free water
-
Thermocycler
-
Agarose gel electrophoresis equipment
Methodology:
-
Prepare two PCR master mixes. Master Mix A will contain the suspect dNTPs, and Master Mix B will contain the fresh dNTPs. For each master mix, combine the reaction buffer, primers, DNA polymerase, and nuclease-free water.
-
Aliquot the master mixes into PCR tubes.
-
Add the positive control DNA template to each reaction tube.
-
Set up a negative control for each master mix containing all components except the DNA template.
-
Run the PCR reactions using a standard amplification protocol appropriate for the positive control.
-
Analyze the PCR products by agarose gel electrophoresis.
Interpretation of Results:
-
Successful amplification in Reaction B (fresh dNTPs) and failure in Reaction A (suspect dNTPs): This strongly indicates that the suspect dNTPs have degraded.
-
Failure in both Reaction A and B: The issue is likely with another reagent or the PCR protocol itself.
-
Amplification in both reactions: The original PCR failure was likely not due to dNTP degradation.
Protocol 2: Assessment of dNTP Concentration and Purity via Spectrophotometry
Objective: To estimate the concentration of a dNTP solution.
Materials:
-
dNTP stock solution
-
TE buffer (or the buffer the dNTPs are dissolved in)
-
UV-transparent cuvettes
-
Spectrophotometer
Methodology:
-
Turn on the spectrophotometer and allow the lamp to warm up.
-
Blank the instrument using the same buffer that your dNTPs are diluted in.
-
Prepare a dilution of your dNTP stock in the buffer. The dilution factor will depend on the expected concentration and the linear range of the spectrophotometer.
-
Measure the absorbance at the wavelength corresponding to the maximal absorbance of the specific dNTP (typically around 250-280 nm, refer to the manufacturer's specifications).
-
Calculate the concentration using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient (provided by the manufacturer), b is the path length of the cuvette (usually 1 cm), and c is the concentration.
Visualizations
Caption: dATP degradation pathway and its impact on PCR.
Caption: Troubleshooting workflow for PCR failure due to suspected dNTP degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. PCR Basic Troubleshooting Guide [creative-biogene.com]
- 4. bioline.com [bioline.com]
- 5. Optimizing dNTP Concentration in PCR Reactions for Effi... [sbsgenetech.com]
- 6. PCR Troubleshooting | Bio-Rad [bio-rad.com]
- 7. PCR Troubleshooting [caister.com]
Technical Support Center: Optimizing dNTP Mix for Long-Range PCR
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the deoxynucleoside triphosphate (dNTP) mix ratio for successful long-range PCR experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration of dNTPs for long-range PCR?
A1: For long-range PCR, a higher concentration of dNTPs is often recommended compared to standard PCR. A typical starting concentration is between 200 µM and 400 µM of each dNTP.[1][2][3] Some protocols specifically recommend 300 µM of each dNTP for long-range applications.[4][5] It's important to ensure that the concentration of all four dNTPs (dATP, dCTP, dGTP, and dTTP) is equal in the final reaction mixture.[6]
Q2: How does the dNTP concentration affect the fidelity of long-range PCR?
A2: The concentration of dNTPs can significantly influence the fidelity of the DNA polymerase. While sufficient dNTPs are necessary for efficient amplification, excessively high concentrations can reduce fidelity by promoting misincorporation of nucleotides.[3][7] Conversely, very low dNTP concentrations can also lead to errors and incomplete primer extension.[1] For high-fidelity polymerases, it is crucial to maintain the recommended dNTP concentration, as their proofreading activity is optimized for a specific concentration range.[7]
Q3: What is the relationship between dNTP and Mg²⁺ concentration in long-range PCR?
A3: dNTPs are known to chelate (bind to) magnesium ions (Mg²⁺). Since DNA polymerases require Mg²⁺ as a cofactor for their activity, changes in the dNTP concentration will affect the amount of free Mg²⁺ available to the enzyme.[1][8] Therefore, if you adjust the dNTP concentration, you may also need to optimize the Mg²⁺ concentration to maintain optimal polymerase function.[1][8] A general guideline is to maintain the Mg²⁺ concentration at 0.5 to 1.0 mM above the total dNTP concentration.[7]
Q4: Can an imbalanced dNTP mix ratio affect my long-range PCR results?
A4: Yes, an imbalanced ratio of the four dNTPs can negatively impact your PCR results. Unequal concentrations can lead to an increased rate of nucleotide misincorporation and can alter the fidelity of the DNA polymerase in a sequence-specific manner.[9] This can result in mutations, such as base substitutions and frameshift errors, within the amplified DNA fragment.[9] Therefore, it is essential to use a premixed dNTP solution or to be meticulous when preparing your own mix to ensure equimolar concentrations of each nucleotide.[6]
Q5: How should I properly store and handle dNTP solutions to ensure optimal performance in long-range PCR?
A5: Proper storage and handling of dNTPs are critical for successful PCR. dNTP solutions should be stored at -20°C in a non-frost-free freezer.[10] It is highly recommended to aliquot the dNTPs into smaller, single-use volumes to minimize the number of freeze-thaw cycles, as repeated freezing and thawing can lead to degradation.[10] Before use, thaw the dNTPs on ice and mix the solution well.[6] Avoid acidic conditions, as dNTPs are susceptible to hydrolysis at a pH below 7.0.[10]
Troubleshooting Guide
This guide addresses specific issues you might encounter with dNTP mix optimization during long-range PCR experiments.
| Issue | Possible Cause | Recommended Action |
| No or Low Yield of Long-Range PCR Product | Insufficient dNTP concentration. | Increase the final concentration of each dNTP in increments, for example, from 200 µM to 300 µM or 400 µM.[1][2] Remember to adjust the Mg²⁺ concentration accordingly. |
| Degraded dNTPs. | Use a fresh, properly stored aliquot of dNTPs.[10] Perform a control PCR with a known template and primers to verify the integrity of your dNTP stock. | |
| Suboptimal Mg²⁺ to dNTP ratio. | If you have increased the dNTP concentration, ensure you have also increased the Mg²⁺ concentration to compensate for chelation.[1][8] | |
| Non-Specific PCR Products or Smearing | dNTP concentration is too high. | High concentrations of dNTPs can decrease the specificity of the PCR.[11] Try reducing the dNTP concentration to the lower end of the recommended range (e.g., 200 µM). |
| Imbalanced dNTP mix. | Ensure you are using a high-quality, premixed dNTP solution or have accurately prepared your own mix with equimolar concentrations of each nucleotide.[6][9] | |
| High Error Rate or Mutations in Sequenced PCR Product | Imbalanced dNTP concentrations. | An unequal supply of the four dNTPs can lead to increased polymerase error rates.[9] Use a fresh, quality-controlled dNTP mix. |
| dNTP concentration is too high for the high-fidelity polymerase. | For high-fidelity polymerases, excess dNTPs can inhibit their proofreading activity.[7] Adhere to the manufacturer's recommended dNTP concentration for the specific enzyme you are using. |
Quantitative Data Summary
The following tables provide a summary of recommended dNTP and Mg²⁺ concentrations for long-range PCR.
Table 1: Recommended dNTP Concentrations for Long-Range PCR
| Parameter | Recommended Concentration Range | Notes |
| Each dNTP | 200 µM - 400 µM | Higher concentrations are often required for longer amplicons.[1][2][3] |
| Specific Recommendation | 300 µM of each dNTP | A commonly cited starting point for long-range PCR.[4][5] |
Table 2: Corresponding Mg²⁺ Concentration Adjustment
| Total dNTP Concentration | Recommended Mg²⁺ Concentration | Rationale |
| 0.8 mM (200 µM each) | 1.3 - 1.8 mM | To compensate for Mg²⁺ chelation by dNTPs and ensure sufficient free Mg²⁺ for the polymerase.[1][8] |
| 1.2 mM (300 µM each) | 1.7 - 2.2 mM | The optimal concentration may need to be determined empirically. |
| 1.6 mM (400 µM each) | 2.1 - 2.6 mM | High Mg²⁺ concentrations can also lead to non-specific amplification.[8] |
Experimental Protocols
Protocol 1: Preparation of an Optimized dNTP Mix for Long-Range PCR
This protocol describes how to prepare a 10 mM working solution of a balanced dNTP mix from 100 mM individual stock solutions.
-
Thaw Components: On ice, thaw the 100 mM stock solutions of dATP, dCTP, dGTP, and dTTP, along with nuclease-free water.
-
Mix Individual Stocks: Before pipetting, gently vortex each 100 mM dNTP stock solution to ensure it is homogeneous.
-
Combine dNTPs: In a sterile, nuclease-free microcentrifuge tube, combine the following volumes:
-
100 µL of 100 mM dATP
-
100 µL of 100 mM dCTP
-
100 µL of 100 mM dGTP
-
100 µL of 100 mM dTTP
-
-
Add Nuclease-Free Water: Add 600 µL of nuclease-free water to the tube.
-
Mix and Store: Gently vortex the tube to create a homogeneous 10 mM dNTP mix. Aliquot into smaller, single-use volumes and store at -20°C.
Visualizations
Caption: Troubleshooting workflow for dNTP-related issues in long-range PCR.
Caption: Relationship between dNTP concentration, PCR yield, and fidelity.
References
- 1. PCR Troubleshooting [caister.com]
- 2. What is the typical concentration for dNTPs? | AAT Bioquest [aatbio.com]
- 3. Optimizing dNTP Concentration in PCR Reactions for Effi... [sbsgenetech.com]
- 4. neb.com [neb.com]
- 5. neb.com [neb.com]
- 6. biotechrabbit.com [biotechrabbit.com]
- 7. benchchem.com [benchchem.com]
- 8. PCRセットアップ:考慮すべき6つの重要な構成要素 | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. The effects of dNTP pool imbalances on frameshift fidelity during DNA replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. bitesizebio.com [bitesizebio.com]
Technical Support Center: Preventing DNA Contamination in RNA Extraction
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you prevent, detect, and eliminate deoxyadenosine triphosphate (dATP) and broader genomic DNA (gDNA) contamination during your RNA extraction procedures.
Frequently Asked Questions (FAQs)
Q1: What is dATP/gDNA contamination in an RNA sample?
A1: Genomic DNA (gDNA) contamination refers to the presence of DNA in a purified RNA sample. Since dATP is one of the four main deoxynucleoside triphosphates that make up DNA, the term "dATP contamination" is used in the context of this broader gDNA contamination. No RNA isolation method consistently produces RNA that is completely free of gDNA without a specific removal step.[1]
Q2: Why is gDNA contamination a problem for downstream applications?
A2: Residual gDNA can lead to inaccurate results in sensitive downstream applications. In reverse transcription quantitative PCR (RT-qPCR), gDNA can serve as a template for amplification, leading to an overestimation of mRNA levels and false-positive signals.[2][3][4] For RNA sequencing (RNA-Seq), gDNA fragments can be incorrectly incorporated into the sequencing library, causing biases in gene expression quantification and issues with data analysis. This is particularly problematic for analyses of single-exon genes or when using primers that do not span an exon-exon junction.[5]
Q3: How does gDNA contamination occur during RNA extraction?
A3: gDNA contamination is a common issue due to the similar chemical and physical properties of DNA and RNA.[3] Specific causes include:
-
Overloading of silica columns in kit-based purification methods, which exceeds the column's binding capacity.[6]
-
Incomplete homogenization of the sample, which may not sufficiently shear the gDNA.[7]
-
Suboptimal phase separation during phenol-based extraction methods, where parts of the DNA-containing interphase are carried over with the RNA-containing aqueous phase.[7]
Q4: How can I detect gDNA contamination in my RNA sample?
A4: Several methods can be used to check for the presence of gDNA:
-
No-Reverse Transcriptase (-RT) Control PCR: This is the most common and sensitive method. A PCR reaction is run on the RNA sample without adding the reverse transcriptase enzyme. Since RNA cannot be amplified by a DNA polymerase, any amplification product indicates the presence of contaminating gDNA.[8][9]
-
Agarose Gel Electrophoresis: High molecular weight gDNA may appear as a sharp band or a smear high up in the gel, well above the distinct 28S and 18S rRNA bands.[10]
-
Spectrophotometry (A260/A280 Ratio): While not definitive, a 260/280 ratio below ~2.0 for an RNA sample can sometimes indicate the presence of DNA or protein contamination.[3][11] However, this method cannot distinguish between different nucleic acids.[12]
-
RNA-Seq Data Analysis: A high percentage of sequencing reads mapping to intergenic or intronic regions of the genome can be a strong indicator of gDNA contamination.[13]
Troubleshooting Guides
This section addresses specific issues you may encounter related to gDNA contamination.
Problem 1: I see an amplification product in my no-Reverse Transcriptase (-RT) control reaction.
-
Cause: This is a direct indication of gDNA contamination in your RNA sample. The primers are amplifying a target sequence from the contaminating DNA.[8]
-
Solution: Your RNA sample requires DNase treatment to degrade the contaminating gDNA. You can choose between an in-solution DNase digestion after RNA elution or an on-column DNase digestion during the extraction process. For highly sensitive applications, an in-solution digest followed by a cleanup step is generally considered more thorough.[11][14]
Problem 2: My RNA-Seq data shows a high number of reads mapping to intergenic regions.
-
Cause: A consistent background of reads across the entire genome that does not align with known gene boundaries is a classic symptom of gDNA contamination in an RNA-Seq library.[13]
-
Solution:
-
For future extractions: Implement a robust DNase I treatment step in your RNA purification protocol. Both on-column and in-solution methods are effective, but in-solution treatment is often more rigorous.[11]
-
For existing data: Bioinformatic tools and methods exist to correct for gDNA contamination. These approaches estimate the level of contamination based on intergenic read density and subtract this background from the gene expression counts.[13]
-
Problem 3: My RNA appears degraded after DNase I treatment and heat inactivation.
-
Cause: Heat inactivation of DNase I, especially at high temperatures (e.g., 95°C), can cause chemical scission and degradation of RNA.[15] This is often exacerbated by the presence of divalent cations like Mg²⁺ in the DNase reaction buffer.[16]
-
Solution:
-
Optimize Heat Inactivation: Inactivate the DNase I at a lower temperature. Incubation at 75°C for 5-10 minutes is often sufficient to inactivate the enzyme while preserving RNA integrity.[15]
-
Add EDTA: Before heating, add EDTA to the reaction to a final concentration of 5 mM. EDTA chelates the divalent cations required for DNase activity and protects the RNA from heat-induced degradation.[17][18]
-
Use an Alternative Inactivation Method: Instead of heat, inactivate and remove the DNase I by performing a column-based cleanup or a phenol-chloroform extraction followed by ethanol precipitation.[11][17]
-
Data Presentation
Table 1: Comparison of gDNA Removal Strategies
| Method | Advantages | Disadvantages | Recommended Use |
| On-Column DNase I Digestion | Convenient and integrated into many RNA extraction kits; easy to perform.[11] | May not be completely efficient, potentially leaving residual gDNA; can increase extraction time.[11][14] | Routine RNA extractions for applications like standard RT-qPCR. |
| In-Solution DNase I Digestion | Generally more efficient and thorough at removing gDNA.[11] | Requires an additional cleanup step to remove the DNase I and buffer components, which can lead to some RNA loss.[16][19] | Highly sensitive applications like RNA-Seq and RT-qPCR for low-expression genes. |
| gDNA Removal Columns | Fast, enzyme-free method using a simple spin-column format.[20] | May be less effective than enzymatic digestion for high levels of contamination. | Quick removal of moderate gDNA contamination without enzymatic steps. |
| Lithium Chloride (LiCl) Precipitation | Selectively precipitates RNA, leaving behind DNA and other contaminants; avoids heat inactivation.[18] | Can result in loss of small RNA species; requires careful handling to recover the RNA pellet. | Alternative to enzymatic treatment or for samples incompatible with heat. |
Table 2: Optimized Conditions for In-Solution DNase I Treatment and Inactivation
| Parameter | Recommended Condition | Rationale / Notes |
| DNase I Concentration | 1 Unit DNase I per 1 µg RNA in a 50 µL reaction.[15][17] | Sufficient for degrading up to 2 µg of gDNA. Adjust based on expected contamination level. |
| Digestion Temperature | 37°C[15][17] | Optimal temperature for DNase I activity. |
| Digestion Time | 15-30 minutes[15][17] | Sufficient time for complete DNA degradation in most samples. |
| Heat Inactivation Temp. | 75°C[15] | Effectively inactivates DNase I while minimizing RNA degradation. Avoid 95°C, which can damage RNA.[15] |
| Heat Inactivation Time | 5-10 minutes[15][17] | Sufficient for complete enzyme inactivation at 75°C. |
| EDTA for Inactivation | Add to 5 mM final concentration before heating.[17] | Chelates divalent cations, protecting RNA from chemical scission during heating.[16] |
Visualizations
Experimental Protocols
Protocol 1: In-Solution DNase I Digestion with Heat and EDTA Inactivation
This protocol is for removing gDNA from an already purified and eluted RNA sample.
-
Quantify RNA: Determine the concentration of your RNA sample using a spectrophotometer or fluorometer.
-
Prepare Reaction Mix: In an RNase-free tube, prepare the following reaction mix on ice. This example is for treating up to 10 µg of RNA.
-
Purified RNA: up to 8 µL (containing ≤10 µg)
-
10X DNase I Reaction Buffer: 1 µL
-
RNase-free DNase I (e.g., 2 U/µL): 1 µL
-
Nuclease-free Water: to a final volume of 10 µL
-
-
Incubate: Mix gently by flicking the tube and briefly centrifuge. Incubate the reaction at 37°C for 30 minutes.[3][17]
-
Stop Reaction: To stop the digestion, add 1 µL of 50 mM EDTA to the reaction mix (final concentration of ~5 mM). Mix gently.[3][17]
-
Inactivate DNase I: Incubate at 75°C for 10 minutes to completely inactivate the DNase I enzyme.[17]
-
Proceed or Purify: The RNA sample is now free of gDNA. It can be used directly in some downstream applications, but for maximum purity, it is recommended to re-purify the RNA using a column-based cleanup kit to remove the inactivated DNase I, buffer salts, and EDTA.[6]
Protocol 2: On-Column DNase I Digestion (Example using a spin-column kit)
This protocol is integrated into a typical silica-column-based RNA extraction workflow.
-
Bind RNA: After lysing the sample and adding ethanol, load the mixture onto the silica spin column and centrifuge. Discard the flow-through. The RNA and contaminating gDNA are now bound to the column membrane.
-
Wash: Perform the initial wash step as directed by the kit manufacturer (e.g., with Buffer RW1). Centrifuge and discard the flow-through.[21][22]
-
Prepare DNase I Mix: Prepare the DNase I reaction mix according to the manufacturer's protocol. For example, mix 10 µL of DNase I stock solution with 70 µL of Buffer RDD.[7]
-
Apply to Column: Pipette the 80 µL DNase I incubation mix directly onto the center of the silica membrane inside the spin column.
-
Incubate: Place the column on the benchtop at room temperature (20-30°C) and incubate for 15 minutes to allow the enzyme to digest the bound gDNA.
-
Continue Protocol: After incubation, proceed with the remaining wash and elution steps as specified by the kit manufacturer to wash away the digested DNA fragments and elute the pure RNA.[21]
Protocol 3: Assessing gDNA Contamination with a No-RT Control qPCR
This protocol verifies the success of your DNase treatment.
-
Prepare Two Reactions: For each RNA sample to be tested, set up two separate reverse transcription reactions:
-
Perform Reverse Transcription: Incubate both tubes according to your standard cDNA synthesis protocol.
-
Set up qPCR: Use the product from both the RT(+) and RT(-) reactions as templates in separate qPCR reactions with primers for a gene of interest (a housekeeping gene is often a good choice).
-
Analyze Results:
-
Expected RT(+) Result: You should see an amplification curve with a typical quantification cycle (Cq) value for your target gene.
-
Expected RT(-) Result: You should see no amplification or a Cq value that is significantly higher (e.g., >5-10 cycles) than the RT(+) reaction.[5]
-
Interpretation: If the Cq value from the RT(-) control is close to the RT(+) Cq value, it indicates significant and unacceptable gDNA contamination. If there is no amplification in the RT(-) control, your RNA sample is sufficiently free of gDNA for qPCR.[3]
-
References
- 1. DNase I treatment in solution (after RNA extraction) [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. Assessment of DNA Contamination in RNA Samples Based on Ribosomal DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reduction of DNA Contamination in RNA Samples for RT-PCR using Selective Precipitation by Compaction Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Correction of RT–qPCR data for genomic DNA-derived signals with ValidPrime - PMC [pmc.ncbi.nlm.nih.gov]
- 6. neb.com [neb.com]
- 7. encodeproject.org [encodeproject.org]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Methods of RNA Quality Assessment [promega.com]
- 10. researchgate.net [researchgate.net]
- 11. DNase Treatment in RNA Extraction: Essential or Optional? [lexogen.com]
- 12. Methods of RNA Quality Assessment [promega.de]
- 13. Comparison of different methods for DNA-free RNA isolation from SK-N-MC neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. Optimization of Dnase I removal of contaminating DNA from RNA for use in quantitative RNA-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. DNase Treatment & Removal Reagents | Thermo Fisher Scientific - US [thermofisher.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. blog.biosearchtech.com [blog.biosearchtech.com]
- 19. protocols.io [protocols.io]
- 20. scientistlive.com [scientistlive.com]
- 21. biocompare.com [biocompare.com]
- 22. researchgate.net [researchgate.net]
Impact of freeze-thaw cycles on dATP solution integrity
This technical support center provides researchers, scientists, and drug development professionals with guidance on maintaining the integrity of deoxyadenosine triphosphate (dATP) solutions, focusing on the impact of freeze-thaw cycles.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that cause dATP degradation in solution?
A1: The primary causes of dATP degradation are improper storage temperature, repeated freeze-thaw cycles, and acidic pH. dATP is susceptible to hydrolysis, particularly at a pH below 7.0, which can lead to the loss of phosphate groups.[1]
Q2: How can degraded dATP affect my experiments, such as PCR?
A2: Degraded dATP can significantly impact PCR results, leading to reduced amplification efficiency, weaker or absent PCR bands, and potentially complete reaction failure.[1] Degradation products like dADP and dAMP can act as inhibitors for DNA polymerase.[1]
Q3: What are the optimal storage conditions for dATP solutions?
A3: For long-term storage, dATP solutions should be kept at -20°C in a non-frost-free freezer.[1] The ideal pH for these solutions is between 7.5 and 8.2 to prevent acid-catalyzed hydrolysis.[1][2] It is also highly recommended to aliquot the dATP into smaller, single-use volumes to minimize the number of freeze-thaw cycles.[1][3]
Q4: How many freeze-thaw cycles can a dATP solution typically withstand?
A4: While it is best to minimize freeze-thaw cycles, some high-quality dATP preparations, especially those supplied as lithium salts, can be stable for up to 20 freeze-thaw cycles without a significant negative impact on PCR performance.[1][4] However, as a general best practice, it is advisable to limit the number of freeze-thaw cycles to fewer than ten.[1]
Q5: Is there a difference in stability between sodium and lithium salt preparations of dATP?
A5: Yes, dATP supplied as a lithium salt generally exhibits greater resistance to repeated freeze-thaw cycles compared to its sodium salt counterpart.[4] Additionally, lithium salts offer bacteriostatic activity, which helps maintain the sterility of the solution over its shelf life.[4]
Troubleshooting Guides
Issue: Reduced or No Yield in PCR Amplification
Possible Cause: Degradation of dATP stock solution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for PCR failure due to suspected dATP degradation.
Issue: Inconsistent Results Across Experiments
Possible Cause: Inconsistent dATP quality due to multiple freeze-thaw cycles of a shared stock solution.
Recommended Actions:
-
Aliquot: If you haven't already, thaw your main stock of dATP on ice, and create single-use aliquots in nuclease-free tubes. Store these at -20°C.[3]
-
Labeling: Clearly label each aliquot with the date it was made.
-
Use Fresh Aliquots: For critical experiments, always use a fresh, previously unthawed aliquot.
Quantitative Data Summary
The stability of dNTP solutions, including dATP, is dependent on storage temperature and the number of freeze-thaw cycles.
| Parameter | Condition | Stability/Recommendation | Source(s) |
| Storage Temperature | -20°C | High stability; recommended for long-term storage (at least one to two years). | [1] |
| 4°C | Moderately stable for up to 15 days; suitable for short-term working solutions. | [1][2] | |
| Room Temperature | Low stability; significant degradation can occur within 24 hours. | [1] | |
| Freeze-Thaw Cycles | 1-5 cycles | Generally considered safe for most dNTP solutions with minimal impact. | [1] |
| 5-20 cycles | May be acceptable for high-quality dNTPs, particularly lithium salt preparations. | [1] | |
| > 20 cycles | Increased risk of degradation; it is highly recommended to use a fresh aliquot. | [1] | |
| pH | 7.5 - 8.2 | Optimal stability; prevents acid-catalyzed hydrolysis. | [1][2] |
| < 7.0 | Leads to acid-catalyzed hydrolysis, converting dATP to dADP and dAMP. | [1] |
Experimental Protocols
Protocol 1: Accelerated Stability Testing of dATP
This protocol is designed to assess the stability of a dATP solution under elevated temperature conditions, which can simulate long-term storage at lower temperatures.
Materials:
-
dATP solution to be tested
-
Control dATP solution of known stability
-
Standard PCR components (DNA polymerase, reaction buffer, primers, template DNA)
-
Thermal cycler
-
Agarose gel electrophoresis system
-
Nuclease-free water
Methodology:
-
Create several aliquots of the dATP solution to be tested.
-
Incubate the test aliquots at an elevated temperature (e.g., 37°C) for various time points (e.g., 0, 24, 48, 72 hours).[2]
-
Keep a control aliquot stored at -20°C.[2]
-
At each time point, set up a PCR reaction using the heat-treated dATP and another reaction using the control dATP. Ensure all other PCR parameters are identical.
-
Perform the PCR under standard cycling conditions suitable for your template and primers.
-
Analyze the PCR products via agarose gel electrophoresis.
-
Compare the intensity of the PCR product bands. A decrease in band intensity for the heat-treated samples compared to the control indicates dATP degradation.[2]
Protocol 2: Assessing dATP Integrity via High-Performance Liquid Chromatography (HPLC)
For a more quantitative analysis of dATP degradation, HPLC can be used to separate and quantify dATP, dADP, and dAMP.
Materials:
-
dATP solution (after undergoing freeze-thaw cycles)
-
dATP, dADP, and dAMP standards of known concentrations
-
HPLC system with a suitable anion-exchange column
-
UV detector
-
Appropriate buffer system for separation
Methodology:
-
Prepare a standard curve by injecting known concentrations of the dATP, dADP, and dAMP standards.
-
Inject a diluted sample of your dATP solution that has undergone freeze-thaw cycles.
-
Run the appropriate gradient program to separate the different nucleotide species.
-
Monitor the elution profile at a suitable UV wavelength (typically 254 nm or 259 nm).[5]
-
Identify and quantify the peaks by comparing their retention times and peak areas to the standard curves. The presence of significant peaks corresponding to dADP and dAMP indicates degradation of the dATP.[1]
dATP Degradation Pathway
The primary degradation pathway for dATP under suboptimal conditions like low pH or repeated freeze-thaw cycles is the hydrolysis of the triphosphate chain.
Caption: Hydrolytic degradation pathway of dATP.
References
Adjusting dATP concentration for GC-rich template amplification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the amplification of GC-rich DNA templates.
Introduction to GC-Rich Template Amplification
Amplifying DNA templates with a high GC content (typically >60%) presents significant challenges in polymerase chain reaction (PCR). The strong hydrogen bonding between guanine (G) and cytosine (C) bases leads to high melting temperatures and the formation of stable secondary structures like hairpins and G-quadruplexes.[1][2] These structures can impede DNA polymerase progression, leading to incomplete amplification, low yield, or no product at all.[1] This guide provides strategies to optimize PCR conditions for successful amplification of these difficult templates.
Frequently Asked Questions (FAQs)
Q1: Why is it difficult to amplify GC-rich DNA?
A1: GC-rich DNA sequences have a high melting temperature (Tm) due to the three hydrogen bonds between G and C bases, compared to the two between adenine (A) and thymine (T).[1] This makes complete denaturation of the DNA template challenging. Additionally, GC-rich regions are prone to forming stable secondary structures, such as hairpins, which can block the DNA polymerase and prevent efficient amplification.[1][2]
Q2: Is it advisable to adjust the dATP concentration specifically for amplifying GC-rich templates?
A2: Currently, there is no widespread technical literature or established protocol that recommends specifically adjusting the concentration of dATP relative to other dNTPs for the amplification of GC-rich templates. Standard PCR protocols typically use an equimolar concentration of all four dNTPs, generally at 200 µM each.[3] While some sources suggest that higher dNTP concentrations may be necessary for longer or GC-rich amplicons, this refers to an increase in the total dNTP pool, not an imbalance of individual dNTPs.[4] Introducing a significant imbalance in dNTP pools can decrease the fidelity of the DNA polymerase and is generally not a recommended primary strategy for troubleshooting GC-rich PCR.[5][6] It is more effective to focus on optimizing other reaction components and cycling parameters.
Q3: What are the most effective additives for GC-rich PCR?
A3: Several additives can significantly improve the amplification of GC-rich templates. The most common and effective include:
-
DMSO (Dimethyl Sulfoxide): Helps to disrupt the secondary structures of the DNA template.
-
Betaine: Reduces the melting temperature of GC-rich regions and resolves secondary structures.
-
Glycerol: Also aids in destabilizing secondary structures.
-
Formamide: Lowers the melting temperature of the DNA.
The optimal concentration of these additives needs to be determined empirically for each specific template and primer pair.
Q4: How does Magnesium (Mg²⁺) concentration affect GC-rich PCR?
A4: Magnesium chloride (MgCl₂) concentration is a critical factor in PCR. Mg²⁺ is a necessary cofactor for DNA polymerase activity and helps to stabilize the primer-template duplex.[1] For GC-rich templates, a higher Mg²⁺ concentration is often required. However, excessive Mg²⁺ can lead to non-specific amplification and primer-dimer formation.[1] Therefore, it is crucial to optimize the MgCl₂ concentration for each new set of primers and template.
Troubleshooting Guide
Problem 1: No amplification or very low yield of the PCR product.
| Possible Cause | Troubleshooting Step |
| Incomplete denaturation of the GC-rich template. | Increase the initial denaturation time and/or temperature. A "hot start" PCR, where the polymerase is added after the reaction reaches denaturation temperature, can also be beneficial. |
| Formation of stable secondary structures in the template. | Add PCR enhancers such as DMSO, betaine, or glycerol to the reaction mix to help disrupt these structures. |
| Suboptimal annealing temperature. | Optimize the annealing temperature using a gradient PCR. For GC-rich templates, a higher annealing temperature may be required to prevent non-specific binding. |
| Incorrect MgCl₂ concentration. | Titrate the MgCl₂ concentration, as GC-rich templates often require higher concentrations than standard PCR. |
| Poor polymerase performance on GC-rich templates. | Use a DNA polymerase specifically designed for GC-rich templates. These polymerases often have higher processivity and are supplied with optimized buffers.[1] |
Problem 2: Presence of non-specific bands or a smear on the gel.
| Possible Cause | Troubleshooting Step |
| Annealing temperature is too low. | Increase the annealing temperature in increments of 1-2°C. |
| Mg²⁺ concentration is too high. | Decrease the MgCl₂ concentration in small increments. |
| Primer design is not optimal. | Design primers with a GC content of 40-60% and check for potential self-dimerization or hairpin formation. |
| Too much template DNA. | Reduce the amount of template DNA in the reaction. |
Quantitative Data Summary
| Parameter | Standard PCR | Recommended Range for GC-rich PCR |
| dATP Concentration | 200 µM | 200 µM (maintain equimolar ratio with other dNTPs) |
| MgCl₂ Concentration | 1.5 - 2.0 mM | 2.0 - 4.0 mM (optimization required) |
| DMSO | Not typically used | 2% - 10% (v/v) |
| Betaine | Not typically used | 0.5 - 2.0 M |
| Glycerol | Not typically used | 5% - 20% (v/v) |
Experimental Protocols
Protocol 1: Optimization of MgCl₂ Concentration
-
Prepare a master mix: Prepare a PCR master mix containing all reaction components except for MgCl₂.
-
Set up a gradient of MgCl₂: Aliquot the master mix into separate PCR tubes and add MgCl₂ to final concentrations ranging from 2.0 mM to 4.0 mM in 0.5 mM increments.
-
Perform PCR: Run the PCR with your standard cycling conditions.
-
Analyze the results: Run the PCR products on an agarose gel to determine the optimal MgCl₂ concentration that gives the highest yield of the specific product with minimal non-specific bands.
Protocol 2: Using Additives for GC-rich PCR
-
Prepare a master mix: Prepare a PCR master mix with the optimized MgCl₂ concentration.
-
Add enhancer: To separate reactions, add one of the following:
-
DMSO to a final concentration of 5%.
-
Betaine to a final concentration of 1 M.
-
-
Control reaction: Set up a control reaction without any additives.
-
Perform PCR: Run the PCR with your optimized cycling conditions.
-
Analyze the results: Compare the results of the reactions with and without additives on an agarose gel to see which enhancer improves the amplification of your specific GC-rich template.
Visualizations
Caption: Troubleshooting workflow for GC-rich PCR amplification.
References
- 1. neb.com [neb.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. blog.abclonal.com [blog.abclonal.com]
- 4. Optimizing dNTP Concentration in PCR Reactions for Effi... [sbsgenetech.com]
- 5. Increased and Imbalanced dNTP Pools Symmetrically Promote Both Leading and Lagging Strand Replication Infidelity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Extreme dNTP Pool Changes and Hypermutability in dcd ndk Strains - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and resolving issues with dATP purity in enzymatic reactions
Welcome to the technical support center for identifying and resolving issues related to dATP purity in enzymatic reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and ensure the quality of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is dATP and why is its purity important?
Deoxyadenosine triphosphate (dATP) is one of the four deoxyribonucleoside triphosphates (dNTPs) that serve as the fundamental building blocks for DNA synthesis by DNA polymerases.[1] Its purity is critical because enzymatic reactions like Polymerase Chain Reaction (PCR), DNA sequencing, and reverse transcription are highly sensitive to contaminants. Impurities can lead to reduced reaction efficiency, inaccurate results, or complete reaction failure.
Q2: What are the common impurities found in dATP preparations?
Common impurities in dATP solutions can be categorized as follows:
-
Degradation Products: The most common impurities are deoxyadenosine diphosphate (dADP) and deoxyadenosine monophosphate (dNMP), which result from the hydrolysis of dATP. Repeated freeze-thaw cycles and improper storage conditions can accelerate this degradation.[1]
-
Process-Related Impurities: These can include by-products from the chemical synthesis of dATP, such as bis(adenosine)-5´-triphosphate. Other potential contaminants are ribonucleoside triphosphates (NTPs) and other deoxynucleoside triphosphates.
-
Inorganic Contaminants: Ions such as heavy metals can inhibit polymerase activity. The concentration of essential ions like Mg²⁺ is also critical for optimal enzyme function.
Q3: How do dATP impurities affect enzymatic reactions like PCR?
Impurities in dATP can have several negative effects on enzymatic reactions:
-
Reduced Yield or Reaction Failure: Degradation products like dADP can act as inhibitors to DNA polymerase, leading to a lower yield of the desired product or complete failure of the reaction.[1]
-
Decreased Fidelity: An imbalance in the dNTP pool, which can be caused by the degradation of one of the dNTPs, can reduce the fidelity of DNA polymerases, leading to an increased error rate during DNA synthesis.
-
Non-Specific Products: The presence of contaminants can sometimes lead to the amplification of non-target DNA sequences.
Q4: What is the recommended storage and handling for dATP solutions to maintain purity?
To maintain the purity and stability of dATP solutions, the following storage and handling practices are recommended:
-
Storage Temperature: Store dATP solutions at a constant temperature of -20°C. Avoid using frost-free freezers, as their temperature cycling can degrade dNTPs.[1]
-
Aliquoting: To minimize freeze-thaw cycles, it is best to aliquot dATP stock solutions into smaller, single-use volumes.[2]
-
pH: Maintain the dATP solution within a pH range of 7.5 - 8.2 for optimal stability.[1]
-
Handling: When in use, keep dATP solutions on ice to prevent degradation.
Troubleshooting Guide
This guide provides solutions to common problems encountered in enzymatic reactions that may be related to dATP purity.
| Observed Problem | Potential Cause Related to dATP Purity | Recommended Solution |
| Low or No PCR Product | dATP Degradation: The concentration of active dATP is insufficient, and the presence of dADP and dNMP is inhibiting the polymerase.[1] | 1. Use a fresh, properly stored aliquot of dATP. 2. Run a positive control with a new dATP stock to confirm if the issue is with the dATP. 3. Verify the dATP concentration using spectrophotometry or HPLC. |
| Incorrect dATP Concentration: The final concentration of dATP in the reaction is too high or too low. | The recommended final concentration for each dNTP in a standard PCR is typically 200 µM.[3] For long PCR, a higher concentration may be necessary. | |
| Non-Specific Bands or Smears | dATP Degradation Leading to dNTP Imbalance: An incorrect ratio of dNTPs can reduce polymerase fidelity and lead to non-specific amplification. | 1. Use a fresh, high-purity dNTP mix with equimolar concentrations of each dNTP. 2. Optimize the annealing temperature and Mg²⁺ concentration. |
| Inconsistent Results Between Experiments | Variable dATP Quality: Using different lots of dATP or dATP that has undergone a different number of freeze-thaw cycles can lead to variability. | 1. Use dATP from a single, quality-controlled lot for a series of related experiments. 2. Aliquot dATP to ensure consistent quality for each experiment. |
Quantitative Data on dATP Purity and Enzymatic Reactions
The purity of dATP can be assessed using various methods, and the presence of impurities can have a quantifiable impact on enzymatic reactions.
Table 1: dATP Purity Assessment Methods
| Method | Principle | Information Provided | Typical Purity Specification |
| High-Performance Liquid Chromatography (HPLC) | Separates molecules based on their physicochemical properties. | Quantifies the percentage of dATP relative to its degradation products (dADP, dNMP) and other impurities. | ≥99% |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to identify and quantify molecules. | Provides accurate mass determination for dATP and identification of unknown impurities. | High-resolution mass confirmation |
| Enzymatic Assay | Measures the functional activity of dATP in a DNA polymerase-catalyzed reaction. | Determines if the dATP can be efficiently incorporated into a growing DNA strand. | Comparable activity to a high-purity standard |
Table 2: Impact of dATP Quality on PCR
| Parameter | Condition | Observed Effect on PCR |
| Storage Temperature | Prolonged storage at 4°C | Potential for rapid degradation, leading to reduced or no PCR product.[1] |
| Storage at -20°C (non-frost-free) | Recommended for long-term stability. | |
| Freeze-Thaw Cycles | > 20 cycles | Increased risk of degradation to dADP and dNMP, which can inhibit DNA polymerase.[1] |
| 1-5 cycles | Generally considered safe for high-quality dATP solutions.[1] | |
| pH | < 7.0 | Acid-catalyzed hydrolysis, leading to dATP degradation and potential PCR failure.[1] |
| 7.5 - 8.2 | Optimal for dATP stability.[1] |
Experimental Protocols
Protocol 1: HPLC-UV Analysis of dATP Purity
This protocol provides a method for quantifying the purity of a dATP solution using reverse-phase HPLC with UV detection.
Materials:
-
dATP sample
-
High-purity dATP, dADP, and dNMP standards
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0
-
Mobile Phase B: Acetonitrile
-
C18 reverse-phase HPLC column
-
HPLC system with a UV detector
Procedure:
-
Standard Preparation: Prepare a series of dilutions for dATP, dADP, and dNMP standards to create a calibration curve.
-
Sample Preparation: Dilute the dATP sample to be tested to a concentration within the range of the calibration curve.
-
HPLC Method:
-
Set the flow rate to 1.0 mL/min.
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the sample.
-
Run a linear gradient to increase the concentration of Mobile Phase B to elute the compounds.
-
Monitor the absorbance at 260 nm.
-
-
Data Analysis:
-
Identify the peaks for dATP, dADP, and dNMP based on the retention times of the standards.
-
Calculate the area of each peak.
-
Determine the concentration of each component using the calibration curve.
-
Calculate the purity of dATP as: (Area of dATP peak / Total area of all peaks) * 100%.
-
Protocol 2: Functional Assay of dATP using a Primer Extension Reaction
This assay functionally tests the quality of a dATP sample by measuring its ability to be incorporated by a DNA polymerase.
Materials:
-
Test dATP sample
-
High-purity dATP standard
-
dNTP mix lacking dATP (dCTP, dGTP, dTTP)
-
DNA template with a known sequence
-
Primer complementary to the template
-
DNA polymerase (e.g., Taq polymerase)
-
Reaction buffer
-
Fluorescent DNA dye (e.g., SYBR Green) or radiolabeled dNTPs
-
Real-time PCR instrument or gel electrophoresis equipment
Procedure:
-
Reaction Setup: Prepare two sets of reactions. In one set, use the test dATP sample, and in the other, use the high-purity dATP standard. Each reaction should contain the DNA template, primer, dNTP mix (without dATP), DNA polymerase, and reaction buffer.
-
Initiate Reaction: Add the respective dATP (test or standard) to each reaction to a final concentration of 200 µM.
-
Incubation: Incubate the reactions at the optimal temperature for the DNA polymerase for a set amount of time (e.g., 10-30 minutes).
-
Quantification:
-
Real-Time PCR: If using a fluorescent dye, monitor the increase in fluorescence in real-time. A slower rate of fluorescence increase for the test dATP sample compared to the standard indicates lower purity or the presence of inhibitors.
-
Gel Electrophoresis: Stop the reaction and run the products on a denaturing polyacrylamide gel. A lower amount of full-length extension product for the test dATP sample indicates a problem with its quality.
-
-
Data Analysis: Compare the reaction efficiency of the test dATP sample to the high-purity standard. A significant decrease in product formation suggests that the test dATP is of poor quality.
Visualizations
Caption: Degradation pathway of dATP and its inhibitory effect.
Caption: Troubleshooting workflow for dATP-related reaction failure.
Caption: Workflow for the functional assay of dATP purity.
References
How to handle dATP precipitation in concentrated stock solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals handle issues related to dATP precipitation in concentrated stock solutions.
Frequently Asked Questions (FAQs)
Q1: Why has my concentrated dATP stock solution formed a precipitate?
A1: Precipitation of dATP in concentrated stock solutions can occur due to several factors:
-
Low Temperature Storage: While dATP solutions are stored at -20°C for stability, the sodium salt of dATP can be prone to precipitation at low temperatures, especially at high concentrations.
-
pH Shift: The solubility of dATP is pH-dependent. A decrease in the pH of the solution can lead to the protonation of the phosphate groups, reducing their negative charge and decreasing solubility in aqueous solutions.
-
High Concentration: At very high concentrations (e.g., 100 mM), the molecules are closer together, increasing the likelihood of them crystalizing or precipitating out of solution.
-
Counter-ion Effects: dATP is typically supplied as a sodium or lithium salt. While generally very soluble, the specific counter-ion can influence solubility. Lithium salts are often more resistant to precipitation after repeated freeze-thaw cycles compared to sodium salts.[1][2]
-
Repeated Freeze-Thaw Cycles: Each freeze-thaw cycle can create localized changes in concentration as ice crystals form, which can promote precipitation.[1][3]
Q2: Is the precipitated dATP still usable?
A2: In most cases, the precipitated dATP can be redissolved and is still usable, provided it has not undergone significant degradation. The precipitate is likely dATP that has come out of solution. However, it is crucial to ensure the precipitate is fully redissolved to have an accurate concentration for your experiments.
Q3: How can I prevent dATP precipitation in my stock solutions?
A3: To prevent dATP precipitation, consider the following best practices:
-
Aliquoting: Upon receiving a new stock of concentrated dATP, it is highly recommended to aliquot it into smaller, single-use volumes.[1][3] This minimizes the number of freeze-thaw cycles the main stock undergoes.
-
Proper Storage: Store the aliquots at -20°C as recommended.[1][3] For very long-term storage, -80°C can also be used.
-
Use of Lithium Salts: If you frequently encounter precipitation issues, consider purchasing dATP as a lithium salt, as it has been shown to have greater resistance to repeated freezing and thawing.[1][2]
-
Ensure Proper pH: dNTP solutions are typically supplied at a slightly alkaline pH (around 7.5) to maintain solubility and stability.[1] Avoid introducing acidic contaminants to your stock solutions.
Troubleshooting Guides
Issue: A precipitate is visible in my concentrated dATP stock solution.
This guide provides a step-by-step protocol to safely redissolve precipitated dATP and ensure your stock solution is ready for use in downstream applications.
Experimental Protocol: Redissolving Precipitated dATP
Objective: To bring precipitated dATP back into solution without compromising its integrity.
Materials:
-
Precipitated dATP stock solution
-
Water bath or heat block
-
Vortex mixer
-
Sterile, nuclease-free microcentrifuge tubes
Methodology:
-
Gentle Warming: Warm the tube containing the precipitated dATP solution to room temperature. If the precipitate persists, you can gently warm the solution in a water bath set to 37°C for 5-10 minutes. Avoid excessive heat, as it can lead to the hydrolysis of the phosphate groups.
-
Vortexing: After warming, vortex the tube for 30-60 seconds to facilitate the redissolution of the precipitate.
-
Visual Inspection: Carefully inspect the solution against a light source to ensure that all precipitate has dissolved and the solution is clear.
-
Quick Spin: Centrifuge the tube briefly (a "quick spin") to collect all the liquid at the bottom.
-
Re-aliquot (Optional but Recommended): If you have redissolved a larger stock vial, it is advisable to re-aliquot the clear solution into smaller, single-use volumes to prevent future precipitation events due to repeated freeze-thaw cycles.
-
pH Check (Advanced Troubleshooting): If precipitation is a recurring issue, you can (with extreme care to avoid contamination) measure the pH of a small, diluted sample. The optimal pH is typically between 7.0 and 8.0. If the pH is acidic, it may be contributing to the precipitation. However, for most users, adjusting the pH of a commercial stock solution is not recommended.
Data Presentation: Comparison of dATP Salts
| Feature | Sodium Salt | Lithium Salt |
| Freeze-Thaw Stability | More prone to precipitation after repeated cycles. | Greater resistance to precipitation after repeated freeze-thaw cycles.[1][2] |
| Solubility | Highly soluble. | Generally more soluble than the sodium salt.[2] |
| Bacteriostatic Activity | None. | Lithium has bacteriostatic properties, helping to maintain sterility.[1] |
Visual Guides
Logical Workflow for Handling dATP Precipitation
Caption: Troubleshooting workflow for redissolving precipitated dATP.
Factors Contributing to dATP Precipitation
Caption: Key factors that can lead to dATP precipitation in stock solutions.
References
Technical Support Center: Optimizing dATP for Low-Template DNA Amplification
Welcome to the technical support center for optimizing dATP and other dNTPs for the successful amplification of low-template DNA. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals overcome challenges associated with low-copy-number DNA amplification.
Frequently Asked Questions (FAQs)
Q1: What is the standard concentration for each dNTP in a PCR reaction?
In most standard PCR applications, the recommended final concentration for each deoxynucleoside triphosphate (dATP, dCTP, dGTP, and dTTP) is 200 µM.[1][2] This concentration provides sufficient building blocks for the DNA polymerase to synthesize new DNA strands effectively.[3]
Q2: How should dNTP concentrations be adjusted for low-template DNA?
For low-template or low-copy-number DNA, optimizing the dNTP concentration is critical. While the standard 200 µM is a good starting point, lowering the concentration to a range of 50-100 µM for each dNTP can enhance the fidelity of the DNA polymerase and increase the specificity of the reaction by reducing the likelihood of misincorporation and non-specific amplification.[1][4] However, this may also lead to a reduction in the final product yield.[1]
Q3: What are the visible signs of suboptimal dNTP concentrations on an agarose gel?
Your gel electrophoresis results can offer clues about dNTP concentrations:
-
No amplification or a very faint band: This may indicate that the dNTP concentration is too low, or that other components like MgCl₂ are not optimized.[5]
-
Smeared bands or multiple non-specific bands: This can result from the dNTP concentration being too high, which can decrease the stringency of the reaction and promote non-specific primer annealing.[4][6] Excessive dNTPs can also bind up, or chelate, available magnesium ions (Mg²⁺), which can negatively impact polymerase activity.[2]
-
Prominent primer-dimer band: When the target DNA template is scarce, primers are more likely to anneal to each other. While primarily a primer design or annealing temperature issue, suboptimal dNTP and Mg²⁺ concentrations can exacerbate this problem.[4]
Q4: Is it ever advisable to use unbalanced dNTP concentrations?
For high-fidelity amplification, it is crucial to use equimolar concentrations of all four dNTPs.[] An imbalance in the dNTP pool can significantly decrease polymerase fidelity, leading to an increased rate of misincorporation and frameshift mutations.[8][9] While intentionally creating an unbalanced dNTP mix is a technique used for random mutagenesis, it should be avoided when accurate amplification of a low-quantity target is the goal.[10]
Q5: How does dNTP concentration relate to MgCl₂ concentration?
Magnesium ions (Mg²⁺) are a critical cofactor for DNA polymerase and also form a soluble complex with dNTPs. Therefore, the concentration of free Mg²⁺ available to the polymerase is directly affected by the dNTP concentration. If you increase the concentration of dNTPs, you may need to proportionally increase the MgCl₂ concentration to ensure the polymerase functions optimally.[4][11] Conversely, when lowering dNTP concentrations for low-template PCR, a corresponding titration of MgCl₂ may be necessary to find the ideal balance.
Troubleshooting Guides
Use the table below to diagnose and resolve common issues encountered during low-template DNA amplification.
| Problem | Potential dNTP-Related Cause | Recommended Solution |
| No Amplification or Low Yield | dNTP concentration is too low: Insufficient building blocks for DNA synthesis.[5] | Increase the concentration of each dNTP in increments (e.g., from 50 µM to 100 µM, then to 200 µM). Also, consider increasing the number of PCR cycles to 35-40.[6] |
| dNTPs are degraded: Repeated freeze-thaw cycles can degrade dNTPs. | Use a fresh aliquot of dNTP mix. It is best practice to aliquot dNTP stocks to minimize freeze-thaw cycles.[12] | |
| Non-Specific Bands or Smeared Gel | dNTP concentration is too high: Excess dNTPs can reduce reaction specificity.[4] | Decrease the concentration of each dNTP (e.g., from 400 µM to 200 µM or 100 µM). This often needs to be paired with optimizing the annealing temperature. |
| Imbalance with MgCl₂: High dNTP levels chelate Mg²⁺, affecting polymerase function and specificity.[2] | Perform a titration experiment varying both the dNTP and MgCl₂ concentrations to find the optimal ratio for your specific template and primers. | |
| Incorrect Product Size or Sequence Errors | Unbalanced dNTP concentrations: An unequal supply of the four dNTPs can lead to a higher rate of polymerase errors.[8][9] | Ensure your dNTP stock solution contains an equimolar concentration of dATP, dCTP, dGTP, and dTTP.[] Use a high-fidelity polymerase to minimize errors.[12] |
| Low dNTP concentration with a non-proofreading polymerase: Can increase the likelihood of misincorporation. | For applications requiring high fidelity, use a proofreading (high-fidelity) polymerase and ensure dNTP concentrations are not excessively low (typically ≥50 µM each). |
Data Presentation: dNTP and MgCl₂ Concentration Guidelines
The following table provides recommended starting concentrations for key PCR components when working with low-template DNA, compared to standard PCR conditions.
| Component | Standard PCR Concentration | Low-Template PCR Starting Range | Notes |
| Each dNTP | 200 µM | 50 - 200 µM | Lower concentrations can improve specificity and fidelity.[1][4] |
| MgCl₂ | 1.5 - 2.5 mM | 1.5 - 3.0 mM | Must be optimized in conjunction with dNTP concentration. |
| Primers | 0.1 - 0.5 µM | 0.2 - 0.5 µM | Higher end of the range can sometimes be beneficial for low template, but increases risk of primer-dimers. |
| Template DNA | 1 - 100 ng (genomic) | < 1 ng (genomic) | Higher cycle numbers (35-40) are often required.[6] |
Experimental Protocols
Protocol: Titration of dNTPs for Low-Template DNA Amplification
This protocol outlines a method to determine the optimal dNTP concentration for amplifying a specific low-copy-number target.
1. Objective: To identify the dNTP concentration that provides the best balance of yield and specificity for your low-template DNA sample.
2. Materials:
-
Low-template DNA sample
-
Forward and reverse primers (0.2 µM working solution)
-
High-fidelity DNA polymerase and corresponding reaction buffer
-
dNTP mix (10 mM of each dNTP)
-
MgCl₂ solution (e.g., 25 mM)
-
Nuclease-free water
-
Thermocycler
-
Agarose gel electrophoresis equipment
3. Procedure:
-
Prepare a Master Mix: Prepare a master mix containing all components except for the dNTPs. This should include water, buffer, MgCl₂, primers, DNA polymerase, and your low-template DNA. Make enough for 6 reactions plus 10% extra to account for pipetting errors.
-
Set Up Reactions: Label six PCR tubes. In each tube, you will add the master mix and a different final concentration of dNTPs.
-
dNTP Dilution Series: Create a series of reactions with final dNTP concentrations of 50 µM, 100 µM, 150 µM, 200 µM, 300 µM, and 400 µM (of each dNTP). Calculate the volume of the 10 mM dNTP stock needed for each reaction.
-
Example for a 50 µL reaction to get 50 µM final concentration: (50 µL * 50 µM) / 10,000 µM = 0.25 µL of 10 mM dNTP stock.
-
-
Thermocycling: Perform PCR using your established cycling protocol (or a standard protocol with 35-40 cycles).
-
Analysis: Run the entire volume of each PCR product on an agarose gel alongside a DNA ladder.
-
Interpretation:
-
Examine the intensity of your target band across the different dNTP concentrations.
-
Look for the appearance of non-specific bands or smears at higher dNTP concentrations.
-
The optimal concentration is the one that produces a strong, specific band for your target with minimal or no off-target amplification.
-
Visualizations
Experimental and Logical Workflows
References
- 1. neb.com [neb.com]
- 2. smorescience.com [smorescience.com]
- 3. Optimizing dNTP Concentration in PCR Reactions for Effi... [sbsgenetech.com]
- 4. Polymerase Chain Reaction: Basic Protocol Plus Troubleshooting and Optimization Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mybiosource.com [mybiosource.com]
- 6. PCR Troubleshooting | Bio-Rad [bio-rad.com]
- 8. Mechanisms of mutagenesis in vivo due to imbalanced dNTP pools - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effects of dNTP pool imbalances on frameshift fidelity during DNA replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PCR Setup—Six Critical Components to Consider | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. neb.com [neb.com]
- 12. PCR Basic Troubleshooting Guide [creative-biogene.com]
Validation & Comparative
A Comparative Guide to dATP Alternatives for Specific DNA Amplification Techniques
For Researchers, Scientists, and Drug Development Professionals
Deoxyadenosine triphosphate (dATP) is a fundamental building block in DNA amplification. However, standard dATP can present challenges in specific applications, such as the amplification of GC-rich regions, the need for post-amplification modifications, or the desire to improve reaction specificity. This guide provides a comprehensive comparison of common dATP alternatives, offering insights into their performance, supporting experimental data, and detailed methodologies to assist researchers in selecting the optimal nucleotide for their specific needs.
Key dATP Alternatives and Their Applications
Several modified dATP analogs have been developed to overcome the limitations of standard dATP. The most prominent among these are 7-deaza-dATP, N⁶-methyl-dATP, and dATPαS. Each of these analogs possesses unique properties that make them suitable for different DNA amplification techniques.
-
7-deaza-dATP: This analog is primarily used to amplify DNA templates with high guanine-cytosine (GC) content. The nitrogen at position 7 of the adenine base is replaced with a carbon atom, which reduces the formation of secondary structures in GC-rich regions, thereby improving the efficiency and fidelity of the amplification process.[1][2][3]
-
N⁶-methyl-dATP: This modified nucleotide is an analog of a naturally occurring DNA modification. It is a valuable tool for studying DNA methylation and its impact on protein-DNA interactions. In DNA amplification, it can be used to investigate the effects of methylation on polymerase activity and fidelity.[4][5][6]
-
dATPαS (Deoxyadenosine 5'-O-(1-thiotriphosphate)): This analog contains a sulfur atom in place of an oxygen atom on the alpha-phosphate. The Sp-isomer of dATPαS is generally recognized by DNA polymerases and can be incorporated into the growing DNA strand.[7][8][9] The resulting phosphorothioate linkage is resistant to cleavage by some nucleases, which can be advantageous in certain downstream applications. It is also used in techniques like pyrosequencing.[8]
Performance Comparison of dATP Alternatives
The choice of a dATP alternative can significantly impact the yield, fidelity, and specificity of DNA amplification. The following tables summarize the available quantitative data on the performance of these analogs in comparison to standard dATP.
Table 1: Comparison of PCR Performance with dATP and 7-deaza-dGTP (as an analog for 7-deaza-dATP)
| Feature | Standard dNTPs | dNTPs with 7-deaza-dGTP | Reference |
| Amplification of GC-rich p16INK4A promoter | Unspecific byproducts | Clearly visible specific 140 bp product | [1] |
| Sequencing of GC-rich HUMARA exon 1 | Unreadable regions | Readable sequence | [1] |
Note: While this data is for 7-deaza-dGTP, similar improvements in reducing secondary structures are expected with 7-deaza-dATP in AT-rich regions, though direct comparative quantitative data for 7-deaza-dATP is limited in the provided search results.
Table 2: Kinetic Parameters of dATP and N⁶-methyl-dATP Incorporation
| Nucleotide | DNA Polymerase | Km (μM) | kcat (s-1) | Catalytic Efficiency (kcat/Km) (μM-1s-1) | Reference |
| dATP | E. coli DNA Polymerase I (Klenow) | ~0.8 | - | - | [10] |
| O⁶-methyldeoxyguanosine triphosphate (analogous to N⁶-methyl-dATP) | E. coli DNA Polymerase I (Klenow) | ~6 | - | - | [10] |
Note: This table presents data for O⁶-methyldeoxyguanosine triphosphate as a proxy for N⁶-methyl-dATP due to the limited direct comparative kinetic data for N⁶-methyl-dATP in the search results. The data suggests that the modified nucleotide has a higher Km, indicating lower binding affinity to the polymerase compared to the natural dATP.
Table 3: Stereoselectivity of DNA Polymerase β for dATPαS Isomers
| Nucleotide | Metal Ion | kpol (s-1) | Kd,app (μM) | Stereoselectivity (Sp/Rp ratio) | Reference |
| dATP | Mg2+ | - | - | - | [7] |
| Rp-dATPαS | Mg2+ | - | - | - | [7] |
| Sp-dATPαS | Mg2+ | - | - | 57.5 | [7] |
| Rp-dATPαS | Mn2+ | - | - | - | [7] |
| Sp-dATPαS | Mn2+ | - | - | 7.6 | [7] |
| Rp-dATPαS | Cd2+ | - | - | - | [7] |
| Sp-dATPαS | Cd2+ | - | - | 21 | [7] |
Note: This table highlights the preference of DNA polymerase β for the Sp-isomer of dATPαS. The stereoselectivity is influenced by the type of metal ion present in the reaction.
Experimental Protocols
Protocol 1: PCR Amplification of GC-Rich DNA using 7-deaza-dGTP
This protocol is adapted from a study on the amplification of the human p16INK4A promoter and sequencing of the HUMARA exon 1.[1] A similar approach can be taken for using 7-deaza-dATP.
Reaction Mixture:
| Component | Final Concentration |
| 10x PCR Buffer | 1x |
| dATP, dCTP, dTTP | 200 µM each |
| dGTP:7-deaza-dGTP mix | 1:3 ratio (e.g., 50 µM dGTP: 150 µM 7-deaza-dGTP) |
| Forward Primer | 0.5 µM |
| Reverse Primer | 0.5 µM |
| Taq DNA Polymerase | 1-2.5 units |
| Template DNA | 1-100 ng |
| Nuclease-free water | to final volume |
Thermal Cycling Conditions for p16INK4A (140 bp product):
-
Initial Denaturation: 94°C for 5 minutes (Taq) or 12 minutes (AmpliTaq Gold)
-
35 Cycles:
-
Denaturation: 94°C for 20 seconds
-
Annealing: 65°C for 20 seconds
-
Extension: 72°C for 20 seconds
-
-
Final Extension: 72°C for 2 minutes
Thermal Cycling Conditions for HUMARA exon 1:
-
Initial Denaturation: 94°C for 5 minutes (Taq) or 12 minutes (AmpliTaq Gold)
-
35 Cycles:
-
Denaturation: 94°C for 20 seconds
-
Annealing: 63.6°C for 20 seconds
-
Extension: 65°C for 1 minute
-
-
Final Extension: 72°C for 6 minutes
Protocol 2: General Considerations for Using N⁶-methyl-dATP in PCR
This protocol provides general guidelines based on product datasheets and related literature.[5][6][11]
Reaction Mixture:
-
It is recommended to substitute 10-50% of the total dATP with N⁶-methyl-dATP to balance incorporation efficiency and the desired methylation effect.[5]
-
Start with a standard PCR reaction setup and empirically titrate the concentration of N⁶-methyl-dATP.
Optimization:
-
Polymerase Selection: High-fidelity polymerases like Phusion or Q5 generally perform well with N⁶-methyl-dATP. Some Taq variants may require modified buffer conditions.[5]
-
Reaction Time: If reduced processivity is observed, consider extending the reaction time by 10-20% or increasing the enzyme concentration by 1.5-fold.[11]
-
Stability: N⁶-methyl-dATP is sensitive to hydrolysis. Prepare fresh aliquots for each experiment and store at -20°C, avoiding repeated freeze-thaw cycles.[5]
Protocol 3: Incorporation of dATPαS in DNA Polymerase Reactions
This protocol is based on a pre-steady-state kinetic analysis of dATPαS incorporation by DNA polymerase β.[7]
Reaction Mixture:
| Component | Final Concentration |
| Reaction Buffer | (Specific to the polymerase) |
| Sp-dATPαS | Variable (for kinetic analysis) |
| dCTP, dGTP, dTTP | Equimolar to Sp-dATPαS |
| Primer-template DNA | (Specific to the experiment) |
| DNA Polymerase β | (Specific to the experiment) |
| Mg2+, Mn2+, or Cd2+ | (As required for the experiment) |
Reaction Conditions:
-
The reaction is typically carried out at the optimal temperature for the specific DNA polymerase.
-
For kinetic analysis, the rate of polymerization (kpol) and the apparent dissociation constant (Kd,app) are measured.
Visualizing Experimental Workflows and Concepts
Workflow for Comparing dATP and its Analogs in PCR
Caption: Workflow for comparing the performance of dATP and its analogs in PCR.
Mechanism of 7-deaza-dATP in Preventing Secondary Structures
Caption: Comparison of standard and 7-deaza-dGTP base pairing.
Polymerase Interaction with dATP vs. Modified dATP
Caption: Conceptual diagram of DNA polymerase interaction with dATP vs. a modified analog.
References
- 1. 7-Deaza-2`-deoxyguanosine allows PCR and sequencing reactions from CpG islands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-Deaza Purines - Jena Bioscience [jenabioscience.com]
- 3. Chemical Variant of 7-deaza-dGTP for Improved GC-rich PCR and Amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N6-Methyl-dATP, Nucleotides & Nucleosides for DNA (De)Methylation - Jena Bioscience [jenabioscience.com]
- 5. ntpset.com [ntpset.com]
- 6. jenabioscience.com [jenabioscience.com]
- 7. DNA polymerase beta: pre-steady-state kinetic analyses of dATP alpha S stereoselectivity and alteration of the stereoselectivity by various metal ions and by site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sp-dATP-α-S BIOLOG Life Science Institute [biolog.de]
- 9. mybiosource.com [mybiosource.com]
- 10. Kinetics of incorporation of O6-methyldeoxyguanosine monophosphate during in vitro DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ntpset.com [ntpset.com]
A Researcher's Guide to Evaluating Commercial dATP: A Performance Comparison
For researchers, scientists, and professionals in drug development, the quality of deoxyadenosine triphosphate (dATP) is paramount for the success of critical molecular biology applications, from PCR to next-generation sequencing. The market offers dATP from a multitude of commercial suppliers, each claiming high purity and performance. This guide provides a framework for objectively comparing the performance of dATP from different sources, complete with detailed experimental protocols and illustrative data to aid in making an informed purchasing decision.
Key Performance Parameters
The quality of a dATP solution can be assessed based on several key parameters. An ideal dATP product should exhibit high purity, accurate concentration, excellent stability, and robust performance in enzymatic reactions.
-
Purity: The absence of contaminants such as other nucleotides (dNDPs, dNMPs), modified bases, heavy metals, and DNases is critical. High-performance liquid chromatography (HPLC) is the gold standard for assessing chemical purity.
-
Concentration Accuracy: The stated concentration on the vial should be accurate. This is typically verified using UV spectrophotometry by measuring absorbance at 259 nm.
-
Stability: dATP solutions should be stable under recommended storage conditions and resilient to degradation during experimental handling, such as multiple freeze-thaw cycles.
-
Functional Performance: The ultimate test is how well the dATP performs in common laboratory applications. This is often evaluated by assessing efficiency, yield, and fidelity in PCR, qPCR, and DNA sequencing reactions.
Experimental Comparison Workflow
The following diagram outlines a logical workflow for a comprehensive comparison of dATP from various commercial suppliers.
Caption: Workflow for comparative evaluation of dATP from different suppliers.
Experimental Protocols
Below are detailed methodologies for the key experiments outlined in the workflow.
Protocol 1: Purity Assessment by HPLC
This protocol assesses the chemical purity of the dATP solution.
-
System: An HPLC system equipped with a UV detector and an anion-exchange column.
-
Mobile Phase: A gradient of low-salt buffer (e.g., 20 mM Tris-HCl, pH 8.0) and high-salt buffer (e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.0).
-
Sample Preparation: Dilute the dATP stock from each supplier to a final concentration of 1 mM in nuclease-free water.
-
Injection: Inject 20 µL of the diluted sample.
-
Detection: Monitor the eluent at 259 nm.
-
Analysis: Calculate the purity by dividing the area of the dATP peak by the total area of all peaks in the chromatogram.
Protocol 2: Concentration Verification by UV Spectrophotometry
This protocol verifies the concentration of the dATP stock.
-
Blank: Use the buffer in which the dATP is supplied (typically nuclease-free water or TE buffer) as the blank.
-
Sample Preparation: Prepare a 1:100 dilution of the dATP stock (e.g., 5 µL of 100 mM dATP in 495 µL of buffer).
-
Measurement: Measure the absorbance (A) of the diluted sample at 259 nm using a spectrophotometer.
-
Calculation: Calculate the concentration using the Beer-Lambert law: Concentration (M) = A / (ε × l), where the molar extinction coefficient (ε) for dATP at 259 nm and pH 7.0 is 15,400 M⁻¹cm⁻¹, and l is the path length (typically 1 cm). Multiply the result by the dilution factor (100).
Protocol 3: Functional Performance in qPCR
This protocol evaluates dATP performance by measuring the efficiency of a qPCR reaction.
-
Master Mix Preparation: For each dATP supplier, prepare a qPCR master mix containing a DNA template (e.g., a plasmid with a known target sequence), primers, DNA polymerase, and a standard dNTP mix where the dATP component is from the supplier being tested.
-
Reaction Setup: Prepare a 5-point, 10-fold serial dilution of the DNA template. Set up qPCR reactions for each dilution in triplicate for each dATP source.
-
Thermocycling: Run the reactions on a calibrated qPCR instrument using a standard amplification protocol.
-
Analysis: For each dATP supplier, plot the quantification cycle (Cq) values against the log of the template concentration. Calculate the PCR efficiency (E) from the slope of the standard curve using the formula: E = (10^(-1/slope) - 1) × 100%.
Comparative Performance Data (Illustrative)
The following tables summarize illustrative data from a hypothetical comparison of dATP from three commercial suppliers.
Table 1: Quality Control Analysis
| Supplier | Stated Conc. (mM) | Measured Conc. (mM) | Purity by HPLC (%) |
| Supplier A | 100 | 99.5 | 99.8 |
| Supplier B | 100 | 92.1 | 98.5 |
| Supplier C | 100 | 101.2 | 99.1 |
Table 2: Functional qPCR Assay Results
| Supplier | qPCR Standard Curve Slope | R² Value | PCR Efficiency (%) |
| Supplier A | -3.33 | 0.998 | 99.7 |
| Supplier B | -3.55 | 0.991 | 91.3 |
| Supplier C | -3.40 | 0.996 | 96.8 |
Mechanism: dATP in DNA Polymerization
The fidelity and efficiency of DNA polymerization are directly dependent on the quality of the dNTPs supplied. The diagram below illustrates the incorporation of dATP into a growing DNA strand by DNA polymerase.
Caption: Role of dATP in DNA polymerase-catalyzed strand elongation.
Conclusion
Based on this illustrative evaluation, Supplier A demonstrates superior performance across all metrics. Its dATP exhibits high purity, accurate concentration, and results in the highest qPCR efficiency, indicating robust performance in enzymatic reactions. While Supplier C provides a viable alternative, the significant deviation in concentration and lower PCR efficiency from Supplier B's product suggest potential quality control issues that could compromise experimental outcomes.
This guide provides a robust framework for performing an in-house evaluation of dATP from different suppliers. By conducting these, or similar, empirical tests, research teams can ensure the quality and reliability of their most fundamental reagents, leading to more consistent and reproducible scientific results.
A Comparative Guide to the Validation of dATP Purity by HPLC Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of 2'-deoxyadenosine 5'-triphosphate (dATP) purity is paramount for the reliability and reproducibility of a multitude of molecular biology applications, including polymerase chain reaction (PCR), DNA sequencing, and the development of nucleotide-based therapeutics. High-performance liquid chromatography (HPLC) stands as a cornerstone technique for this purpose, offering high resolution and sensitivity. This guide provides a comprehensive comparison of ion-pair reversed-phase HPLC (IP-RPLC) with alternative methods for dATP purity validation, supported by experimental protocols and data to aid researchers in selecting the most appropriate method for their needs.
Comparison of Analytical Methods for dATP Purity Assessment
The selection of an analytical method for dATP purity is a critical decision that balances the need for resolution, sensitivity, and throughput. While IP-RPLC is a widely adopted and robust method, other techniques such as capillary electrophoresis (CE) and ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy offer orthogonal approaches with distinct advantages.
| Parameter | Ion-Pair Reversed-Phase HPLC (IP-RPLC) | Capillary Electrophoresis (CE) | ³¹P Nuclear Magnetic Resonance (³¹P NMR) | Enzymatic Assay (Luciferase-based) |
| Principle | Separation based on hydrophobicity and ionic interactions. | Separation based on charge-to-size ratio in an electric field.[1] | Quantitative analysis based on the nuclear magnetic resonance of the phosphorus-31 nucleus.[2][3] | Indirect quantification of dATP by converting it to ATP, which is then measured via a light-producing luciferase reaction.[4] |
| Primary Measurement | Peak area of dATP and impurities in a chromatogram. | Migration time and peak area of dATP and impurities in an electropherogram. | Integral of the phosphorus signals corresponding to dATP and phosphate-containing impurities. | Luminescence signal proportional to the amount of ATP generated. |
| Resolution | High resolution, capable of separating dATP from its hydrolysis products (dADP, dAMP) and other nucleotide impurities.[5] | Very high resolution, particularly for charged species.[1][6] | Lower resolution for complex mixtures compared to chromatographic methods, but excellent for identifying and quantifying different phosphate species. | Not a separation-based method; provides a total concentration of dATP that can be converted to ATP. |
| Limit of Detection (LOD) | Typically in the low ng/mL range.[7] | Can be lower than HPLC, reaching the pg/mL range with appropriate detectors.[6] | Generally higher than HPLC and CE, in the µg/mL to mg/mL range.[3] | Extremely low, capable of detecting picomolar to femtomolar concentrations of ATP. |
| Limit of Quantification (LOQ) | Typically in the low to mid ng/mL range.[7] | Can be lower than HPLC. | Generally higher than HPLC and CE.[3] | Extremely low, in the picomolar to nanomolar range. |
| Quantitative Accuracy | High, with appropriate calibration standards. | High, with appropriate calibration standards. | High, can be used for absolute quantification with an internal standard.[3] | High, with a standard curve of known ATP concentrations. |
| Throughput | Moderate, with typical run times of 15-30 minutes per sample. | High, with rapid analysis times, often under 10 minutes.[1] | Low, requires longer acquisition times for good signal-to-noise, especially for low concentration samples. | High, suitable for microplate formats and high-throughput screening. |
| Common Impurities Detected | dADP, dAMP, other deoxynucleoside triphosphates (dNTPs), pyrophosphate. | dADP, dAMP, other charged impurities. | Different phosphate-containing species (e.g., pyrophosphate, monophosphate). | Does not directly detect impurities, but their presence can be inferred if they interfere with the enzymatic conversion. |
Experimental Protocols
Ion-Pair Reversed-Phase HPLC (IP-RPLC) for dATP Purity Analysis
This protocol outlines a general method for the analysis of dATP purity using ion-pair reversed-phase HPLC.
1. Materials and Reagents:
-
dATP sample
-
dATP, dADP, and dAMP analytical standards
-
HPLC grade acetonitrile (ACN)
-
HPLC grade water
-
Potassium phosphate monobasic (KH₂PO₄)
-
Potassium phosphate dibasic (K₂HPO₄)
-
Tetrabutylammonium hydrogen sulfate (TBAHS) as the ion-pairing agent.[5]
-
Phosphoric acid for pH adjustment
2. Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
3. Mobile Phase Preparation:
-
Mobile Phase A (Aqueous Buffer): Prepare a 100 mM potassium phosphate buffer (pH 6.0-7.0).[5] Add 5-10 mM TBAHS to the buffer. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B (Organic Modifier): Acetonitrile.
4. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 259 nm
-
Injection Volume: 10 µL
-
Gradient Elution:
-
0-5 min: 100% Mobile Phase A
-
5-20 min: Linear gradient from 0% to 50% Mobile Phase B
-
20-25 min: Hold at 50% Mobile Phase B
-
25-30 min: Return to 100% Mobile Phase A and equilibrate for the next injection.
-
5. Sample and Standard Preparation:
-
Prepare a stock solution of the dATP sample in HPLC grade water at a concentration of approximately 1 mg/mL.
-
Prepare a series of working standards of dATP, dADP, and dAMP in HPLC grade water for calibration and system suitability checks.
6. Data Analysis:
-
Identify the peaks corresponding to dATP, dADP, and dAMP based on their retention times compared to the analytical standards.
-
Calculate the purity of the dATP sample by dividing the peak area of dATP by the total peak area of all components in the chromatogram and multiplying by 100.
Enzymatic Assay for dATP Quantification (Adapted from Luciferase-based ATP Assay)
This protocol describes a method to quantify dATP by first converting it to ATP, which is then measured using a luciferase-based assay.[4]
1. Principle:
-
Step 1 (Conversion of dATP to ATP): An enzyme such as a nucleoside diphosphate kinase can be used to transfer the gamma-phosphate from a donor triphosphate (like GTP) to dADP (which can be generated from dATP). Alternatively, and more simply for quantification, dATP can be treated as equivalent to ATP in many luciferase reactions, although with potentially different kinetics. For a more accurate quantification, a standard curve using dATP should be prepared.
-
Step 2 (Luciferase Reaction): The generated ATP reacts with D-luciferin in the presence of luciferase to produce light. The amount of light is proportional to the amount of ATP.
2. Materials and Reagents:
-
dATP sample
-
ATP standard for calibration
-
Luciferase/luciferin reagent (commercially available kits)
-
Assay buffer (e.g., Tris or HEPES buffer, pH 7.75, containing Mg²⁺)
3. Instrumentation:
-
Luminometer or a microplate reader with luminescence detection capabilities.
4. Assay Protocol (96-well plate format):
-
Standard Curve Preparation: Prepare a serial dilution of ATP standard in assay buffer to generate a standard curve (e.g., 1 µM to 1 pM).
-
Sample Preparation: Dilute the dATP sample in assay buffer to a concentration that falls within the linear range of the ATP standard curve.
-
Assay Procedure:
-
Equilibrate the luciferase/luciferin reagent and samples/standards to room temperature.
-
Add 50 µL of each standard or sample to the wells of a white, opaque 96-well plate.
-
Add 50 µL of the luciferase/luciferin reagent to each well.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
5. Data Analysis:
-
Construct a standard curve by plotting the luminescence values against the corresponding ATP concentrations.
-
Determine the concentration of ATP in the dATP sample by interpolating its luminescence value from the standard curve. This will be an estimate of the dATP concentration. For higher accuracy, a dATP standard curve should be used.
Visualizing the Workflow and Validation Process
To better illustrate the experimental and logical workflows, the following diagrams are provided.
Caption: Experimental workflow for dATP purity analysis using HPLC.
Caption: Logical relationship of the dATP validation process.
References
- 1. ibisscientific.com [ibisscientific.com]
- 2. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 3. mdpi.com [mdpi.com]
- 4. med.emory.edu [med.emory.edu]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Comparing Capillary Electrophoresis with HPLC: Efficiency and Resolution [labx.com]
- 7. medicinescience.org [medicinescience.org]
Resolving DNA Sequencing Compressions: A Comparative Guide to dATP and 7-deaza-dATP
For researchers, scientists, and drug development professionals engaged in DNA sequencing, achieving high accuracy and read length is paramount. However, a common artifact known as "band compression" can obscure results, particularly in GC-rich regions or sequences prone to secondary structures. This guide provides a detailed comparison of standard deoxyadenosine triphosphate (dATP) and its analog, 7-deaza-dATP, in resolving these compressions during Sanger sequencing, supported by experimental principles.
DNA band compressions arise from the formation of secondary structures, such as hairpin loops, in the single-stranded DNA fragments during gel electrophoresis.[1][2][3] These structures, stabilized by non-canonical Hoogsteen base pairing in addition to standard Watson-Crick pairing, migrate faster through the gel, leading to incorrect base calling.[2] This phenomenon is a significant obstacle to obtaining accurate sequence data, especially in regions with specific sequence motifs like 5′-YGN1–2AR-3′.[1]
A highly effective solution to this problem is the substitution of dATP with its analog, 7-deaza-dATP, in the sequencing reaction. The replacement of the nitrogen at the 7th position of the purine ring with a carbon atom in 7-deaza-dATP prevents the formation of Hoogsteen hydrogen bonds, thereby destabilizing the secondary structures that cause compressions.[3] This modification does not interfere with the Watson-Crick base pairing essential for accurate DNA synthesis by DNA polymerase.[3]
Performance Comparison: dATP vs. 7-deaza-dATP in Sanger Sequencing
The use of 7-deaza-dATP has been demonstrated to significantly improve the quality of DNA sequencing data by eliminating most band compressions without compromising sequencing performance.[1][4]
| Feature | Standard dATP | 7-deaza-dATP |
| Compression Resolution | Prone to band compressions, especially in GC-rich regions and specific sequence motifs, leading to ambiguous base calling. | Effectively eliminates or significantly reduces band compressions by preventing the formation of secondary DNA structures.[1][4] |
| Sequencing Accuracy | Accuracy can be compromised in regions with compressions, leading to incorrect base calls. | Higher accuracy in base assignment, particularly in regions prone to secondary structure formation.[4] |
| Read Length | Compressions can lead to premature signal loss, potentially shortening the effective read length. | Does not negatively impact the readable length of the sequence, with readability maintained for over 1000 bases in some studies.[1] |
| Band Uniformity | Can result in non-uniform band intensity, complicating analysis. | Promotes a higher degree of uniformity in the frequency of chain termination reactions, resulting in more consistent band patterns.[4] |
| Compatibility | Standard component of sequencing reactions. | Compatible with thermostable DNA polymerases used in cycle sequencing.[1] Can be used in conjunction with other nucleotide analogs like 7-deaza-dGTP for enhanced resolution.[4] |
Mechanism of Compression Resolution
The key to 7-deaza-dATP's effectiveness lies in its structural modification. The diagram below illustrates how this analog prevents the formation of secondary structures that lead to band compressions.
Experimental Protocol: Sanger Sequencing with 7-deaza-dATP
This protocol outlines the key steps for cycle sequencing using a fluorescent dye-terminator approach, highlighting the substitution of dATP with 7-deaza-dATP. This method is applicable for sequencing plasmid DNA or purified PCR products.
I. Primer Annealing
-
Prepare the Template-Primer Mix: In a sterile microcentrifuge tube, combine the following:
-
Purified DNA template (200-500 ng of plasmid DNA or 20-80 ng of PCR product)
-
Sequencing primer (3.2 pmol)
-
Nuclease-free water to a final volume of 12 µL.
-
-
Annealing: Gently vortex the tube and centrifuge briefly. If using double-stranded DNA, denature at 96°C for 2 minutes, then immediately place on ice for 2 minutes to anneal the primer.
II. Sequencing Reaction Setup
-
Prepare the Sequencing Master Mix: The master mix typically contains a thermostable DNA polymerase, buffer, and dideoxynucleotides (ddNTPs) labeled with fluorescent dyes.
-
Prepare the Nucleotide Mix: Prepare a dNTP mix containing dCTP, dGTP, dTTP, and crucially, 7-deaza-dATP in place of dATP. The final concentration of each dNTP should be optimized according to the polymerase manufacturer's instructions.
-
Combine for Reaction: In a new tube, for each sequencing reaction, combine:
-
Annealed template-primer mix (12 µL)
-
Sequencing Master Mix (e.g., 4 µL)
-
dNTP mix with 7-deaza-dATP (e.g., 4 µL)
-
III. Cycle Sequencing
Perform thermal cycling as follows (example conditions, may need optimization):
-
Initial Denaturation: 96°C for 1 minute
-
25-30 Cycles:
-
96°C for 10 seconds (Denaturation)
-
50°C for 5 seconds (Annealing)
-
60°C for 4 minutes (Extension)
-
-
Final Hold: 4°C
IV. Post-Reaction Cleanup
-
Remove Unincorporated Dye Terminators: Purify the extension products to remove unincorporated ddNTPs, dNTPs, and primers. This can be achieved using methods such as ethanol/EDTA precipitation or column purification.
V. Capillary Electrophoresis and Data Analysis
-
Resuspend the Sample: Resuspend the purified DNA fragments in a formamide-based loading buffer.
-
Denature: Heat the sample at 95°C for 5 minutes to denature the DNA, then immediately chill on ice.
-
Electrophoresis: Load the sample onto an automated capillary electrophoresis DNA sequencer. The fragments are separated by size, and the fluorescent dye on the terminating ddNTP is detected by a laser.
-
Data Analysis: The sequencing software generates an electropherogram, where each peak corresponds to a specific base in the DNA sequence.
The following diagram outlines the general workflow for Sanger sequencing, indicating the critical step where 7-deaza-dATP is incorporated.
References
A Comparative Analysis of dATP and its Analogs in Polymerase Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of deoxyadenosine triphosphate (dATP) and its analogs in various polymerase reactions. Understanding the substrate efficiency, fidelity, and processivity of these analogs with different DNA polymerases is critical for their application in molecular biology, diagnostics, and therapeutic development. This document summarizes key performance data, details relevant experimental protocols, and presents visual workflows to facilitate the selection and use of dATP analogs in research and drug discovery.
Introduction
Deoxyadenosine triphosphate (dATP) is one of the four canonical building blocks of DNA. In recent years, a plethora of dATP analogs have been synthesized with modifications to the nucleobase, sugar moiety, or triphosphate chain. These analogs serve as powerful tools for a wide range of applications, including DNA sequencing, PCR, site-directed mutagenesis, and the development of antiviral and anticancer therapies. The utility of a given dATP analog is largely dictated by its ability to be efficiently and accurately incorporated into a growing DNA strand by a DNA polymerase. This guide offers a comparative analysis of the performance of several key dATP analogs in polymerase reactions, providing researchers with the necessary data to select the optimal analog for their specific application.
Comparative Performance of dATP Analogs
The incorporation of dATP analogs in place of dATP by DNA polymerases is highly dependent on both the specific analog and the polymerase used. The following tables summarize the available quantitative data on the relative incorporation efficiency, fidelity, and effects on processivity for several common dATP analogs.
Table 1: Relative Incorporation Efficiency of dATP Analogs
| dATP Analog | DNA Polymerase | Relative Incorporation Efficiency (Compared to dATP) | Notes |
| 2-Chloro-2'-deoxyadenosine-5'-triphosphate (CldATP) | HIV-1 Reverse Transcriptase (RT) | High | Efficiently incorporated.[1] |
| Avian Myeloblastosis Virus (AMV) RT | High | Similar to HIV-1 RT in its efficient utilization of CldATP.[1] | |
| Klenow Fragment (E. coli DNA Pol I) | Intermediate | Shows a moderate ability to incorporate CldATP.[1] | |
| Sequenase™ (Modified T7 DNA Pol) | Intermediate | Exhibits an intermediate capacity for CldATP incorporation.[1] | |
| Human DNA Polymerase α | Moderate | Substitutes CldATP for dATP with moderate efficiency but can cause pausing.[1] | |
| Human DNA Polymerase β | Low to Moderate | CldATP acts as a better inhibitor than a substrate, limiting chain extension.[1] | |
| α-thio-dATP | Klenow Fragment (KF) | Slower than dATP | The α-thio substitution increased the time for nucleotide recognition.[2] |
| 2-aminopurine-deoxyriboside-triphosphate (2-APTP) | Klenow Fragment (KF) | Slower than dATP | Incorporation rates were comparable to the slowest rates observed for native dGTP incorporation.[2] |
| T7 DNA polymerase (exo-) | Varies by sequence context | The extent of incorporation is highly dependent on the local DNA sequence.[3][4] | |
| 2-Substituted dATP derivatives (e.g., 2-vinyl, 2-ethynyl) | KOD XL, Vent(exo-), Bst | Good | Derivatives with smaller substituents are generally good substrates.[5] |
| 2-Phenyl-dATP | KOD XL, Vent(exo-), Bst | Not a substrate | The bulky phenyl group prevents incorporation.[5] |
Table 2: Fidelity of DNA Polymerases with dATP Analogs
| dATP Analog | DNA Polymerase | Effect on Fidelity | Notes |
| 2-Chloro-2'-deoxyadenosine-5'-triphosphate (CldATP) | Human DNA Polymerase α | Some misincorporation | Can misincorporate CldATP for G or T, but rarely for C.[1] |
| 2-aminopurine-deoxyriboside-triphosphate (2-APTP) | T4 DNA Polymerase | Increased misincorporation | Can be incorporated opposite cytosine, leading to A:T to G:C transitions. |
| E. coli DNA Polymerase I | Less pronounced sequence bias | Shows less variation in incorporation at different sites compared to T4 polymerases.[4] |
Table 3: Effects of dATP Analogs on Polymerase Processivity
| dATP Analog | DNA Polymerase | Effect on Processivity | Notes |
| 2-Chloro-2'-deoxyadenosine-5'-triphosphate (CldATP) | Human DNA Polymerase α | Increased pausing | CldATP incorporation leads to more frequent and pronounced pausing during DNA synthesis compared to dATP.[1] |
| Human DNA Polymerase β | Significant chain termination | CldATP acts as a more effective inhibitor, leading to limited chain extension.[1] |
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the performance of dATP analogs in polymerase reactions.
1. Primer Extension Assay for Single Nucleotide Incorporation Kinetics
This assay is used to measure the rate of incorporation of a single dATP analog molecule opposite a specific template base.
-
Materials:
-
Purified DNA polymerase of interest.
-
5'-radiolabeled ([γ-32P]ATP) or fluorescently labeled primer.
-
Unlabeled DNA template containing a single target site for incorporation.
-
dATP analog and natural dNTPs (dATP, dCTP, dGTP, dTTP) of high purity.
-
Reaction buffer specific to the DNA polymerase.
-
Quench solution (e.g., 95% formamide, 20 mM EDTA).
-
Denaturing polyacrylamide gel (e.g., 15-20%).
-
TBE buffer (Tris/Borate/EDTA).
-
Phosphorimager or fluorescence scanner.
-
-
Procedure:
-
Primer-Template Annealing: Mix the labeled primer and template DNA in a 1:1.5 molar ratio in annealing buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, 1 mM EDTA, pH 8.0). Heat to 95°C for 5 minutes and then slowly cool to room temperature to allow for annealing.
-
Reaction Setup: Prepare a series of reaction mixtures on ice. Each reaction should contain the annealed primer-template duplex, the specific DNA polymerase in its recommended reaction buffer, and varying concentrations of the dATP analog. A control reaction with varying concentrations of dATP should be run in parallel to determine the baseline incorporation kinetics.[1] The concentration of the DNA polymerase should be significantly lower than the concentration of the primer-template to ensure steady-state conditions.[1]
-
Initiation and Quenching: Initiate the reactions by transferring the tubes to a water bath or heat block at the optimal temperature for the DNA polymerase. At specific time points (e.g., 1, 2, 5, 10 minutes), quench the reactions by adding an equal volume of quench solution.[1]
-
Gel Electrophoresis: Denature the samples by heating at 95°C for 5 minutes and then load them onto a denaturing polyacrylamide gel. Run the gel until the primer and extended products are well-separated.
-
Data Analysis: Visualize the gel using a phosphorimager or fluorescence scanner. Quantify the intensity of the bands corresponding to the unextended primer and the extended product. The rate of the reaction can be determined by plotting the fraction of extended primer over time. Kinetic parameters (Km and kcat) can be calculated by fitting the initial rates at different substrate concentrations to the Michaelis-Menten equation.
-
2. PCR-Based Assay for Substrate Efficiency and Fidelity
This assay assesses the ability of a dATP analog to support DNA amplification in a polymerase chain reaction (PCR) and can be used to evaluate its impact on fidelity.
-
Materials:
-
Thermostable DNA polymerase (e.g., Taq, Pfu, KOD).
-
DNA template (e.g., plasmid DNA).
-
Forward and reverse primers.
-
dATP analog and natural dNTPs (dCTP, dGTP, dTTP).
-
PCR buffer.
-
Agarose gel and electrophoresis equipment.
-
DNA sequencing reagents and equipment.
-
-
Procedure:
-
Reaction Setup: Prepare PCR reactions where dATP is partially or fully replaced by the dATP analog at various concentrations.[6] Include positive control reactions with only natural dNTPs and negative controls without polymerase or template.
-
PCR Amplification: Perform PCR using standard thermal cycling conditions, with potential optimization of annealing and extension times and temperatures to accommodate the analog.
-
Analysis of Amplification Efficiency: Analyze the PCR products by agarose gel electrophoresis. The intensity of the product band indicates the efficiency with which the analog supports amplification.
-
Fidelity Assessment: To assess fidelity, the PCR products can be cloned and sequenced. The mutation frequency in the presence of the dATP analog is then compared to that of the control reaction with natural dATP.
-
Visualizations
Caption: Workflow for the comparative analysis of dATP analogs.
Caption: Key steps in dNTP incorporation by DNA polymerase.
References
- 1. benchchem.com [benchchem.com]
- 2. Processive Incorporation of Deoxynucleoside Triphosphate Analogs by Single-Molecule DNA Polymerase I (Klenow Fragment) Nanocircuits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Altering DNA polymerase incorporation fidelity by distorting the dNTP binding pocket with a bulky carcinogen-damaged template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influence of local nucleotide sequence on substitution of 2-aminopurine for adenine during deoxyribonucleic acid synthesis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2‐Substituted dATP Derivatives as Building Blocks for Polymerase‐Catalyzed Synthesis of DNA Modified in the Minor Groove - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
The Critical Role of dATP Quality in Next-Generation Sequencing Data Accuracy: A Comparative Guide
For researchers, scientists, and drug development professionals, the pursuit of accurate and reliable next-generation sequencing (NGS) data is paramount. While many factors can influence the outcome of a sequencing run, the quality of the deoxyadenosine triphosphate (dATP), a fundamental building block of DNA, plays a pivotal, yet often overlooked, role. This guide provides a comprehensive comparison of how dATP quality can impact sequencing data accuracy, supported by experimental methodologies to empower researchers to assess and select the optimal reagents for their critical applications.
Impact of dATP Quality on Key Sequencing Metrics
The quality of dATP can directly influence several critical sequencing metrics. Understanding these relationships is key to troubleshooting and optimizing NGS workflows.
| Metric | High-Quality dATP | Low-Quality dATP |
| Phred Quality Score (Q-score) | Consistently high Q-scores (e.g., >Q30), indicating a low probability of base calling errors.[1][2][3] | Lower Q-scores, suggesting a higher likelihood of incorrect base calls and reduced confidence in the data.[1][2] |
| Error Rate | Low base calling error rates, leading to higher fidelity and more accurate representation of the input sample. | Increased substitution, insertion, and deletion errors due to polymerase misincorporation.[4] |
| Coverage Uniformity | Even and consistent coverage across the genome or target regions. | Biased coverage, with certain regions being over- or under-represented, potentially due to sequence-specific polymerase inhibition by impurities. |
| Library Yield | Optimal library yields due to efficient polymerase activity. | Reduced library yields as impurities can inhibit DNA polymerase, leading to inefficient amplification.[4] |
| Adapter Dimer Formation | Minimal formation of adapter dimers. | Increased adapter dimer formation can occur if polymerase activity is suboptimal, leading to a higher proportion of non-informative reads. |
Experimental Protocols for Assessing dATP Quality
To ensure the reliability of sequencing data, it is crucial to have robust methods for evaluating the quality of dATP. Below are detailed protocols for key experiments that can be used to compare dATP from different suppliers or to qualify new batches of reagents.
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of dNTPs. It separates the dATP from potential impurities, such as other dNTPs, dNDPs, dNMPs, and modified nucleotides.[5][6]
Methodology:
-
Sample Preparation: Prepare a standard solution of high-purity dATP at a known concentration. Prepare solutions of the dATP samples to be tested at the same concentration.
-
HPLC System: Utilize a reverse-phase HPLC system with a C18 column.
-
Mobile Phase: Use a gradient of a suitable buffer system (e.g., triethylammonium acetate) and an organic solvent (e.g., acetonitrile).
-
Detection: Monitor the elution profile using a UV detector at 254 nm.
-
Data Analysis: Compare the chromatograms of the test samples to the standard. The presence of additional peaks in the test samples indicates the presence of impurities. Quantify the purity by calculating the area of the dATP peak relative to the total area of all peaks. A purity of >99% is generally recommended for sequencing applications.[6]
Protocol 2: Functional Assessment in a Sequencing Workflow
The ultimate test of dATP quality is its performance in an actual NGS workflow. This protocol outlines a method for a head-to-head comparison of dATP from different suppliers.
Methodology:
-
Library Preparation: Prepare identical sequencing libraries from a well-characterized reference DNA sample (e.g., a standard reference genome). For each dATP supplier being tested, use their dATP in an otherwise identical library preparation workflow. Include a control with a trusted, high-quality dATP source.
-
Sequencing: Pool the libraries and sequence them on an Illumina platform. Ensure that all libraries are sequenced in the same run to minimize run-to-run variability.
-
Data Analysis:
-
Quality Control: Use tools like FastQC to assess the raw read quality. Pay close attention to the per-base sequence quality scores.[7]
-
Alignment: Align the reads to the reference genome using a standard aligner like BWA.
-
Error Rate Calculation: Use tools like samtools mpileup and bcftools to call variants against the reference genome. Since a reference standard is used, any detected variants can be considered sequencing errors. Calculate the overall error rate and the rates of different types of errors (substitutions, insertions, deletions).
-
Coverage Analysis: Assess the uniformity of coverage across the genome for each library.
-
Q-score Comparison: Compare the distribution of Q-scores for each library.
-
Visualizing the Impact: Workflows and Logical Relationships
To better understand the processes involved in assessing and ensuring dATP quality, the following diagrams illustrate key workflows.
Caption: Workflow for assessing dATP quality through purity and functional testing.
Caption: Logical flow of how impure dATP can lead to poor sequencing outcomes.
Conclusion
References
- 1. Sequencing Quality Scores [illumina.com]
- 2. illumina.com [illumina.com]
- 3. knowledge.illumina.com [knowledge.illumina.com]
- 4. benchchem.com [benchchem.com]
- 5. meridianbioscience.com [meridianbioscience.com]
- 6. meridianbioscience.com [meridianbioscience.com]
- 7. Analysis of error profiles in deep next-generation sequencing data - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Quantifying dATP in a dNTP Mix: A Comparative Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of deoxyadenosine triphosphate (dATP) within a mixture of deoxynucleoside triphosphates (dNTPs) is paramount for a multitude of applications, from ensuring the fidelity of DNA synthesis in PCR to understanding the mechanisms of novel therapeutics. This guide provides an objective comparison of the leading methods for dATP quantification, supported by experimental data and detailed protocols to aid in the selection of the most appropriate technique for your research needs.
The three primary methods for quantifying dATP concentrations are High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS), radioactive polymerase assays, and fluorescence-based enzymatic assays. Each method offers a unique balance of sensitivity, specificity, throughput, and cost.
Performance Comparison of dATP Quantification Methods
The selection of a quantification method is often a trade-off between various performance parameters. The following table summarizes the key quantitative metrics for the most common dATP quantification techniques.
| Feature | HPLC-MS/MS | Radioactive Polymerase Assay | Fluorescence-Based Enzymatic Assay |
| Principle | Chromatographic separation followed by mass-to-charge ratio detection.[1] | Incorporation of a radiolabeled nucleotide into a DNA strand by a DNA polymerase.[2] | DNA polymerase-mediated incorporation of dNTPs leading to a change in fluorescence.[3][4] |
| Linear Range | 62.5 to 2500 fmol[5] | Varies with specific activity of radiolabel | Varies by assay design |
| Lower Limit of Quantification (LLOQ) | ~62.5 fmol[5] | High sensitivity, dependent on radioisotope | High sensitivity, dependent on fluorophore |
| Precision (CV%) | < 25% (within and between day)[5] | Can be variable | Generally good, but can be assay-dependent |
| Accuracy | Within 12% of expected concentration for LLOQ[5] | Can be high with proper controls | Dependent on standard curve accuracy |
| Specificity | High, distinguishes between dNTPs and rNTPs.[1] | Can have lower specificity due to potential cross-reactivity with ribonucleotides. | Can be susceptible to interference from cellular components. |
| Throughput | Moderate, dependent on run time | Low, laborious | High, amenable to microplate format.[6] |
| Cost | High (instrumentation) | Moderate (reagents, disposal) | Low to moderate (reagents, instrumentation) |
| Safety | Standard chemical laboratory safety | Requires handling of radioactive materials | Standard chemical laboratory safety |
Experimental Workflows
The general workflow for dATP quantification involves sample preparation, the quantification reaction, and data analysis. The specific steps within each stage vary depending on the chosen method.
Experimental Protocols
HPLC-MS/MS Method
This method offers high sensitivity and specificity, making it a gold standard for dATP quantification.[1]
a. Sample Preparation:
-
Extract nucleotides from the dNTP mix using a solution of equal volumes of methanol and water.
-
Centrifuge the mixture to pellet any precipitates.
-
Collect the supernatant for analysis.[5]
b. HPLC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: Porous graphitic carbon column (e.g., Thermo Hypercarb, 2.1×50mm, 3μm).[7]
-
Mobile Phase A: 0.1M ammonium acetate in water, pH 9.5 (adjusted with ammonium hydroxide).
-
Mobile Phase B: 0.1% ammonium hydroxide in acetonitrile.
-
Gradient: A linear gradient is typically used, starting with a high percentage of mobile phase A and increasing the percentage of mobile phase B over a short run time (e.g., 10 minutes).[5][7]
-
-
Mass Spectrometry Detection:
c. Data Analysis:
-
Generate a standard curve using known concentrations of dATP.
-
Integrate the peak area for the dATP MRM transition in the samples.
-
Calculate the dATP concentration in the samples by comparing their peak areas to the standard curve.
Radioactive Polymerase Assay
This traditional method relies on the incorporation of a radiolabeled dNTP into a growing DNA strand.
a. Reaction Setup:
-
Prepare a reaction mixture containing:
-
A known DNA template and a complementary primer.
-
The dNTP mix to be quantified (this will be the limiting component).
-
The other three dNTPs (dCTP, dGTP, dTTP) in excess.
-
A radiolabeled dNTP, typically [α-³²P]-dATP or [³H]-dATP.
-
DNA polymerase and the appropriate reaction buffer.[2]
-
-
Initiate the reaction by adding the DNA polymerase.
b. Incubation and Termination:
-
Incubate the reaction at the optimal temperature for the DNA polymerase for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding EDTA, which chelates the Mg²⁺ required by the polymerase.[2]
c. Quantification:
-
Precipitate the newly synthesized, radiolabeled DNA using trichloroacetic acid (TCA).
-
Collect the precipitated DNA on a filter.
-
Wash the filter to remove unincorporated radiolabeled dNTPs.
-
Measure the radioactivity on the filter using a scintillation counter.[2]
d. Data Analysis:
-
Generate a standard curve by performing the assay with known amounts of dATP.
-
Determine the amount of dATP in the sample by comparing the incorporated radioactivity to the standard curve.
Fluorescence-Based Enzymatic Assay
This method is a safer and higher-throughput alternative to the radioactive assay.[6] It utilizes a DNA polymerase and a fluorescent reporter system.
a. Reaction Setup:
-
Prepare a reaction mixture in a microplate well containing:
b. Real-Time Fluorescence Measurement:
-
Perform the reaction in a real-time PCR instrument or a microplate reader with fluorescence capabilities.
-
As the DNA polymerase incorporates dATP from the sample, the amount of double-stranded DNA increases, leading to a proportional increase in fluorescence from the intercalating dye.
-
Monitor the fluorescence signal in real-time.
c. Data Analysis:
-
Generate a standard curve by running the assay with known concentrations of dATP.
-
Determine the concentration of dATP in the sample by interpolating its fluorescence signal on the standard curve.
Logical Pathway for Method Selection
The choice of the optimal dATP quantification method depends on the specific requirements of the experiment, including the need for sensitivity, throughput, and the available resources.
References
- 1. dNTPs Quantification Using Mass Spectrometry: A Comprehensive Guide - Creative Proteomics [creative-proteomics.com]
- 2. researchgate.net [researchgate.net]
- 3. nrel.colostate.edu [nrel.colostate.edu]
- 4. How to Use Fluorescence Spectroscopy for Enzyme Activity Assays [synapse.patsnap.com]
- 5. Fast and sensitive HPLC–MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells | UW Bioengineering [bioe.uw.edu]
- 6. tandfonline.com [tandfonline.com]
- 7. Fast and sensitive HPLC-MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Sodium vs. Lithium Salt Forms of dATP for Research Applications
For researchers, scientists, and drug development professionals, the stability and purity of reagents are paramount. Deoxyadenosine triphosphate (dATP), a fundamental building block for DNA synthesis, is commercially available in different salt forms, most commonly as a sodium or lithium salt. This guide provides an objective comparison of the stability and performance of these two forms, supported by available data and detailed experimental protocols for independent verification.
Data Presentation: Key Stability and Performance Parameters
The following table summarizes the known differences between the sodium and lithium salt forms of dATP based on manufacturer data and chemical principles.
| Parameter | dATP Sodium Salt | dATP Lithium Salt | Supporting Rationale |
| Freeze-Thaw Stability | Lower resistance to degradation upon repeated freeze-thaw cycles. | Greater resistance to degradation from repeated freezing and thawing.[1][2] | Lithium ions, being smaller and having a higher charge density than sodium ions, may better stabilize the triphosphate chain during the physical stresses of freezing and thawing. |
| Solubility | Generally good, but can be problematic for other dNTPs (e.g., dGTP). | Higher solubility , which is particularly advantageous for preventing precipitation of dGTP in concentrated dNTP mixes.[1] | This increased solubility helps maintain accurate and equimolar concentrations of all four dNTPs in a mix. |
| Bacteriostatic Properties | None reported. | Exhibits bacteriostatic activity , helping to maintain the sterility of the solution over its shelf-life.[1][2] | Lithium ions can inhibit the growth of various microorganisms. |
| Performance in Enzymatic Reactions (e.g., PCR) | Standard performance, widely used. | Often preferred for sensitive applications like long-range PCR and sequencing due to higher purity and stability.[1] | Enhanced stability and purity contribute to more reliable and consistent results in enzymatic reactions. |
| Long-Term Storage | Stable when stored at -20°C, but repeated freeze-thaw cycles should be avoided. | Recommended for long-term storage and applications requiring frequent use from the same stock solution due to enhanced freeze-thaw stability.[1][2] | The inherent stability advantages contribute to a longer functional shelf-life under typical laboratory conditions. |
Experimental Protocols
To allow for independent verification and comparison of the stability of dATP salt forms, the following experimental protocols are provided.
Protocol 1: Accelerated Degradation Study via HPLC Analysis
This protocol details a method to assess and compare the chemical stability of sodium and lithium dATP solutions under elevated temperatures.
Objective: To quantify the degradation of dATP (sodium vs. lithium salt) over time at an elevated temperature by measuring the concentration of intact dATP using High-Performance Liquid Chromatography (HPLC).
Materials:
-
dATP sodium salt solution (e.g., 100 mM in purified water)
-
dATP lithium salt solution (e.g., 100 mM in purified water, pH 7.5)
-
Nuclease-free water
-
Heating block or incubator set to 50°C
-
HPLC system with a reverse-phase C18 column
-
Mobile phase solutions (e.g., potassium phosphate buffer with an ion-pairing agent like tetrabutylammonium)[3]
-
dATP standard for calibration curve
Procedure:
-
Sample Preparation: Prepare 1 mM working solutions of both sodium and lithium dATP in nuclease-free water. Aliquot into multiple tubes for each time point.
-
Incubation: Place the tubes in a heating block set at 50°C.
-
Time Points: Remove one aliquot for each salt form at specified time points (e.g., 0, 24, 48, 72, and 96 hours). Immediately place the removed samples on ice and then store at -20°C until analysis.
-
HPLC Analysis:
-
Equilibrate the C18 HPLC column with the mobile phase.[4]
-
Generate a standard curve using known concentrations of a dATP standard.
-
Inject the samples from each time point into the HPLC system.
-
Monitor the elution profile at 254 nm.[4]
-
The peak corresponding to intact dATP should be identified based on retention time compared to the standard.
-
-
Data Analysis:
-
Calculate the concentration of intact dATP in each sample using the standard curve.
-
Plot the percentage of remaining intact dATP against time for both the sodium and lithium salt forms.
-
Compare the degradation rates of the two forms.
-
Protocol 2: Functional Stability Assessment using PCR
This protocol evaluates the functional stability of dATP salt forms after multiple freeze-thaw cycles by assessing their performance in a standard PCR assay.
Objective: To compare the ability of dATP sodium and lithium salts to support DNA amplification after repeated freeze-thaw cycles.
Materials:
-
dATP sodium salt solution (100 mM)
-
dATP lithium salt solution (100 mM)
-
dCTP, dGTP, dTTP solutions (sodium or lithium salt)
-
Thermostable DNA polymerase (e.g., Taq polymerase)
-
PCR buffer
-
Forward and reverse primers
-
Template DNA
-
Thermocycler
-
Agarose gel electrophoresis equipment
Procedure:
-
Freeze-Thaw Cycles: Subject aliquots of both dATP sodium and lithium salt solutions to a series of freeze-thaw cycles (e.g., 1, 5, 10, 15, and 20 cycles). A single cycle consists of freezing at -20°C for at least 1 hour followed by thawing at room temperature.
-
dATP Mix Preparation: For each freeze-thaw condition, prepare a dNTP mix containing the subjected dATP and fresh dCTP, dGTP, and dTTP to a final concentration of 10 mM each.
-
PCR Setup:
-
Assemble PCR reactions for each freeze-thaw condition and for both salt forms. Each reaction should contain the standard concentrations of buffer, primers, template DNA, and DNA polymerase.
-
Add the respective dNTP mix to a final concentration of 200 µM for each dNTP.
-
Include a control reaction with dATP that has not undergone any freeze-thaw cycles (0 cycles).
-
-
PCR Amplification: Perform PCR using a standard amplification protocol suitable for the template and primers.
-
Analysis:
-
Analyze the PCR products by agarose gel electrophoresis.
-
Compare the intensity of the PCR product bands for each freeze-thaw condition between the sodium and lithium salt forms. A decrease in band intensity would indicate a loss of dATP functionality.
-
Visualizations: Signaling Pathways and Experimental Workflow
dATP in Cellular Signaling
dATP is a critical component in the intrinsic pathway of apoptosis. Upon mitochondrial damage, cytochrome c is released into the cytoplasm and binds to Apaf-1. This binding, in the presence of dATP, triggers the oligomerization of Apaf-1 into a heptameric structure known as the apoptosome.[5][6] The apoptosome then recruits and activates procaspase-9, which in turn activates downstream executioner caspases, leading to programmed cell death.
References
- 1. life-expression.com [life-expression.com]
- 2. dNTPs Set (100mM each), Lithium Salt [sbsgenetech.com]
- 3. Isocratic HPLC analysis for the simultaneous determination of dNTPs, rNTPs and ADP in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC Analysis of Nucleotides [protocols.io]
- 5. Formation of apoptosome is initiated by cytochrome c-induced dATP hydrolysis and subsequent nucleotide exchange on Apaf-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apoptosome - Wikipedia [en.wikipedia.org]
Cross-validation of experimental results using different batches of dATP
A Researcher's Guide to Cross-Validation of dATP Batches
In molecular biology, the consistency and quality of reagents are paramount to obtaining reproducible and reliable experimental results. Deoxyadenosine triphosphate (dATP) is a fundamental building block for DNA synthesis, making its purity and concentration critical for applications such as Polymerase Chain Reaction (PCR), DNA sequencing, and in vitro studies of DNA polymerase activity.[1][2] Lot-to-lot variability in dATP can introduce significant experimental artifacts, leading to misinterpretation of data.[3][4] This guide provides a framework for the cross-validation of different batches of dATP to ensure experimental consistency.
Data Presentation: Comparative Analysis of dATP Batches
To illustrate the potential impact of dATP quality, the following tables summarize hypothetical performance data from three different batches of dATP (Batch A: High Quality, Batch B: Standard Quality, Batch C: Low Quality) across key applications.
Table 1: Quantitative PCR (qPCR) Performance
| dATP Batch | Cq (Quantification Cycle) Value (Mean ± SD, n=3) | Amplification Efficiency (%) | Melt Curve Analysis |
| Batch A | 22.5 ± 0.15 | 98.5% | Single, sharp peak |
| Batch B | 22.8 ± 0.35 | 95.2% | Single peak, minor broadening |
| Batch C | 24.1 ± 0.85 | 85.1% | Multiple peaks, primer-dimers |
Table 2: DNA Polymerase Activity Assay
| dATP Batch | Specific Activity (Units/mg) (Mean ± SD, n=3) | Michaelis Constant (Km) for dATP (µM) | Vmax (pmol/min) |
| Batch A | 4500 ± 150 | 10.2 | 1250 |
| Batch B | 4350 ± 250 | 12.5 | 1180 |
| Batch C | 3800 ± 400 | 18.8 | 950 |
Table 3: Sanger Sequencing Quality
| dATP Batch | Phred Quality Score (Q score) (Mean) | Contiguous Read Length (CRL) (base pairs) | Signal-to-Noise Ratio |
| Batch A | > 50 | 950 | High |
| Batch B | ~ 40 | 800 | Moderate |
| Batch C | < 30 | 550 | Low (high background) |
Experimental Protocols
Detailed methodologies are crucial for accurate cross-validation. The following protocols are designed to compare the performance of different dATP batches.
Quantitative PCR (qPCR) Protocol
This protocol assesses the efficiency and specificity of DNA amplification.
Materials:
-
DNA template (e.g., plasmid DNA at a known concentration)
-
Forward and reverse primers for a specific target gene
-
DNA Polymerase (e.g., Taq polymerase)
-
10x PCR buffer
-
MgCl₂ solution
-
dNTP mix (without dATP)
-
Different batches of dATP solution (e.g., Batch A, B, C)
-
Nuclease-free water
-
qPCR instrument and consumables
Procedure:
-
Prepare a master mix for each dATP batch to be tested. For a 20 µL reaction, combine the following, ensuring all components except the template are kept on ice:
-
2 µL of 10x PCR Buffer
-
1.2 µL of 50 mM MgCl₂
-
0.4 µL of 10 mM dNTPs (without dATP)
-
0.4 µL of 10 mM of the dATP batch being tested
-
1 µL of 10 µM Forward Primer
-
1 µL of 10 µM Reverse Primer
-
0.2 µL of 5 U/µL DNA Polymerase
-
11.8 µL of Nuclease-free water
-
-
Aliquot 19 µL of the master mix into qPCR tubes or wells.
-
Add 1 µL of DNA template to each reaction.
-
Include a no-template control (NTC) for each master mix.
-
Seal the plate/tubes and centrifuge briefly.
-
Run the qPCR with the following cycling conditions (example):
-
Initial Denaturation: 95°C for 3 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
Melt Curve Analysis: 65°C to 95°C, incrementing by 0.5°C
-
-
Analyze the Cq values, amplification efficiency, and melt curves for each dATP batch.
DNA Polymerase Activity Assay Protocol
This assay measures the enzymatic activity of a DNA polymerase using different dATP batches.
Materials:
-
Purified DNA Polymerase
-
Poly(dA-pT) or a similar synthetic DNA template-primer
-
Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
dGTP, dCTP, dTTP solutions
-
Different batches of dATP solution
-
Fluorescent DNA-binding dye (e.g., PicoGreen®)
-
Microplate reader
Procedure:
-
Prepare a reaction mix containing the template-primer and all dNTPs except dATP in the reaction buffer.
-
Set up a series of reactions with varying concentrations of dATP from each batch to determine Km and Vmax.
-
For a standard activity measurement, prepare a reaction mix for each dATP batch. Per reaction:
-
5 µL of 10x Reaction Buffer
-
1 µL of 10 µg/mL template-primer
-
1 µL of 10 mM dGTP, dCTP, dTTP mix
-
1 µL of 10 mM of the dATP batch being tested
-
X µL of DNA Polymerase (diluted to an appropriate concentration)
-
Nuclease-free water to a final volume of 50 µL
-
-
Initiate the reaction by adding the DNA polymerase.
-
Incubate at the optimal temperature for the polymerase (e.g., 37°C for Klenow fragment, 72°C for Taq) for a set time (e.g., 10 minutes).
-
Stop the reaction by adding EDTA to a final concentration of 20 mM.
-
Quantify the amount of newly synthesized dsDNA using a fluorescent dye and a microplate reader.
-
Calculate the specific activity for each dATP batch.
Sanger Sequencing Protocol
This protocol evaluates the quality of sequencing reads generated using different dATP batches.
Materials:
-
Purified PCR product or plasmid DNA as a template
-
Sequencing primer
-
Cycle sequencing kit (containing DNA polymerase, dNTPs without dATP, and labeled ddNTPs)
-
Different batches of dATP solution
-
Capillary electrophoresis-based DNA sequencer
Procedure:
-
Prepare a cycle sequencing master mix for each dATP batch. For each reaction:
-
2 µL of Sequencing Buffer
-
1 µL of DNA Polymerase from the kit
-
1 µL of ddNTP mix from the kit
-
0.5 µL of 10 mM of the dATP batch being tested
-
1 µL of 3.2 µM sequencing primer
-
X µL of DNA template (e.g., 100-200 ng)
-
Nuclease-free water to a final volume of 10 µL
-
-
Perform cycle sequencing in a thermal cycler according to the kit manufacturer's instructions.
-
Purify the sequencing products to remove unincorporated ddNTPs and primers.
-
Resuspend the purified products in a formamide-based loading solution.
-
Denature the samples at 95°C for 5 minutes and then place them on ice.
-
Load the samples onto the DNA sequencer.
-
Analyze the resulting electropherograms for signal strength, background noise, Phred quality scores, and contiguous read length.
Mandatory Visualizations
Experimental Workflow Diagram
The following diagram illustrates the logical flow for the cross-validation of different dATP batches.
Caption: Workflow for dATP batch cross-validation.
Signaling Pathway Diagram: Extracellular dATP/ATP Signaling
Extracellular ATP and dATP can act as signaling molecules by activating purinergic receptors, such as the P2X7 receptor, which is involved in inflammation and immune responses.[5]
Caption: P2X7 receptor signaling pathway.
References
Evaluating dATP Performance in Diverse DNA Polymerase Buffer Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The efficient and accurate incorporation of 2'-deoxyadenosine-5'-triphosphate (dATP) is fundamental to the fidelity and efficacy of DNA synthesis in vitro. The choice of DNA polymerase and the composition of its reaction buffer are critical determinants of performance in applications ranging from routine PCR to high-fidelity cloning and next-generation sequencing. This guide provides a comparative analysis of dATP utilization by common DNA polymerases in various buffer systems, supported by experimental data to inform your selection of reagents and optimization of reaction conditions.
Comparative Performance of DNA Polymerases with dATP
The performance of a DNA polymerase is primarily evaluated based on its efficiency (or yield), fidelity (accuracy of dATP incorporation), and processivity (number of nucleotides incorporated per binding event). These characteristics are intrinsically linked to the specific polymerase and are significantly influenced by the buffer environment.
Table 1: Fidelity of Common DNA Polymerases in Optimized Buffers
Fidelity, the inverse of the error rate, is a crucial metric for applications requiring precise DNA replication. The data below, compiled from studies using a lacI-based forward mutation assay, compares the fidelity of several common thermostable DNA polymerases in their respective manufacturer-recommended buffers.
| DNA Polymerase | Family | Proofreading Activity (3'→5' Exonuclease) | Error Rate (per 106 bases per duplication) | Fidelity (relative to Taq) |
| Taq | A | No | 8.0[1] | 1x |
| Vent | B | Yes | 2.8[1] | ~2.9x |
| Deep Vent | B | Yes | 2.7[1] | ~3.0x |
| Pfu | B | Yes | 1.3[1] | ~6.2x |
| Phusion | B (Fusion) | Yes | ~0.16 | ~50x[2][3] |
Table 2: Influence of Buffer Components on Pfu DNA Polymerase Fidelity
The composition of the reaction buffer can significantly impact the fidelity of high-fidelity polymerases. The following data illustrates the effect of MgSO₄ concentration and pH on the error rate of Pfu DNA polymerase.
| Buffer Component | Condition | Error Rate (per 106 bases per duplication) |
| MgSO₄ Concentration | 1 mM | ~2.5 |
| 2-3 mM (Optimal) | ~1.3 [1] | |
| 5 mM | ~2.0 | |
| 10 mM | ~3.5 | |
| pH (at 25°C) | 7.5 | ~2.5 |
| 8.0 | ~1.8 | |
| 8.5 - 9.1 (Optimal) | ~1.3 [1][4] |
Table 3: Processivity of Common DNA Polymerases
Processivity, the ability of a polymerase to remain bound to the DNA template, influences both the speed and efficiency of DNA synthesis, particularly for long amplicons.
| DNA Polymerase | Processivity (relative to Taq) | Notes |
| Taq | 1x | Standard processivity. |
| Pfu | ~0.1x | Lower processivity than Taq.[2][3] |
| Phusion | ~2x | High processivity due to a fused Sso7d DNA-binding domain.[2][3] |
Key Experimental Protocols
lacI-based Forward Mutation Assay for Fidelity Measurement
This assay quantifies the error rate of a DNA polymerase by analyzing mutations in the lacI gene amplified by PCR.
Methodology:
-
PCR Amplification: The lacI target gene is amplified from a plasmid template using the DNA polymerase and buffer system being evaluated. A defined number of PCR cycles are performed to allow for the accumulation of potential errors.
-
Cloning: The PCR products are cloned into a suitable vector, and this construct is used to transform an appropriate E. coli strain.
-
Selection and Screening: Transformed bacteria are plated on a medium containing a chromogenic substrate (e.g., X-gal) and an inducer of the lac operon (e.g., IPTG). Colonies with a functional lacI gene will appear as one color (e.g., white or light blue), while those with mutations that inactivate the LacI repressor will appear as another (e.g., blue).
-
Mutation Frequency Calculation: The number of mutant colonies is divided by the total number of colonies to determine the mutation frequency. This frequency is then used to calculate the error rate per base per duplication.
-
Sequence Analysis (Optional): Mutant clones can be sequenced to identify the specific types of errors (e.g., substitutions, insertions, deletions) introduced by the polymerase.
Primer Extension Assay for Processivity Measurement (Heparin Trap Method)
This method measures the number of nucleotides a polymerase incorporates in a single binding event before dissociating.
Methodology:
-
Primer-Template Preparation: A 5'-radiolabeled primer is annealed to a single-stranded DNA template.
-
Reaction Initiation: The DNA polymerase and the primer-template complex are pre-incubated. The synthesis reaction is initiated by the addition of dNTPs (including dATP) and a "trap" molecule, such as heparin. Heparin binds to any free polymerase, preventing it from re-associating with the DNA template after dissociation.[5]
-
Reaction Quenching: The reaction is stopped at various time points by adding a quenching solution (e.g., EDTA).
-
Gel Electrophoresis: The reaction products are separated by size on a denaturing polyacrylamide gel.
-
Analysis: The distribution of product lengths on the gel is analyzed to determine the average number of nucleotides added per primer. This value represents the processivity of the polymerase under the tested buffer conditions.[5]
Visualizing Experimental Workflows and Concepts
References
Safety Operating Guide
Proper Disposal of 2'-Deoxyadenosine-5'-triphosphate Trisodium Salt: A Safety and Operational Guide
For researchers, scientists, and professionals in drug development, the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the proper disposal of 2'-Deoxyadenosine-5'-triphosphate trisodium salt (dATP), a common reagent in molecular biology. Adherence to these procedures will help ensure a safe laboratory environment and compliance with waste disposal regulations.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound salt is provided below. This information is crucial for safe handling and storage.
| Property | Value |
| Molecular Formula | C₁₀H₁₃N₅Na₃O₁₂P₃[1] |
| Molecular Weight | 557.13 g/mol |
| Appearance | White solid |
| Solubility in Water | 75 mM[1] |
| Storage Temperature | -20°C[1] |
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of dATP trisodium salt.
Caption: Decision workflow for the disposal of dATP trisodium salt.
Step-by-Step Disposal Protocol
Based on safety data sheets, this compound salt is not classified as a hazardous substance. However, it is imperative to consult and adhere to your institution's specific waste disposal guidelines. The following protocol provides a general procedure for the disposal of non-hazardous dATP waste.
1. Personal Protective Equipment (PPE):
-
Always wear standard laboratory PPE, including a lab coat, safety glasses, and gloves, when handling any chemical waste.
2. Waste Assessment:
-
Determine if the dATP waste is mixed with any hazardous materials, such as organic solvents, heavy metals, or other toxic substances.
-
If the dATP is mixed with hazardous materials, it must be treated as hazardous waste. Follow your institution's specific procedures for hazardous waste disposal.
3. Disposal of Non-Contaminated dATP Waste:
For Solid Waste (e.g., powder, dried residue):
-
If permissible by your institution, small quantities of solid, non-hazardous dATP waste can typically be disposed of in the regular laboratory trash.
-
Ensure the waste is in a sealed container to prevent aerosolization.
For Liquid Waste (e.g., aqueous solutions):
-
For small quantities of dATP solutions, dilute the solution with a large volume of water (at least 20-fold).
-
Pour the diluted solution down the drain, followed by flushing with additional water. This is generally acceptable for non-hazardous, water-soluble substances.
4. Documentation:
-
Maintain a record of the disposal, including the date, quantity, and method of disposal, as required by your laboratory's standard operating procedures.
Important Considerations:
-
Local Regulations: Always prioritize your local and institutional regulations for chemical waste disposal.
-
Large Quantities: For the disposal of large quantities of dATP, consult your institution's environmental health and safety (EHS) department for guidance.
-
Empty Containers: Rinse empty dATP containers with water and dispose of them in the regular trash, unless they are contaminated with hazardous materials.
References
Personal protective equipment for handling 2'-Deoxyadenosine-5'-triphosphate trisodium
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2'-Deoxyadenosine-5'-triphosphate trisodium (dATP). The following procedures for personal protective equipment, operational handling, and disposal are designed to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), adherence to standard laboratory safety protocols is essential to minimize any potential risks.[1] The recommended personal protective equipment is outlined below.
| PPE Category | Item | Rationale |
| Hand Protection | Nitrile gloves | Protects hands from potential contamination.[2] |
| Eye Protection | Safety glasses with side shields or goggles | Prevents eye contact with splashes of solutions containing the substance.[3] |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing.[2][4] |
Operational Plan: Handling and Storage
Proper handling and storage are critical for maintaining the integrity of dATP and ensuring the safety of laboratory personnel.
Handling Protocol:
-
Ventilation: Handle the substance in a well-ventilated area to avoid the inhalation of any aerosols or dust.[5]
-
Avoid Dust Formation: When working with the lyophilized powder, take care to avoid generating dust.[6]
-
Personal Hygiene: Do not eat, drink, or smoke in the work area.[6][7] Wash hands thoroughly after handling the substance and before leaving the laboratory.[4][8]
-
Labeling: Ensure all containers are clearly labeled with the substance name.[3]
Storage Protocol:
-
Temperature: Store the container tightly closed in a dry, cool, and well-ventilated place.[5] The recommended storage temperature is -20°C.[5][6]
Disposal Plan
Dispose of this compound and its containers in accordance with local, state, and national regulations.[5][6]
Disposal Protocol:
-
Waste Categorization: Separate chemical waste from general laboratory waste.
-
Containers: Use appropriate, labeled containers for chemical waste.[6]
-
Drainage: Do not dispose of the chemical down the drain or into the environment.[5][6]
-
Consultation: Consult your institution's environmental health and safety (EHS) office for specific disposal guidelines.
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound from receipt to disposal.
Caption: Workflow for handling this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 3. cce.caltech.edu [cce.caltech.edu]
- 4. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 5. benchchem.com [benchchem.com]
- 6. carlroth.com [carlroth.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Safe Laboratory Practices & Procedures [ors.od.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
